SPDP-sulfo
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dioxo-1-[3-(pyridin-2-yldisulfanyl)propanoyloxy]pyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O7S3/c15-10-7-8(24(18,19)20)12(17)14(10)21-11(16)4-6-22-23-9-3-1-2-5-13-9/h1-3,5,8H,4,6-7H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKXZYGMIDQTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Sulfo-SPDP Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism and application of Sulfo-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a heterobifunctional crosslinking agent. It is designed to offer a deep understanding of its chemical functionalities and to provide practical guidance for its use in creating reversible conjugates for various research and drug development applications, including the formation of antibody-drug conjugates (ADCs).
Core Mechanism of Sulfo-SPDP Crosslinking
Sulfo-SPDP is a water-soluble, heterobifunctional crosslinker that facilitates the covalent linkage of two molecules by targeting primary amines and sulfhydryl groups.[1] Its structure features a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a pyridyldithiol group, connected by a spacer arm.[2] The Sulfo-NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond.[3] The pyridyldithiol group reacts with sulfhydryl groups (thiols), like those found in cysteine residues, to form a reversible disulfide bond.[3] A key feature of this reaction is the release of pyridine-2-thione, a byproduct that can be measured spectrophotometrically at 343 nm to monitor the progress of the sulfhydryl reaction.
The crosslinking process is typically a two-step reaction. First, the Sulfo-NHS ester of Sulfo-SPDP reacts with the primary amines on the first protein. Subsequently, the pyridyldithiol end of the now-modified first protein reacts with a sulfhydryl group on the second protein, forming a disulfide-linked conjugate. This disulfide bond can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or TCEP (tris(2-carboxyethyl)phosphine), allowing for the separation of the crosslinked molecules. This cleavability is a significant advantage in applications requiring the release of a payload, such as in ADCs, or for analytical purposes.
The water-solubility of Sulfo-SPDP, conferred by the sulfo group, allows for crosslinking reactions to be performed in aqueous solutions without the need for organic solvents, which can be detrimental to protein structure and function. Furthermore, Sulfo-SPDP is membrane-impermeable, making it ideal for cell surface labeling applications.
Chemical Reaction Pathway
The crosslinking reaction proceeds in two main stages:
-
Amine Reaction: The Sulfo-NHS ester reacts with a primary amine-containing molecule, forming a stable amide bond and releasing the N-hydroxysulfosuccinimide leaving group.
-
Sulfhydryl Reaction: The pyridyldithiol group of the modified molecule then reacts with a sulfhydryl group on a second molecule, creating a disulfide bond and releasing pyridine-2-thione.
Caption: The two-step reaction mechanism of Sulfo-SPDP crosslinking.
Quantitative Data Summary
The efficiency and outcome of Sulfo-SPDP crosslinking are dependent on several experimental parameters. The following tables summarize key quantitative data for optimizing crosslinking protocols.
Table 1: Reaction Conditions for Sulfo-SPDP Crosslinking
| Parameter | Recommended Range | Notes |
| pH for Amine Reaction | 7.0 - 8.0 | The reaction rate with amines increases with pH, but the stability of the NHS ester decreases at higher pH. A pH of 7.2-8.0 is a good compromise. |
| pH for Sulfhydryl Reaction | 7.0 - 8.0 | The pyridyldithiol group reacts optimally with sulfhydryls in this pH range. |
| Reaction Buffer | Phosphate, Carbonate/Bicarbonate, Borate | Buffers should be free of primary amines (e.g., Tris) and thiols. |
| Incubation Time (Amine) | 30 - 60 minutes | At room temperature. |
| Incubation Time (Sulfhydryl) | 8 - 16 hours | At room temperature. |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow down the reaction and potentially improve specificity. |
| Molar Ratio | 20:1 (Crosslinker:Protein) | This is a starting point and should be optimized for each specific application. |
Table 2: Cleavage of Disulfide Bonds
| Reducing Agent | Concentration | Incubation Time | Temperature | Notes |
| Dithiothreitol (DTT) | 10 - 50 mM | 90 - 120 minutes | Room Temperature | Efficient cleavage at neutral to slightly basic pH. |
| TCEP-HCl | 50 mM | 90 - 120 minutes | Room Temperature | TCEP is odorless and more stable than DTT. |
| DTT at pH 4.5 | 25 mM | Variable | Room Temperature | Can be used to selectively cleave the crosslinker-introduced disulfide bond without reducing native protein disulfide bonds. |
Detailed Experimental Protocol: Crosslinking Two Proteins
This protocol provides a general workflow for crosslinking a protein with primary amines (Protein A) to a protein with sulfhydryl groups (Protein B) using Sulfo-LC-SPDP.
Materials:
-
Sulfo-LC-SPDP
-
Protein A (in a suitable amine-free buffer like PBS, pH 7.2-8.0)
-
Protein B (in a suitable thiol-free buffer like PBS, pH 7.2-8.0)
-
Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Reducing agent (e.g., DTT or TCEP) for optional cleavage
Procedure:
-
Reagent Preparation:
-
Allow the vial of Sulfo-LC-SPDP to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 25 mM stock solution of Sulfo-LC-SPDP by dissolving 6.6 mg in 500 µL of water. This solution should be used immediately.
-
-
Modification of Protein A with Sulfo-LC-SPDP:
-
Dissolve Protein A at a concentration of 1-5 mg/mL in the reaction buffer.
-
Add a 20-fold molar excess of the 25 mM Sulfo-LC-SPDP solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted Sulfo-LC-SPDP from the modified Protein A using a desalting column equilibrated with the reaction buffer.
-
-
Crosslinking with Protein B:
-
Dissolve Protein B in the reaction buffer.
-
Add 0.2 to 1.0 molar equivalents of Protein B to the desalted, modified Protein A.
-
Incubate the reaction for 8 to 16 hours at room temperature.
-
-
Optional: Cleavage of the Crosslink:
-
To cleave the disulfide bond, add a reducing agent. For example, add DTT to a final concentration of 50 mM and incubate for 90-120 minutes at room temperature.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for protein-protein crosslinking using Sulfo-SPDP.
Conclusion
Sulfo-SPDP is a versatile and valuable tool for researchers in various fields. Its heterobifunctional nature, water-solubility, and the cleavability of the resulting disulfide bond provide a robust system for creating specific and reversible biomolecular conjugates. By carefully controlling the reaction conditions, researchers can effectively utilize Sulfo-SPDP for applications ranging from studying protein-protein interactions to developing targeted therapeutics. This guide provides the foundational knowledge and practical protocols to successfully implement Sulfo-SPDP crosslinking in a laboratory setting.
References
An In-depth Technical Guide to the Core Chemical Properties and Structure of Sulfo-SPDP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-SPDP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate), a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document details its core attributes, experimental protocols for its use, and visual representations of key workflows to facilitate its effective application in research and development settings.
Core Chemical Properties and Structure
Sulfo-SPDP is a water-soluble, heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive pyridyldithiol group. The presence of a sulfonate group on the succinimide (B58015) ring renders the molecule soluble in aqueous solutions, a significant advantage over its non-sulfonated counterpart, SPDP, as it allows for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function.
The molecule's structure is centered around a propionate (B1217596) linker arm. One end features the Sulfo-NHS ester, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds. The other end terminates in a pyridyldithiol group, which reacts with free sulfhydryl (thiol) groups (e.g., the side chain of cysteine residues) to form a disulfide bond. This disulfide bond is cleavable by reducing agents, a key feature for applications requiring the release of a conjugated molecule under specific conditions.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | Sulfosuccinimidyl 3-(2-pyridyldithio)propionate | |
| Molecular Formula | C₁₂H₁₁N₂NaO₈S₃ | |
| Molecular Weight | 442.41 g/mol | |
| CAS Number | 121115-30-8 | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | |
| Solubility | Water-soluble | [1] |
| Reactive Groups | Sulfo-NHS ester (reacts with primary amines), Pyridyldithiol (reacts with sulfhydryls) | [2] |
| Spacer Arm Length | 6.8 Å | |
| Cleavability | Disulfide bond is cleavable with reducing agents (e.g., DTT, TCEP) | [2] |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation using Sulfo-SPDP
This protocol describes the conjugation of two proteins, one containing accessible primary amines (Protein A) and the other containing a free sulfhydryl group (Protein B).
Materials:
-
Sulfo-SPDP
-
Protein A (in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Protein B (with a free sulfhydryl group)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Reducing Agent (e.g., DTT or TCEP)
-
Desalting columns
Procedure:
-
Preparation of Sulfo-SPDP Solution: Immediately before use, dissolve Sulfo-SPDP in water to a concentration of 20 mM.
-
Modification of Protein A:
-
Dissolve Protein A in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Add the 20 mM Sulfo-SPDP solution to the Protein A solution. The molar ratio of Sulfo-SPDP to protein should be optimized, but a 20-fold molar excess is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Sulfo-SPDP: Remove non-reacted Sulfo-SPDP using a desalting column equilibrated with the conjugation buffer.
-
Conjugation to Protein B:
-
Add the sulfhydryl-containing Protein B to the purified SPDP-modified Protein A. A 1:1 molar ratio is a typical starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.[3]
-
-
Purification of the Conjugate: Purify the resulting conjugate from unconjugated proteins and byproducts using an appropriate method, such as size-exclusion chromatography.
Protocol 2: Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond within the Sulfo-SPDP linker to release the conjugated molecules.
Materials:
-
Sulfo-SPDP conjugated molecule
-
Cleavage Buffer: A buffer compatible with the conjugated molecules, pH is often lowered to 4.5 to prevent re-oxidation of native protein disulfides.[3]
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
Procedure:
-
Preparation of Reducing Agent Solution: Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).
-
Cleavage Reaction:
-
Dissolve the Sulfo-SPDP conjugate in the cleavage buffer.
-
Add the reducing agent to a final concentration of 20-50 mM for DTT or 1-5 mM for TCEP.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. The incubation time and temperature may need to be optimized.
-
-
Removal of Reducing Agent: If necessary, remove the reducing agent using a desalting column.
Mandatory Visualizations
Experimental Workflow for Protein-Protein Conjugation
Caption: General workflow for conjugating two proteins using Sulfo-SPDP.
Reaction Mechanism of Sulfo-SPDP
Caption: Reaction mechanism of Sulfo-SPDP with primary amines and sulfhydryls.
Logical Relationship for Antibody-Drug Conjugate (ADC) Synthesis
References
An In-Depth Technical Guide to the Heterobifunctional Crosslinker Sulfo-LC-SPDP
This guide provides a comprehensive overview of Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate (Sulfo-LC-SPDP), a water-soluble, heterobifunctional crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document details the core properties, mechanism of action, key applications, and detailed experimental protocols associated with Sulfo-LC-SPDP.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are chemical reagents that possess two different reactive groups, allowing for the specific, covalent linkage of two distinct functional groups on molecules like proteins, nucleic acids, or peptides. Unlike their homobifunctional counterparts which have identical reactive groups, heterobifunctional reagents enable sequential, controlled conjugation. This minimizes the formation of undesirable polymers and side-reactions, which is critical in applications such as the construction of antibody-drug conjugates (ADCs) and the study of protein-protein interactions.
Sulfo-LC-SPDP is a prominent member of this class, featuring an amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a sulfhydryl-reactive pyridyldithiol group[1]. The inclusion of a sulfonate group on the NHS ester renders the molecule water-soluble, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and cellular applications.
Core Properties of Sulfo-LC-SPDP
The utility of Sulfo-LC-SPDP is defined by its specific chemical and physical characteristics. These properties are summarized in the table below for easy reference.
| Property | Value | References |
| Full Chemical Name | Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | |
| Molecular Weight | 527.57 g/mol | |
| Spacer Arm Length | 15.7 Å | |
| Reactive Groups | Sulfo-NHS Ester; Pyridyldithiol | |
| Reactivity Towards | Primary Amines (-NH₂); Sulfhydryls (-SH) | |
| Solubility | Water-soluble | |
| Cell Permeability | No (enables cell-surface crosslinking) | |
| Cleavability | Yes, by reducing agents (e.g., DTT, TCEP) | |
| Storage Conditions | -20°C, protected from moisture |
Mechanism of Action
The heterobifunctional nature of Sulfo-LC-SPDP allows for a two-step conjugation process, targeting primary amines and sulfhydryl groups sequentially.
Amine-Reactive Sulfo-NHS Ester
The Sulfo-NHS ester end of the molecule reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable, covalent amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5. Buffers that contain primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. The hydrolysis of the NHS ester is a competing reaction, the rate of which increases with pH.
Sulfhydryl-Reactive Pyridyldithiol
The pyridyldithiol group at the other end of the spacer arm reacts with sulfhydryl groups, found in cysteine residues, to form a disulfide bond. This reaction, which is optimal between pH 7 and 8, results in the displacement and release of a pyridine-2-thione molecule. The release of this byproduct is a significant advantage, as it can be measured spectrophotometrically by its absorbance at 343 nm, allowing for real-time monitoring of the conjugation reaction. The newly formed disulfide bond is cleavable by disulfide reducing agents like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
Experimental Protocols
The following are generalized protocols for common crosslinking applications using Sulfo-LC-SPDP. Optimization may be required for specific applications.
General Considerations
-
Buffers: Use amine-free buffers such as Phosphate Buffered Saline (PBS) at a pH of 7.2-8.0 for the amine-reaction step.
-
Reagent Preparation: Sulfo-LC-SPDP is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Dissolve the reagent in water immediately before use; do not store stock solutions.
-
Excess Reagent Removal: It is crucial to remove non-reacted crosslinker after the first step to prevent unwanted side reactions. This is typically achieved using a desalting column.
Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation
This is the most common workflow, ideal for conjugating an amine-containing protein to a sulfhydryl-containing protein.
-
Protein Preparation: Dissolve the amine-containing protein (Protein #1) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a 20-25 mM solution of Sulfo-LC-SPDP in ultrapure water. For example, dissolve 6.6 mg in 500 µL of water for a 25 mM solution.
-
Amine-Modification Reaction: Add a 5- to 20-fold molar excess of the Sulfo-LC-SPDP solution to the protein solution. The optimal ratio depends on the protein concentration and must be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove excess, non-reacted Sulfo-LC-SPDP using a desalting column equilibrated with the same reaction buffer. The resulting solution contains the pyridyldithiol-activated protein.
-
Sulfhydryl Reaction: Add the sulfhydryl-containing protein (Protein #2) to the activated Protein #1 solution.
-
Final Incubation: Allow the conjugation reaction to proceed for 8-18 hours at room temperature or 4°C.
-
Cleavage (Optional): To cleave the disulfide bond, add a reducing agent such as 50 mM DTT or TCEP and incubate for 1-2 hours at room temperature.
Protocol 2: Conjugating Two Amine-Containing Proteins
If neither protein has a free sulfhydryl, one must be introduced after initial modification.
-
Separate Modification: Modify both amine-containing proteins (Protein #1 and Protein #2) separately with Sulfo-LC-SPDP as described in Protocol 1, steps 1-5.
-
Sulfhydryl Generation: To one of the activated protein solutions (e.g., Protein #1), add DTT to a final concentration of 20-50 mM to reduce the pyridyldithiol group and expose a free sulfhydryl. Incubate for 30 minutes at room temperature.
-
DTT Removal: Immediately remove all DTT from the now sulfhydryl-containing Protein #1 using a desalting column. This step is critical to prevent the DTT from cleaving the final conjugate.
-
Conjugation: Mix the purified, sulfhydryl-containing Protein #1 with the pyridyldithiol-activated Protein #2.
-
Incubation: Incubate for 8-18 hours at room temperature or 4°C to form the final conjugate.
References
The Water-Solubility of Sulfo-NHS Esters: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of water-soluble N-hydroxysulfosuccinimide esters in bioconjugation.
Sulfo-N-hydroxysuccinimide (sulfo-NHS) esters have become indispensable reagents in the fields of bioconjugation, diagnostics, and drug development. Their defining characteristic, enhanced water solubility, addresses a critical limitation of traditional N-hydroxysuccinimide (NHS) esters, enabling the efficient labeling and crosslinking of biomolecules in aqueous environments without the need for potentially denaturing organic co-solvents. This guide provides a comprehensive overview of the core principles of sulfo-NHS ester chemistry, quantitative data on their solubility and stability, detailed experimental protocols, and visualizations of key workflows and reaction pathways.
Core Principles: The Advantage of the Sulfonate Group
The primary distinction between a standard NHS ester and a sulfo-NHS ester lies in the addition of a sulfonate group (-SO₃⁻) to the N-hydroxysuccinimide ring.[] This modification imparts a negative charge and significantly increases the hydrophilicity of the molecule. The direct consequence of this structural change is a dramatic improvement in water solubility, allowing for conjugation reactions to be performed entirely in aqueous buffers.[][2] This is particularly advantageous when working with sensitive biomolecules, such as antibodies and enzymes, where the introduction of organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could lead to denaturation and loss of activity.[]
Furthermore, the hydrophilic nature of sulfo-NHS esters prevents the aggregation and precipitation of labeled proteins that can sometimes occur with their more hydrophobic NHS counterparts.[] Due to their charge, sulfo-NHS esters are also membrane-impermeable, making them the reagents of choice for specifically labeling proteins on the cell surface.
The reaction mechanism with primary amines remains identical to that of standard NHS esters, proceeding via nucleophilic attack to form a stable and covalent amide bond. This reaction is highly dependent on pH, with an optimal range of 7.2 to 8.5, where primary amines are sufficiently deprotonated and nucleophilic, while the competing hydrolysis of the ester is minimized.
Quantitative Data on Sulfo-NHS Esters
A critical aspect for any researcher is the quantitative understanding of a reagent's properties. The following tables summarize the available data on the water solubility of common sulfo-NHS esters and the hydrolysis rates of the parent NHS ester, which serves as a baseline for understanding the stability of these molecules.
Table 1: Water Solubility of Common Sulfo-NHS Ester Crosslinkers
| Reagent Name | Abbreviation | Water Solubility | Notes |
| Bis(sulfosuccinimidyl) suberate | BS³ | Up to 100 mM | Solubility can be affected by high salt concentrations. |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Up to ~10 mM | Solubility decreases with increasing salt concentration. |
| Ethylene glycol bis(sulfosuccinimidylsuccinate) | Sulfo-EGS | Soluble (up to ~10 mM) | |
| Disulfosuccinimidyl tartrate | Sulfo-DST | Water-soluble | Specific quantitative solubility data is not readily available. |
Table 2: Hydrolysis Half-life of NHS Esters at Various pH Values
While sulfo-NHS esters are generally considered to be slightly more stable in aqueous solutions compared to their non-sulfonated counterparts, specific quantitative data on their hydrolysis rates is not as readily available in a consolidated format. The following data for standard NHS esters provides a valuable benchmark for understanding the pH-dependent stability of this class of reagents.
| pH | Temperature (°C) | Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
The following are detailed methodologies for common applications of sulfo-NHS esters in bioconjugation.
Protocol 1: Two-Step EDC/Sulfo-NHS Protein-Protein Conjugation
This protocol is ideal for creating stable amide linkages between two proteins by first activating the carboxyl groups on one protein and then reacting the activated protein with the primary amines of a second protein. This two-step method prevents the self-polymerization of the carboxyl-containing protein.
Materials:
-
Protein #1 (containing carboxyl groups)
-
Protein #2 (containing primary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.
-
Dissolve Protein #2 in Coupling Buffer to a concentration of 1-10 mg/mL.
-
-
Activation of Protein #1:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
-
Add a 10 to 20-fold molar excess of EDC and a 20 to 50-fold molar excess of Sulfo-NHS to the Protein #1 solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents:
-
To remove excess and hydrolyzed EDC and Sulfo-NHS, pass the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer. Collect the protein-containing fractions.
-
-
Conjugation to Protein #2:
-
Immediately add the purified, activated Protein #1 to the Protein #2 solution. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted sulfo-NHS esters, add the Quenching Reagent to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final protein-protein conjugate from unconjugated proteins and byproducts using size-exclusion chromatography or other appropriate purification methods.
-
Protocol 2: Cell Surface Protein Labeling with BS³
This protocol describes the use of the membrane-impermeable sulfo-NHS ester, BS³, to label proteins on the surface of living cells.
Materials:
-
Suspension or adherent cells
-
BS³ (Bis(sulfosuccinimidyl) suberate)
-
Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Cell Preparation:
-
Wash the cells three times with ice-cold Labeling Buffer to remove any amine-containing media components.
-
Resuspend the cells in ice-cold Labeling Buffer to a concentration of approximately 1 x 10⁷ cells/mL.
-
-
Labeling Reaction:
-
Immediately before use, dissolve BS³ in the Labeling Buffer to a final concentration of 1-2 mM.
-
Add the BS³ solution to the cell suspension.
-
Incubate the reaction on ice for 30 minutes with occasional gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the cell suspension to a final concentration of 50 mM.
-
Incubate on ice for 15 minutes to quench any unreacted BS³.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS (pH 7.4) to remove excess reagent and byproducts.
-
-
Downstream Processing:
-
The labeled cells are now ready for downstream applications such as cell lysis for proteomic analysis or flow cytometry.
-
Visualizing Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key processes involving sulfo-NHS esters.
References
Cleavable Disulfide Bonds in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of cleavable disulfide bonds, a critical component in the field of bioconjugation, particularly for the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). We will explore the underlying chemistry, linker technologies, quantitative stability data, and detailed experimental protocols relevant to their application.
Introduction: The Role of Disulfide Linkers
Disulfide bonds (R-S-S-R') are a class of covalent bonds that have become indispensable in bioconjugation. Their utility stems from a unique characteristic: they are stable enough to remain intact within the systemic circulation but are readily cleaved in specific intracellular environments. This conditional stability is paramount for therapeutic agents like ADCs, which must transport a potent cytotoxic payload to a target cell without releasing it prematurely, thereby minimizing off-target toxicity.[1]
The cleavage mechanism relies on the significant redox potential difference between the extracellular and intracellular environments. The cytoplasm of a cell maintains a highly reducing environment, primarily due to a high concentration of glutathione (B108866) (GSH), which is present in millimolar concentrations (1-10 mM).[2][3] In contrast, the concentration of reducing thiols in the blood plasma is in the micromolar range (~5 µM), creating a differential of up to 1000-fold.[4][5] This gradient ensures that disulfide-linked bioconjugates remain stable in circulation and efficiently release their payload only after being internalized by the target cell.
The Chemistry of Thiol-Disulfide Exchange
The formation and cleavage of disulfide bonds in bioconjugation are governed by the thiol-disulfide exchange reaction. This is a nucleophilic substitution (SN2) reaction where a thiolate anion (RS⁻) from a reducing agent like GSH attacks one of the sulfur atoms of the disulfide bond. This forms a new, mixed disulfide and releases the other half of the original disulfide as a new thiol. This process continues until the payload is ultimately released from its carrier.
Types of Disulfide Linkers and Stability
The stability of the disulfide bond is a critical parameter in ADC design. Premature cleavage leads to systemic toxicity, while a bond that is too stable may not release the payload efficiently within the target cell. Stability is primarily modulated by introducing steric hindrance—bulky chemical groups like methyl groups—on the carbon atoms adjacent to the disulfide bond.
-
Unhindered Disulfide Linkers (e.g., SPP): These linkers, such as those derived from N-succinimidyl 3-(2-pyridyldithio)propionate (SPP), lack bulky groups next to the S-S bond. They are cleaved more rapidly in the reducing environment of the cell but exhibit lower stability in plasma.
-
Sterically Hindered Disulfide Linkers (e.g., SPDB): Linkers like N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) and its derivatives incorporate methyl groups adjacent to the disulfide bond. This steric hindrance protects the bond from reduction, leading to significantly greater plasma stability.
The choice of linker represents a crucial balance between stability in circulation and the desired rate of payload release inside the tumor cell.
Quantitative Data Presentation
The selection of a disulfide linker has a direct and measurable impact on the stability and pharmacokinetics of a bioconjugate. The following table summarizes key quantitative data for comparison.
| Parameter | Extracellular (Plasma) | Intracellular (Cytosol) | Reference(s) |
| Glutathione (GSH) Conc. | ~2-5 µM | 1-10 mM | |
| Redox Environment | Oxidizing | Reducing | |
| Unhindered Linker Stability | Lower | Rapidly Cleaved | |
| Hindered Linker Stability (e.g., SPDB-DM4) | High (t½ ≈ 9 days) | Slower, controlled cleavage | |
| Deconjugation Rate (k_dec) for SPDB-DM4 | DAR-dependent (0.0565 to 0.938 /day) | N/A |
Table 1: Comparison of environmental conditions and linker stability.
Application in Antibody-Drug Conjugates (ADCs)
The most prominent application of cleavable disulfide bonds is in the design of ADCs. The general mechanism involves several key steps after the ADC is administered.
This targeted delivery mechanism ensures that the highly potent cytotoxic drug is released preferentially inside cancer cells, leading to a wider therapeutic window compared to traditional chemotherapy.
Detailed Experimental Protocols
Successful bioconjugation requires precise and reproducible methodologies. Below are key protocols for the synthesis and analysis of disulfide-linked conjugates.
This protocol generates free thiol groups on an antibody (e.g., IgG1) for conjugation by reducing the four interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Reaction Buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.5.
-
Desalting columns (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the Reaction Buffer.
-
Reduction Reaction: Add 2.5 to 3.0 molar equivalents of TCEP to the antibody solution. The exact amount may require optimization depending on the specific antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Purification: Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column to prevent re-oxidation of the thiols. The partially reduced antibody is now ready for conjugation.
This protocol describes the conjugation of a pyridyl disulfide-activated payload to the reduced antibody.
Materials:
-
Partially reduced antibody from Protocol 1.
-
Pyridyl disulfide-activated payload/linker (e.g., SPDB-Payload) dissolved in an organic co-solvent like DMSO.
-
Reaction Buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.5.
Procedure:
-
Payload Preparation: Prepare a 10-20 mM stock solution of the pyridyl disulfide-activated payload in DMSO.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the activated payload solution to the reduced antibody solution while gently stirring. The final concentration of the organic solvent should typically be kept below 10% (v/v).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored by measuring the release of the pyridine-2-thione byproduct via UV-Vis spectroscopy at ~343 nm.
-
Purification: Remove unreacted payload and byproducts by purifying the resulting ADC. Size Exclusion Chromatography (SEC) is a common and effective method for this step.
This assay assesses the susceptibility of the disulfide linker to cleavage in a reducing environment.
Materials:
-
Purified ADC.
-
Glutathione (GSH).
-
Assay Buffer: PBS, pH 7.2.
-
Analysis equipment (e.g., HPLC, LC-MS).
Procedure:
-
Sample Preparation: Prepare solutions of the ADC at a known concentration in the Assay Buffer.
-
Cleavage Reaction: To the ADC solution, add GSH to a final concentration of 10 mM to mimic the intracellular environment. A control sample without GSH should be run in parallel.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Analysis: Analyze the samples to quantify the amount of released payload or the change in the drug-to-antibody ratio (DAR). This is often done using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.
Experimental and Purification Workflow
The overall process from a native antibody to a purified ADC involves a sequential workflow that must be carefully controlled at each step to ensure a homogenous and effective final product.
Conclusion
Cleavable disulfide bonds are a powerful tool in bioconjugation, enabling the development of highly targeted and effective therapeutics. The technology's success hinges on a deep understanding of the thiol-disulfide exchange chemistry and the careful selection of linkers to balance plasma stability with efficient intracellular payload release. By modulating steric hindrance and applying robust, controlled experimental protocols, researchers can engineer next-generation bioconjugates with improved therapeutic indices for a range of clinical applications.
References
- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Compartmentalization, Glutathione Transport and Its Relevance in Some Pathologies [mdpi.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Sulfo-SPDP with Primary Amines and Sulfhydryls
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Sulfo-SPDP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate), with a specific focus on its reactivity with primary amines and sulfhydryl groups. This document details the underlying chemistry, optimal reaction conditions, and practical applications in bioconjugation, complete with experimental protocols and quantitative data.
Introduction to Sulfo-SPDP
Sulfo-SPDP and its long-chain analog, Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), are invaluable reagents in bioconjugation and drug development.[1][2] These crosslinkers possess two distinct reactive moieties: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that targets primary amines, and a pyridyldithiol group that specifically reacts with sulfhydryl groups.[3][4] The inclusion of a sulfonate group on the NHS ring renders Sulfo-SPDP water-soluble, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that could potentially denature proteins.[5] A key feature of the linkage formed by the pyridyldithiol group is a disulfide bond, which can be cleaved using reducing agents such as dithiothreitol (B142953) (DTT) or TCEP (tris(2-carboxyethyl)phosphine), providing a reversible crosslinking capability.
Reactivity with Primary Amines
The amine-reactive component of Sulfo-SPDP is the Sulfo-NHS ester. This group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.
Reaction Mechanism and Optimal Conditions
The reaction proceeds via nucleophilic attack of the unprotonated primary amine on the ester group, leading to the release of the Sulfo-N-hydroxysuccinimide leaving group. The optimal pH for this reaction is between 7.0 and 8.0. At these pH levels, a sufficient concentration of the deprotonated amine is available to facilitate the reaction, while minimizing the competing hydrolysis of the Sulfo-NHS ester. The rate of hydrolysis increases significantly at higher pH values; for instance, the half-life of the NHS ester is several hours at pH 7 but less than 10 minutes at pH 9.
Reactivity with Sulfhydryls
The sulfhydryl-reactive portion of Sulfo-SPDP is the 2-pyridyldithio group. This group undergoes a disulfide exchange reaction with a free sulfhydryl group, typically from a cysteine residue in a protein.
Reaction Mechanism and Monitoring
This reaction results in the formation of a new disulfide bond between the target molecule and the crosslinker, and the release of pyridine-2-thione. The release of this byproduct is a convenient feature, as its concentration can be quantified by measuring its absorbance at 343 nm (molar extinction coefficient, ε = 8,080 M⁻¹cm⁻¹), allowing for real-time monitoring of the conjugation reaction. The optimal pH for the disulfide exchange reaction is between 7 and 8.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of Sulfo-LC-SPDP.
| Parameter | Value | Notes | Reference(s) |
| Molecular Weight | 527.57 g/mol | For Sulfo-LC-SPDP | |
| Spacer Arm Length | 15.7 Å | For Sulfo-LC-SPDP | |
| Optimal pH for Amine Reaction | 7.0 - 8.0 | Balances amine reactivity and NHS-ester hydrolysis. | |
| Optimal pH for Sulfhydryl Reaction | 7.0 - 8.0 | For efficient disulfide exchange. | |
| Half-life of Sulfo-NHS ester at pH 7 | Several hours | Relatively stable. | |
| Half-life of Sulfo-NHS ester at pH 9 | < 10 minutes | Hydrolysis rate increases significantly with pH. | |
| Pyridine-2-thione Absorbance Max | 343 nm | Allows for monitoring of the sulfhydryl reaction. | |
| Pyridine-2-thione Molar Extinction Coefficient | 8,080 M⁻¹cm⁻¹ | Used to quantify the extent of the sulfhydryl reaction. | |
| Solubility | Up to 10 mM in water | Due to the sulfonate group. |
Experimental Protocols
The following are generalized protocols for the use of Sulfo-LC-SPDP in protein-protein conjugation.
Protocol 1: Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Protein
This protocol is suitable when one protein has available primary amines and the other has free sulfhydryl groups.
Materials:
-
Sulfo-LC-SPDP
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing protein (Protein 2)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0
-
Desalting columns
Procedure:
-
Reagent Preparation: Allow the vial of Sulfo-LC-SPDP to equilibrate to room temperature before opening. Prepare a 20-25 mM stock solution of Sulfo-LC-SPDP in ultrapure water immediately before use.
-
Modification of Protein 1:
-
Dissolve Protein 1 in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Add a 10-20 fold molar excess of the Sulfo-LC-SPDP stock solution to the Protein 1 solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-LC-SPDP from the modified Protein 1 using a desalting column equilibrated with the Reaction Buffer.
-
Conjugation to Protein 2:
-
Dissolve Protein 2 in the Reaction Buffer.
-
Add the desalted, SPDP-modified Protein 1 to the Protein 2 solution. The molar ratio of the two proteins should be optimized for the specific application.
-
Incubate the mixture for 8-18 hours at room temperature or 4°C.
-
-
Cleavage of Disulfide Bond (Optional): To cleave the newly formed disulfide bond, incubate the conjugate with 50 mM DTT or TCEP for 1-2 hours at room temperature.
Protocol 2: Conjugation of Two Amine-Containing Proteins
This protocol is used when neither protein has a free sulfhydryl group. One of the proteins will be modified to introduce a sulfhydryl group.
Materials:
-
Same as Protocol 1, plus a reducing agent (e.g., DTT).
Procedure:
-
Modification of Both Proteins: Separately modify both Protein 1 and Protein 2 with Sulfo-LC-SPDP as described in step 2 of Protocol 1.
-
Removal of Excess Crosslinker: Remove the excess crosslinker from both protein solutions using separate desalting columns as described in step 3 of Protocol 1.
-
Generation of Sulfhydryl Groups on one Protein:
-
To one of the SPDP-modified proteins (e.g., Protein 1), add DTT to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to reduce the pyridyldithiol group to a free sulfhydryl.
-
Remove the DTT using a desalting column equilibrated with the Reaction Buffer. This results in a sulfhydryl-activated Protein 1.
-
-
Conjugation: Mix the sulfhydryl-activated Protein 1 with the SPDP-modified Protein 2. Incubate for 18 hours at room temperature or 4°C.
Experimental Workflow Visualization
Conclusion
Sulfo-SPDP and its derivatives are versatile and efficient crosslinkers for the conjugation of biomolecules. Their water solubility, distinct reactivity towards primary amines and sulfhydryls, and the reversible nature of the formed disulfide bond make them ideal reagents for a wide range of applications in research and drug development, including the preparation of antibody-drug conjugates, immunotoxins, and probes for studying protein-protein interactions. Careful control of reaction conditions, particularly pH, is crucial for achieving high conjugation efficiency and minimizing side reactions.
References
A Technical Guide to Protein Modification Using Sulfo-SPDP
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of protein modification using the heterobifunctional crosslinker, Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-SPDP). It details the underlying chemistry, experimental protocols, and data analysis techniques essential for the successful conjugation of proteins and other molecules, a critical process in drug development, diagnostics, and fundamental research.
Introduction to Sulfo-SPDP
Sulfo-SPDP is a water-soluble, heterobifunctional crosslinker that facilitates the covalent conjugation of molecules. Its structure features two reactive groups at opposing ends of a spacer arm:
-
N-hydroxysulfosuccinimide (Sulfo-NHS) ester: This group reacts specifically with primary amines (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[1][2] The inclusion of a sulfonate group on the NHS ring renders the molecule water-soluble, allowing for direct addition to aqueous reaction mixtures and preventing the modification of intracellular proteins when working with cell surface labeling.[3]
-
Pyridyldithio group: This group reacts with sulfhydryl groups (-SH), such as the side chain of cysteine residues, to form a reversible disulfide bond.[1][4] This reaction releases a byproduct, pyridine-2-thione, which can be quantified spectrophotometrically to monitor the reaction progress.
The disulfide bond within the spacer arm is cleavable by reducing agents like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the separation of the conjugated molecules if required.
Core Chemical Properties and Data
The physical and chemical properties of Sulfo-SPDP are critical for designing and executing conjugation experiments.
| Property | Value | Reference(s) |
| Alternative Name | Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate | |
| Molecular Weight | 527.57 Da | |
| Spacer Arm Length | 15.7 Å | |
| Chemical Formula | C18H22N3NaO8S3 | |
| Purity | ≥ 90% | |
| Solubility | Water soluble | |
| Reactive Groups | Sulfo-NHS ester, Pyridyldisulfide | |
| Reactive Toward | Primary amines, Sulfhydryl groups | |
| Storage | -20°C, protected from moisture |
Reaction Mechanism and Experimental Workflow
The conjugation process using Sulfo-SPDP typically involves a two-step reaction. First, the Sulfo-NHS ester of Sulfo-SPDP reacts with the primary amines on the first protein. Subsequently, the pyridyldithio group of the modified protein reacts with a sulfhydryl group on the second protein.
The following diagram illustrates a typical experimental workflow for protein-protein conjugation using Sulfo-SPDP.
Detailed Experimental Protocols
Materials and Reagents
-
Sulfo-LC-SPDP Crosslinker
-
Protein #1 (containing primary amines)
-
Protein #2 (containing free sulfhydryls)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0 (PBS-EDTA)
-
Desalting columns (e.g., Sephadex G-25)
-
Reducing agent (optional, for cleaving disulfide bonds or generating free sulfhydryls): DTT or TCEP-HCl
-
Spectrophotometer
Protocol 1: Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Protein
This protocol is applicable when one protein has accessible primary amines and the other has at least one free sulfhydryl group.
-
Preparation of Reagents:
-
Allow the vial of Sulfo-LC-SPDP to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 20-25 mM solution of Sulfo-LC-SPDP in ultrapure water immediately before use. For example, dissolve 6.6 mg of Sulfo-LC-SPDP in 500 µL of water for a 25 mM solution.
-
Dissolve Protein #1 at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
-
Activation of Protein #1:
-
Add a molar excess of the Sulfo-LC-SPDP solution to the Protein #1 solution. A common starting point is a 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification of Activated Protein #1:
-
Remove unreacted Sulfo-LC-SPDP and the Sulfo-NHS byproduct by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to Protein #2:
-
Dissolve Protein #2 (containing free sulfhydryls) in the Reaction Buffer.
-
Add the desalted, SPDP-activated Protein #1 to the Protein #2 solution. The molar ratio of the two proteins can be varied to optimize conjugation.
-
Incubate the reaction for 8 to 18 hours at room temperature or 4°C.
-
-
Purification and Characterization of the Conjugate:
-
Isolate the final conjugate from unconjugated proteins using an appropriate method such as size exclusion chromatography.
-
Analyze the conjugate by SDS-PAGE and/or mass spectrometry to confirm successful conjugation and assess purity.
-
Protocol 2: Conjugation of Two Amine-Containing Proteins
This protocol is used when neither protein possesses a free sulfhydryl group. It involves an additional step to generate a free sulfhydryl on one of the proteins.
-
Activation of Both Proteins:
-
Separately modify both Protein #1 and Protein #2 with Sulfo-SPDP following steps 1 and 2 of Protocol 1.
-
Purify both activated proteins using desalting columns as described in step 3 of Protocol 1.
-
-
Generation of a Free Sulfhydryl on One Protein:
-
Choose one of the SPDP-activated proteins (e.g., Protein #2-SPDP).
-
Add a reducing agent, such as DTT to a final concentration of 50 mM, to cleave the pyridyldithio group and expose a free sulfhydryl.
-
Incubate for 30 minutes at room temperature.
-
Remove the excess DTT by passing the solution through a desalting column equilibrated with the Reaction Buffer. The protein is now sulfhydryl-modified (Protein #2-SH).
-
-
Conjugation:
-
Mix the SPDP-activated Protein #1 with the newly generated sulfhydryl-modified Protein #2.
-
Incubate and purify the conjugate as described in steps 4 and 5 of Protocol 1.
-
Monitoring the Reaction and Quantifying Modification
The extent of the reaction between the pyridyldithio group and a sulfhydryl can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
| Analyte | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Pyridine-2-thione | 343 | 8,080 |
Procedure for Quantifying Pyridine-2-thione Release:
-
After the conjugation reaction (Protocol 1, step 4 or Protocol 2, step 3), measure the absorbance of the reaction mixture at 343 nm.
-
Calculate the concentration of pyridine-2-thione using the Beer-Lambert law (A = εcl), which corresponds to the concentration of the formed disulfide bonds.
Applications in Research and Drug Development
The versatility of Sulfo-SPDP makes it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): Covalently linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Immunoassays: Preparing enzyme-antibody conjugates for ELISA and other immunodetection methods.
-
Protein-Protein Interaction Studies: Crosslinking interacting proteins to study their complexes.
-
Immobilization: Attaching proteins to solid supports, such as beads or surfaces, for affinity chromatography or surface plasmon resonance (SPR).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inefficient activation of Protein #1- Insufficient free sulfhydryls on Protein #2- Hydrolysis of Sulfo-NHS ester | - Increase the molar excess of Sulfo-SPDP.- Treat Protein #2 with a mild reducing agent to expose buried sulfhydryls.- Ensure the reaction buffer is amine-free and within the optimal pH range (7.2-8.0). |
| Precipitation of Protein | - High concentration of crosslinker- Change in protein conformation | - Optimize the molar ratio of Sulfo-SPDP to protein.- Perform the reaction at a lower temperature (4°C). |
| Cleavage of Native Disulfide Bonds | - Use of a strong reducing agent in Protocol 2 | - Use a milder reducing agent like TCEP, or optimize the concentration and incubation time of DTT. |
This guide provides a solid foundation for utilizing Sulfo-SPDP in protein modification. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired degree of conjugation and preserve the biological activity of the proteins involved.
References
The Significance of Spacer Arm Length in Bioconjugation: A Technical Guide to Sulfo-LC-SPDP
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the precise linking of molecules is paramount to the success of applications ranging from targeted drug delivery to advanced diagnostics. The choice of a crosslinking reagent is a critical decision, and among the arsenal (B13267) of available tools, Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) has emerged as a widely utilized heterobifunctional crosslinker. At the heart of its utility lies a feature of profound importance: its spacer arm. This in-depth technical guide delves into the core of Sulfo-LC-SPDP, focusing on its 15.7 Å spacer arm and the critical role this specific length plays in the efficacy and functionality of the resulting bioconjugates.
Understanding Sulfo-LC-SPDP: Structure and Functionality
Sulfo-LC-SPDP is a water-soluble, heterobifunctional crosslinker, meaning it possesses two different reactive groups connected by a spacer arm.[1] One end features an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues of proteins), while the other end has a pyridyldithio group that reacts with sulfhydryl groups (e.g., on cysteine residues).[2][3] This dual reactivity allows for the controlled and specific conjugation of two different molecules. The "LC" in its name denotes a "long chain," referring to its extended spacer arm.
The chemical structure of Sulfo-LC-SPDP is presented below:
Table 1: Physicochemical Properties of SPDP Crosslinkers
| Crosslinker | Molecular Weight (Da) | Spacer Arm Length (Å) | Solubility | Cell Permeability |
| SPDP | 312.37 | 6.8 | DMSO, DMF | Yes |
| Sulfo-LC-SPDP | 527.57 | 15.7 | Water | No |
| LC-SPDP | 425.52 | 15.7 | DMSO, DMF | Yes |
Data compiled from multiple sources.[2]
The 15.7 Å Spacer Arm: A Critical Design Element
The 15.7 Å spacer arm of Sulfo-LC-SPDP is not an arbitrary feature; it is a deliberately designed element that significantly influences the outcomes of bioconjugation reactions. Its length is classified as being in the medium range (10.1–30 Å). The primary significance of this spacer arm lies in its ability to mitigate steric hindrance.
Overcoming Steric Hindrance: When large biomolecules, such as antibodies and enzymes, are brought into close proximity for conjugation, their sheer size can physically obstruct the reactive groups, leading to low conjugation efficiency. The 15.7 Å spacer arm of Sulfo-LC-SPDP provides sufficient distance between the conjugated molecules, minimizing these steric clashes and allowing the reactive moieties to access their targets more effectively. This can lead to a higher yield of the desired conjugate and help preserve the native conformation and biological activity of the conjugated molecules.
Influence on Antibody-Drug Conjugate (ADC) Efficacy: In the development of ADCs, the linker, including its length, is a critical component that can impact the therapeutic index of the drug. While the optimal linker length is often context-dependent and requires empirical determination, a longer spacer arm can influence the ADC's pharmacokinetic profile. For instance, the inclusion of polyethylene (B3416737) glycol (PEG) linkers, which also serve as spacers, has been shown to increase the hydrodynamic radius of ADCs, leading to reduced renal clearance and a longer plasma half-life. Although Sulfo-LC-SPDP's spacer is a hydrocarbon chain, the principle of creating distance between the antibody and the cytotoxic payload remains crucial for proper folding, stability, and interaction with the target antigen.
Experimental Protocols: Utilizing Sulfo-LC-SPDP in Bioconjugation
The following are detailed methodologies for common applications of Sulfo-LC-SPDP.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one containing primary amines and the other containing sulfhydryl groups.
Materials:
-
Sulfo-LC-SPDP
-
Protein #1 (containing primary amines, e.g., an antibody)
-
Protein #2 (containing free sulfhydryls)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting columns
Procedure:
-
Preparation of Sulfo-LC-SPDP: Immediately before use, dissolve Sulfo-LC-SPDP in water to a final concentration of 20 mM (e.g., 2 mg in 189 µL of water).
-
Modification of Protein #1:
-
Dissolve Protein #1 in the Conjugation Buffer at a concentration of 2-5 mg/mL.
-
Add a 20-fold molar excess of the dissolved Sulfo-LC-SPDP to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification of Modified Protein #1:
-
Remove excess, unreacted Sulfo-LC-SPDP and the N-hydroxysulfosuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with the Conjugation Buffer.
-
-
Conjugation to Protein #2:
-
Immediately add the purified, Sulfo-LC-SPDP-modified Protein #1 to a solution of Protein #2 (also in Conjugation Buffer). The molar ratio of Protein #1 to Protein #2 should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
The final conjugate can be purified from the reaction mixture using size-exclusion chromatography to separate the larger conjugate from unreacted proteins.
-
Protocol 2: Immobilization of a Protein onto a Gold Surface
This protocol outlines a general procedure for attaching a protein to a gold surface, a common technique in biosensor development. This method involves a two-step process where the gold is first functionalized with a thiol-containing linker, and then the protein is attached using Sulfo-LC-SPDP.
Materials:
-
Gold-coated substrate
-
Thiol-containing linker (e.g., 11-mercaptoundecanoic acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-terminated linker (e.g., ethylenediamine)
-
Sulfo-LC-SPDP
-
Protein of interest
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
Procedure:
-
Functionalization of the Gold Surface:
-
Incubate the gold substrate in a solution of the thiol-containing linker to form a self-assembled monolayer (SAM).
-
Activate the terminal carboxyl groups of the SAM using EDC and Sulfo-NHS in the Activation Buffer.
-
React the activated surface with an amine-terminated linker to create a primary amine-functionalized surface.
-
-
Activation of the Protein:
-
Dissolve the protein in the Coupling Buffer.
-
Prepare a fresh solution of Sulfo-LC-SPDP in water.
-
Add a molar excess of Sulfo-LC-SPDP to the protein solution and incubate for 30-60 minutes at room temperature to introduce pyridyldithio groups.
-
Remove excess crosslinker using a desalting column.
-
-
Immobilization of the Activated Protein:
-
Incubate the amine-functionalized gold surface with the pyridyldithio-activated protein. The reaction between the introduced sulfhydryl on the protein (after reduction of the pyridyldithio group) and a maleimide (B117702) group that can be introduced on the surface, or directly via other chemistries, will result in covalent attachment. Note: A more direct approach could involve activating the amine-functionalized surface with SPDP, followed by reaction with a thiol-containing protein.
-
Visualizing the Workflow: A Step-by-Step Guide to Bioconjugation
The following diagram illustrates a typical experimental workflow for a two-step heterobifunctional crosslinking reaction using Sulfo-LC-SPDP.
Caption: Experimental workflow for protein-protein conjugation using Sulfo-LC-SPDP.
Conclusion
The 15.7 Å spacer arm of Sulfo-LC-SPDP is a key determinant of its effectiveness as a bioconjugation reagent. By providing an optimal distance between conjugated molecules, it plays a crucial role in overcoming steric hindrance, which can lead to higher conjugation yields and the preservation of biological activity. This is particularly significant in the development of complex biomolecules such as antibody-drug conjugates, where the spatial arrangement of each component is critical for therapeutic efficacy. The detailed protocols and workflow provided in this guide offer a practical framework for researchers to harness the capabilities of Sulfo-LC-SPDP in their own investigations. As the field of bioconjugation continues to advance, a thorough understanding of the fundamental roles of crosslinker components, such as the spacer arm, will remain essential for the rational design of novel and effective bioconjugates.
References
The Ultimate Guide to Cell Surface Protein Labeling with SPDP-sulfo
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfosuccinimidyl 3-(2-pyridyldithio)propionate (SPDP-sulfo), a key reagent in the bioconjugation toolkit. Tailored for professionals in research and drug development, this document delves into the core chemistry, applications, and detailed methodologies for utilizing this compound in the critical task of labeling cell surface proteins.
Core Principles of this compound Chemistry
This compound, and its longer chain analogue Sulfo-LC-SPDP, are heterobifunctional crosslinkers designed to connect molecules containing primary amines and sulfhydryl groups.[1] The "sulfo" group denotes the presence of a sulfonate group on the N-hydroxysuccinimide (NHS) ester ring, which imparts water solubility to the reagent.[2][3] This is a crucial feature for biological applications as it allows for direct addition to aqueous buffer systems without the need for organic solvents that can be detrimental to cells.[3]
The key reactive moieties of this compound are:
-
N-hydroxysulfosuccinimide (sulfo-NHS) ester: This group reacts specifically with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2]
-
2-pyridyldithio group: This group reacts with sulfhydryl groups (-SH), such as the side chain of cysteine residues, to form a disulfide bond.
The disulfide bond formed is cleavable by reducing agents like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), providing a mechanism for releasing the conjugated molecules. This feature is particularly valuable in applications such as drug delivery and the purification of crosslinked complexes.
Reaction Mechanism
The labeling process with this compound is a two-step reaction:
-
Amine Reaction: The sulfo-NHS ester of this compound reacts with a primary amine on the target protein, forming a stable amide linkage.
-
Sulfhydryl Reaction: The 2-pyridyldithio group of the now protein-conjugated this compound reacts with a sulfhydryl group on a second molecule, forming a disulfide bond and releasing pyridine-2-thione. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.
Quantitative Data and Reaction Parameters
The efficiency and specificity of labeling with this compound are influenced by several key parameters. The following tables summarize important quantitative data and recommended reaction conditions.
| Parameter | Value/Range | Remarks |
| Molecular Weight (Sulfo-LC-SPDP) | 527.57 g/mol | |
| Spacer Arm Length (Sulfo-LC-SPDP) | 15.7 Å | |
| Solubility | Water-soluble | |
| Purity | ≥ 90% (by quantitative NMR) |
Table 1: Physicochemical Properties of Sulfo-LC-SPDP
| Parameter | Recommended Condition | Rationale |
| pH for Amine Reaction (sulfo-NHS ester) | 7.0 - 8.0 | Optimal for reaction with primary amines. The rate of hydrolysis of the NHS ester increases significantly at pH > 8.0. |
| pH for Sulfhydryl Reaction (2-pyridyldithio) | 7.0 - 8.0 | Optimal for the disulfide exchange reaction. |
| Reaction Buffers | Phosphate, Borate, Carbonate/Bicarbonate | Must be free of primary amines (e.g., Tris) and thiols. |
| Reaction Time (Amine Reaction) | 30 - 60 minutes at room temperature | |
| Reaction Time (Sulfhydryl Reaction) | 1 - 2 hours at room temperature | |
| Cleavage of Disulfide Bond | 20-50 mM DTT or TCEP | DTT is effective at neutral to slightly basic pH, while TCEP is effective over a wider pH range. |
Table 2: Recommended Reaction Conditions for this compound Labeling
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound for cell surface protein labeling.
General Protocol for Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one with available primary amines and the other with free sulfhydryl groups.
Materials:
-
Sulfo-LC-SPDP
-
Protein 1 (with primary amines)
-
Protein 2 (with sulfhydryl groups)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns
-
Reducing agent (e.g., DTT) for cleaving the conjugate (optional)
Procedure:
-
Preparation of Sulfo-LC-SPDP: Immediately before use, dissolve Sulfo-LC-SPDP in water to a final concentration of 20 mM.
-
Modification of Protein 1:
-
Dissolve Protein 1 in Reaction Buffer at a concentration of 1-5 mg/mL.
-
Add a 10-20 fold molar excess of the dissolved Sulfo-LC-SPDP to the Protein 1 solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-LC-SPDP from the modified Protein 1 using a desalting column equilibrated with Reaction Buffer.
-
Conjugation to Protein 2:
-
Add the desalted, SPDP-modified Protein 1 to a solution of Protein 2 in Reaction Buffer. The molar ratio of Protein 1 to Protein 2 should be optimized for the specific application.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of the Conjugate: The final conjugate can be purified from the reaction mixture using size-exclusion chromatography.
-
(Optional) Cleavage of the Disulfide Bond: To cleave the disulfide bond, incubate the purified conjugate with 20-50 mM DTT in a suitable buffer for 30 minutes at room temperature.
Protocol for Labeling Cell Surface Proteins for Flow Cytometry
This protocol outlines the labeling of cell surface proteins on live cells for subsequent analysis by flow cytometry.
Materials:
-
Cell suspension (1 x 10^6 cells/mL)
-
Sulfo-LC-SPDP
-
Biotin-SH (or other sulfhydryl-containing reporter molecule)
-
Cell Staining Buffer: PBS with 1% BSA, pH 7.4
-
Wash Buffer: PBS
-
Fluorophore-conjugated streptavidin
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold Wash Buffer.
-
Resuspend the cell pellet in ice-cold Cell Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Amine Labeling:
-
Prepare a fresh solution of Sulfo-LC-SPDP in water.
-
Add Sulfo-LC-SPDP to the cell suspension to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically.
-
Incubate on ice for 30 minutes.
-
-
Washing: Wash the cells three times with ice-cold Cell Staining Buffer to remove excess Sulfo-LC-SPDP.
-
Sulfhydryl Labeling:
-
Resuspend the cells in Cell Staining Buffer.
-
Add Biotin-SH to a final concentration of 0.1-0.5 mM.
-
Incubate on ice for 1 hour.
-
-
Washing: Wash the cells three times with ice-cold Cell Staining Buffer.
-
Staining for Flow Cytometry:
-
Resuspend the cells in Cell Staining Buffer.
-
Add fluorophore-conjugated streptavidin at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with ice-cold Cell Staining Buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Visualizations: Diagrams of Pathways and Workflows
Chemical Reaction of this compound
References
The Crucial Hinge: A Technical Guide to Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of every ADC lies a critical component: the linker. This molecular bridge, seemingly a simple connector, dictates the stability, efficacy, and ultimately, the therapeutic index of the entire conjugate. This in-depth technical guide provides a comprehensive overview of the core principles of ADC linkers, encompassing their classification, mechanisms of action, and the experimental protocols essential for their evaluation.
Core Principles of ADC Linkers
The ideal linker must maintain a delicate balance: it must be sufficiently stable to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while enabling efficient and specific cleavage to unleash the cytotoxic payload within the target tumor cell.[1][][3][4] The choice of linker technology is therefore a pivotal decision in ADC design, profoundly influencing its pharmacokinetic profile and overall performance.[5]
Linkers are broadly categorized into two main classes: cleavable and non-cleavable .
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be selectively broken down by specific triggers prevalent in the tumor microenvironment or within the intracellular compartments of cancer cells. This targeted release mechanism can also lead to a "bystander effect," where the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, enhancing the therapeutic efficacy in heterogeneous tumors. More than 80% of clinically approved ADCs utilize cleavable linkers.
There are three primary mechanisms for cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by cathepsin B.
-
pH-Sensitive Linkers: These linkers exploit the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4). Hydrazone linkers are a classic example, undergoing hydrolysis under acidic conditions to release the payload.
-
Redox-Sensitive Linkers: These linkers contain disulfide bonds that are selectively cleaved in the reducing environment of the cytosol, which has a significantly higher concentration of glutathione (B108866) (GSH) than the extracellular space.
Non-Cleavable Linkers: Proteolytic Degradation for Payload Liberation
Non-cleavable linkers, as their name suggests, do not contain a specific chemical trigger for payload release. Instead, the entire ADC is internalized, and the payload is liberated, still attached to the linker and the amino acid residue from the antibody, following the complete proteolytic degradation of the antibody backbone within the lysosome. This mechanism generally results in higher plasma stability and a more favorable safety profile due to the minimal premature release of the free drug. The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Quantitative Comparison of Linker Properties
The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters for different linker technologies to facilitate comparison.
Table 1: In Vivo Stability of Common ADC Linkers
| Linker Type | Specific Example | ADC Example | Half-life of Intact ADC | Reference |
| Non-Cleavable | Thioether (SMCC) | Ado-trastuzumab emtansine (T-DM1) | ~3.5 - 4 days (human plasma) | |
| Cleavable | Val-Cit-PABC | Brentuximab vedotin | Susceptible to cleavage by mouse carboxylesterase, shorter half-life in rodents vs. humans. | |
| Cleavable | Hydrazone | Gemtuzumab ozogamicin | Unstable, leading to premature drug release. | |
| Cleavable | Disulfide | Ravtansine (DM4) conjugates | Stability can be modulated by steric hindrance around the disulfide bond. |
Table 2: Drug-to-Antibody Ratio (DAR) for Selected ADCs
| ADC | Linker-Payload | Average DAR |
| Ado-trastuzumab emtansine (T-DM1) | SMCC-DM1 | ~3.5 |
| Brentuximab vedotin | vc-MMAE | ~4 |
| Trastuzumab deruxtecan | GGFG-DXd | ~8 |
Experimental Protocols for Linker Evaluation
Rigorous experimental evaluation is paramount in selecting the optimal linker for a given ADC. The following sections provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, and rat plasma (or other relevant species)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoprecipitation (optional)
-
LC-MS/MS system
Protocol:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
For analysis of intact ADC, samples can be diluted and directly analyzed by LC-MS.
-
To quantify released payload, precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Alternatively, the intact ADC can be captured from plasma using Protein A/G beads, followed by enzymatic cleavage of the linker to release the payload for quantification.
-
Data Analysis: Calculate the percentage of intact ADC remaining or the amount of free payload at each time point. Determine the half-life (t½) of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT/XTT)
Objective: To determine the cytotoxic potency (IC50) of the ADC on target antigen-positive and antigen-negative cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
For XTT assay:
-
Add the XTT reagent (mixed with an electron coupling agent) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Read the absorbance at 450-500 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve.
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Materials:
-
ADC sample
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with an organic modifier like isopropanol)
Protocol:
-
Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Data Analysis: The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR as the hydrophobicity increases with the addition of the linker-payload. Calculate the weighted average DAR using the peak areas of the different species.
Visualizing ADC Processes and Logic
Understanding the complex processes involved in ADC development and mechanism of action is facilitated by clear visual representations.
Conclusion
The linker is a linchpin in the design of effective and safe Antibody-Drug Conjugates. A deep understanding of the chemical principles governing linker stability and cleavage, coupled with rigorous and standardized experimental evaluation, is essential for the successful development of next-generation ADCs. As our comprehension of tumor biology and protein engineering advances, so too will the sophistication of linker technologies, paving the way for even more precise and potent cancer therapies.
References
- 1. escopharma.com [escopharma.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Methodological & Application
Application Notes and Protocols: A Beginner's Guide to Sulfo-SPDP Protein Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfo-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker used to covalently link two proteins or a protein and another molecule. It is particularly valuable in bioconjugation, diagnostics, and drug development for creating antibody-drug conjugates (ADCs), enzyme-labeled antibodies, and other protein conjugates.[1][2]
The Sulfo-SPDP crosslinker contains two reactive groups:
-
A Sulfo-NHS ester group that reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues in proteins.[1]
-
A pyridyldithiol group that reacts with sulfhydryl groups (-SH), such as the side chain of cysteine residues, to form a cleavable disulfide bond.[3]
The presence of a sulfonate group on the NHS ester makes Sulfo-SPDP soluble in aqueous solutions, which avoids the use of organic solvents that can be detrimental to protein structure and function. A key feature of the disulfide bond formed is that it can be cleaved by reducing agents like Dithiothreitol (DTT) or TCEP, allowing for the release of the conjugated molecules, a desirable characteristic in many drug delivery applications.
This document provides a detailed protocol for beginners on how to perform protein conjugation using Sulfo-SPDP.
Reaction Mechanism & Workflow
The conjugation process using Sulfo-SPDP can be performed as a one-step or two-step reaction. The choice of strategy depends on whether the target proteins naturally possess free sulfhydryl groups.
The general workflow involves two main stages:
-
Modification of Protein A: The Sulfo-NHS ester end of Sulfo-SPDP reacts with primary amines on the first protein (Protein A), forming a stable amide linkage.
-
Conjugation to Protein B: The pyridyldithiol end of the SPDP-modified Protein A then reacts with a free sulfhydryl group on the second protein (Protein B), creating a disulfide bond and releasing pyridine-2-thione. The release of pyridine-2-thione can be measured spectrophotometrically at 343 nm to monitor the reaction progress.
If Protein B does not have a free sulfhydryl group, one must be introduced. This can be achieved by first reacting Protein B with SPDP and then reducing the newly introduced pyridyldithiol group to a free sulfhydryl using a reducing agent like DTT.
Experimental Workflow for Protein Conjugation using Sulfo-SPDP
Caption: A generalized workflow for the two-step protein conjugation using Sulfo-SPDP.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a successful Sulfo-SPDP conjugation.
Table 1: Reagent and Buffer Recommendations
| Parameter | Recommended Value | Notes |
| Reaction Buffer | Phosphate Buffered Saline (PBS), HEPES, or Borate buffer | Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls. |
| pH for Amine Reaction | 7.0 - 8.0 | The reaction rate increases with pH, but so does hydrolysis of the NHS ester. |
| pH for Sulfhydryl Reaction | 7.0 - 8.0 | Optimal pH for the reaction between the pyridyldithiol group and a sulfhydryl group. |
| Sulfo-SPDP Concentration | 10-20 mM stock solution in water | Prepare fresh immediately before use to avoid hydrolysis. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
Table 2: Molar Excess of Sulfo-SPDP for Protein Modification
| Protein Concentration | Molar Excess of Sulfo-SPDP |
| < 1 mg/mL | 40-80 fold |
| 1-4 mg/mL | 20-fold |
| 5-10 mg/mL | 5-10 fold |
| Note: This is a general guideline. The optimal molar excess may need to be determined empirically for each specific protein. |
Table 3: Reaction Times and Temperatures
| Step | Incubation Time | Temperature |
| Amine Modification | 30 - 60 minutes | Room Temperature |
| Sulfhydryl Conjugation | 8 - 16 hours | Room Temperature or 4°C |
| Disulfide Bond Cleavage | 90 - 120 minutes | Room Temperature |
Experimental Protocols
Here we provide two detailed protocols for Sulfo-SPDP conjugation. Protocol 1 describes the conjugation of a protein with primary amines to a protein that already contains free sulfhydryl groups. Protocol 2 describes the conjugation of two proteins that both lack free sulfhydryl groups.
Protocol 1: Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Protein
This protocol is suitable when one of your proteins has accessible primary amines (lysine residues) and the other has at least one free sulfhydryl group (cysteine residue).
Materials:
-
Protein A (to be modified with Sulfo-SPDP)
-
Protein B (containing free sulfhydryl group)
-
Sulfo-LC-SPDP
-
Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0
-
Desalting columns
-
Reducing agent (optional, for cleavage): 50 mM DTT or TCEP
Procedure:
Part A: Modification of Protein A with Sulfo-SPDP
-
Prepare Protein A: Dissolve Protein A in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare Sulfo-SPDP: Immediately before use, dissolve Sulfo-LC-SPDP in water to a final concentration of 25 mM (e.g., 6.6 mg in 500 µL of water).
-
Reaction: Add a 20-fold molar excess of the Sulfo-SPDP solution to the Protein A solution. For example, add 20 µL of 25 mM Sulfo-SPDP to 1 mL of the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted Sulfo-SPDP using a desalting column equilibrated with the reaction buffer. The purified, SPDP-activated Protein A is now ready for conjugation.
Part B: Conjugation of SPDP-activated Protein A to Protein B
-
Prepare Protein B: Dissolve Protein B in the reaction buffer.
-
Conjugation Reaction: Add 0.2 to 1.0 molar equivalents of Protein B to the purified, SPDP-activated Protein A.
-
Incubation: Allow the reaction to proceed for 8 to 16 hours at room temperature, or overnight at 4°C.
-
Purification: The final conjugate can be purified from unconjugated proteins using size exclusion chromatography or other appropriate chromatographic techniques.
(Optional) Cleavage of the Disulfide Bond
To cleave the disulfide bond and separate the two proteins, incubate the conjugate with 50 mM DTT or TCEP for 90-120 minutes at room temperature.
Protocol 2: Conjugation of Two Amine-Containing Proteins (No Free Sulfhydryls)
This protocol is used when neither of your proteins has an accessible free sulfhydryl group. In this case, both proteins are first modified with Sulfo-SPDP, and then one of them is treated with a reducing agent to generate a free sulfhydryl group for conjugation.
Materials:
-
Protein A
-
Protein B
-
Sulfo-LC-SPDP
-
Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0
-
Reducing Agent: Dithiothreitol (DTT)
-
Desalting columns
Procedure:
Part A: Modification of Both Proteins with Sulfo-SPDP
-
Follow steps 1-5 from Protocol 1 (Part A) to separately modify both Protein A and Protein B with Sulfo-SPDP. You will now have two solutions: SPDP-activated Protein A and SPDP-activated Protein B.
Part B: Reduction of SPDP-activated Protein B to Generate a Free Sulfhydryl
-
Prepare DTT solution: Prepare a 150 mM solution of DTT in an appropriate buffer (e.g., acetate (B1210297) buffer to avoid reducing native disulfide bonds).
-
Reduction: Add the DTT solution to the SPDP-activated Protein B to a final DTT concentration of 50 mM.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess DTT using a desalting column equilibrated with the reaction buffer. The purified protein is now sulfhydryl-modified Protein B.
Part C: Conjugation of SPDP-activated Protein A to Sulfhydryl-modified Protein B
-
Conjugation Reaction: Mix the SPDP-activated Protein A with the sulfhydryl-modified Protein B.
-
Incubation: Incubate the mixture for 18 hours at room temperature or 4°C.
-
Purification: Purify the final conjugate using size exclusion chromatography.
Logical Relationship for Protocol 2
Caption: Logical flow for conjugating two proteins that lack free sulfhydryls.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low conjugation efficiency | - Inefficient modification of Protein A- Hydrolysis of Sulfo-SPDP- Insufficient free sulfhydryls on Protein B- Incorrect buffer composition | - Increase the molar excess of Sulfo-SPDP- Prepare fresh Sulfo-SPDP solution immediately before use- Quantify free sulfhydryls on Protein B; if necessary, introduce more using a reducing agent- Ensure buffer is free of primary amines and sulfhydryls |
| Protein precipitation | - High protein concentration- Use of organic solvents (if using non-sulfo SPDP)- pH of the buffer is at the isoelectric point of the protein | - Reduce protein concentration- Use water-soluble Sulfo-SPDP- Adjust buffer pH |
| Cleavage of native disulfide bonds | - Use of a strong reducing agent in the presence of native disulfide bonds | - Use a milder reducing agent or a buffer that protects native disulfide bonds (e.g., acetate buffer) during the reduction step |
Conclusion
Sulfo-SPDP is a versatile and effective crosslinker for protein conjugation. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can successfully generate protein-protein conjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols provided in this document offer a solid foundation for beginners to start their bioconjugation experiments. For optimal results, it is always recommended to perform small-scale pilot experiments to determine the ideal conditions for your specific proteins of interest.
References
Application Notes and Protocols for Creating Antibody-Drug Conjugates Using Sulfo-SPDP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-SPDP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) and its long-chain analogue, Sulfo-LC-SPDP, for the synthesis of antibody-drug conjugates (ADCs). This document outlines the chemical principles, detailed experimental protocols, and methods for purification and characterization of the resulting ADCs.
Introduction to Sulfo-SPDP Chemistry
Sulfo-SPDP is a heterobifunctional, water-soluble, and thiol-cleavable crosslinker.[1] It is instrumental in covalently linking a cytotoxic drug to an antibody, thereby enabling targeted delivery to specific cells, such as tumor cells.[2] The Sulfo-SPDP crosslinker contains two reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a pyridyldithio group.[1]
The Sulfo-NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[3] This reaction is most efficient at a pH range of 7-8.[4] The pyridyldithio group reacts with sulfhydryl (thiol) groups to form a disulfide bond. This disulfide bond is cleavable by reducing agents, a feature that can be exploited for the release of the drug within the target cell.
A key advantage of using SPDP-based linkers is the release of pyridine-2-thione during the reaction with a sulfhydryl group. The concentration of this byproduct can be measured spectrophotometrically at 343 nm to monitor the progress of the conjugation reaction.
Experimental Protocols
This section provides detailed, step-by-step protocols for the creation of ADCs using Sulfo-SPDP.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent | Supplier | Purpose |
| Sulfo-LC-SPDP | Thermo Fisher Scientific (Cat# 21650) or equivalent | Amine-reactive crosslinker |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |
| Thiol-containing cytotoxic drug | User-defined | Payload |
| Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.5 | Standard lab supplier | Reaction and storage buffer |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich or equivalent | Solvent for non-water-soluble reagents |
| Dithiothreitol (DTT) | Sigma-Aldrich or equivalent | Reducing agent (optional) |
| Desalting columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | Buffer exchange and removal of excess reagents |
| Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) | Standard lab supplier | pH adjustment |
Protocol 1: Antibody Modification with Sulfo-LC-SPDP
This protocol describes the introduction of pyridyldithio groups onto the antibody.
-
Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in PBS (pH 7.2-7.5). Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the Sulfo-NHS ester.
-
Sulfo-LC-SPDP Preparation: Immediately before use, prepare a 20 mM solution of Sulfo-LC-SPDP by dissolving 2 mg of the reagent in 200 µL of ultrapure water.
-
Antibody Activation: Add the Sulfo-LC-SPDP solution to the antibody solution. A 20-fold molar excess of the crosslinker to the antibody is a common starting point, but this may need to be optimized for each specific antibody and desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification of Modified Antibody: Remove excess, unreacted Sulfo-LC-SPDP and reaction byproducts using a desalting column equilibrated with PBS. This step is crucial to prevent the quenching of the subsequent conjugation reaction.
Protocol 2: Conjugation of Modified Antibody with Thiol-Containing Drug
This protocol details the reaction between the pyridyldithio-activated antibody and a sulfhydryl-containing drug.
-
Drug Preparation: Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO) at a known concentration.
-
Conjugation Reaction: Add the drug solution to the purified, modified antibody. The molar ratio of drug to antibody should be optimized, with a 1.5 to 5-fold molar excess of the drug being a typical starting range.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Monitoring the Reaction (Optional): The release of pyridine-2-thione can be monitored by measuring the absorbance of the reaction mixture at 343 nm (molar extinction coefficient, ε = 8080 M⁻¹cm⁻¹). This allows for real-time tracking of the conjugation progress.
Purification of the Antibody-Drug Conjugate
Purification is a critical step to remove unconjugated antibody, free drug, and other impurities, which can impact the efficacy and safety of the ADC.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is effective for removing small molecule impurities like free drug and crosslinker from the larger ADC.
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200) with PBS (pH 7.2) until a stable baseline is achieved.
-
Sample Loading: Load the conjugation reaction mixture onto the column.
-
Elution and Fraction Collection: Elute the sample with PBS and collect fractions. The ADC will typically elute in the first major peak, while smaller molecules will elute later.
-
Analysis: Analyze the collected fractions using SDS-PAGE to identify those containing the purified ADC.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. It can be used to separate ADCs with different drug-to-antibody ratios (DARs) as the conjugation of the drug can alter the overall charge of the antibody.
-
Column Selection and Equilibration: Choose a cation or anion exchange column based on the isoelectric point (pI) of the antibody and the charge of the drug-linker. Equilibrate the column with a low-salt binding buffer.
-
Sample Loading: Load the ADC sample onto the equilibrated column.
-
Elution: Elute the bound ADC using a linear gradient of increasing salt concentration. Fractions can be collected along the gradient.
-
Analysis: Analyze the fractions to identify the desired ADC species.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality and consistency of the ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
HIC is a powerful technique for determining the DAR. The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Column and Mobile Phases: Use a HIC column with a mobile phase system consisting of a high-salt buffer (e.g., sodium phosphate with ammonium (B1175870) sulfate) and a low-salt buffer.
-
Gradient Elution: Elute the ADC using a descending salt gradient. Species with higher DARs are more hydrophobic and will elute later.
-
Data Analysis: The average DAR is calculated by integrating the peak areas of the different DAR species in the chromatogram.
Mass spectrometry can provide a precise determination of the mass of the intact ADC and its subunits (light chain and heavy chain), allowing for the calculation of the DAR.
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains.
-
LC-MS Analysis: Couple liquid chromatography (e.g., reversed-phase) to a high-resolution mass spectrometer.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different species and calculate the DAR.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis and characterization of ADCs using Sulfo-SPDP.
| Parameter | Value/Range | Notes |
| Antibody Concentration for Modification | 2-5 mg/mL | Higher concentrations can lead to aggregation. |
| Sulfo-LC-SPDP Molar Excess | 10 to 30-fold | Needs to be optimized for desired DAR. |
| Modification Reaction Time | 30-60 minutes | Longer times may lead to excessive modification. |
| Drug Molar Excess for Conjugation | 1.5 to 5-fold | Optimization is required to drive the reaction to completion. |
| Conjugation Reaction Time | 1-4 hours (RT) or overnight (4°C) | Longer incubation can increase conjugation efficiency. |
| Pyridine-2-thione Molar Extinction Coefficient | 8080 M⁻¹cm⁻¹ at 343 nm | For monitoring the conjugation reaction. |
Visualizations
Chemical Reaction Workflow
Caption: Chemical reaction pathway for ADC synthesis using Sulfo-SPDP.
Experimental Workflow
Caption: Overall experimental workflow for ADC creation and analysis.
Signaling Pathway (Generic ADC Internalization and Drug Release)
Caption: Generalized pathway of ADC action.
References
Optimizing Bioconjugation: Application Notes and Protocols for SPDP-Sulfo Reaction Buffer and pH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) and its water-soluble analog, sulfo-SPDP, in bioconjugation reactions. A critical parameter for successful and efficient conjugation is the careful optimization of the reaction buffer and, most importantly, the reaction pH. This guide will delve into the underlying chemistry, provide optimized protocols, and present data to enable researchers to achieve high-yield, specific, and reproducible conjugations for applications in drug development, diagnostics, and fundamental research.
Introduction to SPDP and Sulfo-SPDP Chemistry
SPDP and sulfo-SPDP are heterobifunctional crosslinkers that facilitate the covalent linkage of two molecules, typically proteins or a protein and a smaller molecule like a drug or a fluorescent probe. These reagents contain two reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.
-
2-Pyridyldithio group: This group reacts with sulfhydryl groups (-SH), such as the side chain of cysteine residues, to form a disulfide bond. This disulfide linkage is cleavable by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which is a key feature for applications requiring the release of a conjugated molecule.
The primary difference between SPDP and sulfo-SPDP lies in their solubility. SPDP is hydrophobic and requires dissolution in an organic solvent like DMSO or DMF before addition to an aqueous reaction mixture. In contrast, sulfo-SPDP contains a sulfonate group (–SO3-), rendering it water-soluble and allowing for direct addition to aqueous buffers. This property of sulfo-SPDP is particularly advantageous when working with proteins that are sensitive to organic solvents.
The Critical Role of pH in SPDP/Sulfo-SPDP Reactions
The pH of the reaction buffer is a paramount factor that governs the efficiency and specificity of the conjugation reaction. It directly influences the reactivity of the target functional groups on the biomolecules and the stability of the crosslinker itself.
pH Effects on the NHS-Ester Reaction with Primary Amines
The reaction between the NHS ester of SPDP/sulfo-SPDP and a primary amine is a nucleophilic acyl substitution. For the primary amine to be nucleophilic, it must be in its deprotonated state (-NH2). The protonated form (-NH3+) is not reactive. The equilibrium between the protonated and deprotonated forms is governed by the pKa of the amine and the pH of the solution.
At a pH below the pKa of the amine, the protonated form dominates, and the reaction rate is slow. As the pH increases above the pKa, the concentration of the nucleophilic deprotonated amine increases, leading to a faster reaction rate. However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH. This hydrolysis reaction inactivates the crosslinker by converting the NHS ester to an unreactive carboxylic acid.
Therefore, an optimal pH for the NHS-ester reaction is a compromise between maximizing the concentration of the reactive amine and minimizing the rate of NHS-ester hydrolysis. For most protein conjugations, the optimal pH range for the NHS-ester reaction is 7.0 to 8.5 .
pH Effects on the 2-Pyridyldithio Reaction with Sulfhydryls
The reaction of the 2-pyridyldithio group with a sulfhydryl group is a thiol-disulfide exchange. The reactive species is the thiolate anion (-S-), which is a much stronger nucleophile than the protonated thiol (-SH). The formation of the thiolate anion is also pH-dependent.
As the pH increases above the pKa of the sulfhydryl group (for cysteine, the side chain pKa is typically around 8.3-8.6), the concentration of the reactive thiolate anion increases, leading to a faster reaction rate. The optimal pH for the reaction of the 2-pyridyldithio group with sulfhydryls is generally between pH 7 and 8 [1][2].
Quantitative Data on pH Optimization
To facilitate the optimization of your conjugation strategy, the following tables summarize the quantitative effects of pH on the key reactions involved in SPDP/sulfo-SPDP chemistry.
Table 1: Effect of pH on the Stability of NHS Esters
This table illustrates the strong dependence of NHS-ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[1][3][4]
| pH | Half-life of NHS Ester |
| 7.0 | Several hours |
| 8.0 | ~1 hour |
| 8.5 | ~30 minutes |
| 9.0 | < 10 minutes |
Data synthesized from multiple sources indicating the general trend.
Table 2: Recommended pH Ranges for SPDP/Sulfo-SPDP Reaction Steps
This table provides the recommended pH ranges for the two key reaction steps in an SPDP/sulfo-SPDP conjugation.
| Reaction Step | Reactive Groups Involved | Optimal pH Range | Key Considerations |
| Amine Modification | NHS Ester + Primary Amine | 7.0 - 8.5 | Balance between amine reactivity and NHS-ester hydrolysis. |
| Sulfhydryl Conjugation | 2-Pyridyldithio + Sulfhydryl | 7.0 - 8.0 | Requires deprotonated sulfhydryl (thiolate) for efficient reaction. |
Experimental Protocols
The following are generalized protocols for a two-step heterobifunctional crosslinking of two proteins (Protein A and Protein B) using SPDP or sulfo-SPDP. It is crucial to optimize the specific conditions, such as the molar ratio of crosslinker to protein, for each unique application.
Materials and Buffers
-
SPDP or Sulfo-SPDP
-
Protein A (containing primary amines)
-
Protein B (containing sulfhydryl groups)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5. Other suitable buffers include borate (B1201080) and bicarbonate buffers. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Reducing Agent (optional, for cleaving disulfide bonds): 50 mM DTT or TCEP.
-
Desalting Columns or Dialysis Equipment: For purification.
-
Anhydrous DMSO or DMF (for SPDP only)
Protocol 1: Modification of Protein A with SPDP/Sulfo-SPDP
This protocol describes the first step of modifying a protein containing primary amines with the NHS-ester group of the crosslinker.
-
Prepare Protein A Solution: Dissolve Protein A in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Solution:
-
For Sulfo-SPDP: Immediately before use, dissolve sulfo-SPDP in the Reaction Buffer to a final concentration of 10-20 mM.
-
For SPDP: Immediately before use, dissolve SPDP in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
-
Reaction: Add the calculated amount of the dissolved crosslinker to the Protein A solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the crosslinker over the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove the excess, unreacted crosslinker and the NHS byproduct from the modified Protein A using a desalting column or dialysis against the Reaction Buffer.
Protocol 2: Conjugation of Modified Protein A to Sulfhydryl-Containing Protein B
This protocol describes the second step where the 2-pyridyldithio-activated Protein A is conjugated to a protein containing free sulfhydryl groups.
-
Prepare Protein B Solution: Dissolve Protein B in the Reaction Buffer. If Protein B has internal disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
Conjugation Reaction: Add the purified, SPDP-modified Protein A to the Protein B solution. The molar ratio of the two proteins should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Purify the final conjugate from unreacted proteins and byproducts using size-exclusion chromatography or other appropriate purification methods.
Visualizing the Workflow and Chemistry
The following diagrams, generated using Graphviz, illustrate the chemical reactions and the experimental workflow.
Caption: Chemical reaction pathway of SPDP/sulfo-SPDP conjugation.
References
Step-by-Step Guide for Sulfo-LC-SPDP Crosslinking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a water-soluble, heterobifunctional, and cleavable crosslinking agent. These protocols are designed to facilitate the conjugation of molecules containing primary amines and sulfhydryl groups, a critical process in drug development, proteomics, and various research applications.
Introduction to Sulfo-LC-SPDP Crosslinking
Sulfo-LC-SPDP is a versatile crosslinker featuring an N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a pyridyldithiol group. The Sulfo-NHS ester reacts specifically with primary amines (-NH2), commonly found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. The pyridyldithiol group reacts with sulfhydryl groups (-SH), such as those on cysteine residues, to create a disulfide bond.[1][2] This disulfide bond is cleavable by reducing agents like dithiothreitol (B142953) (DTT) or TCEP (tris(2-carboxyethyl)phosphine), allowing for the separation of the conjugated molecules when desired.[1]
The inclusion of a sulfonate group on the NHS ring renders Sulfo-LC-SPDP water-soluble, eliminating the need for organic solvents that can be detrimental to protein structure and function. Its long spacer arm of 15.7 Å helps to minimize steric hindrance between the conjugated molecules. A key feature of this crosslinker is the release of pyridine-2-thione upon reaction with a sulfhydryl group, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.
Key Applications:
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
Protein-Protein Interaction Studies: Creating stable protein complexes for structural and functional analysis.
-
Immunoassay Development: Conjugating enzymes or labels to antibodies or antigens.
-
Immobilization of Molecules: Attaching proteins, peptides, or other ligands to solid supports for affinity chromatography or surface-based assays.
Chemical and Physical Properties
| Property | Value | Reference |
| Alternative Name | Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate | |
| Molecular Weight | 527.57 g/mol | |
| Spacer Arm Length | 15.7 Å | |
| Reactivity | Primary amines and sulfhydryls | |
| Solubility | Water-soluble | |
| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) |
Experimental Protocols
Two primary strategies can be employed for crosslinking using Sulfo-LC-SPDP, depending on the availability of sulfhydryl groups on the molecules to be conjugated.
Protocol 1: Conjugation of an Amine-Containing Molecule to a Sulfhydryl-Containing Molecule
This protocol is suitable when one molecule has primary amines and the other possesses free sulfhydryl groups.
Materials and Reagents:
-
Sulfo-LC-SPDP
-
Molecule 1 (containing primary amines, e.g., a protein)
-
Molecule 2 (containing sulfhydryls, e.g., a peptide or another protein)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting columns
-
Reducing agent (e.g., 50 mM DTT or TCEP) for cleavage (optional)
Step-by-Step Procedure:
-
Preparation of Sulfo-LC-SPDP: Immediately before use, dissolve Sulfo-LC-SPDP in the Reaction Buffer to a final concentration of 10-25 mM.
-
Modification of Molecule 1:
-
Dissolve Molecule 1 in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Add the Sulfo-LC-SPDP solution to the Molecule 1 solution at a 10- to 50-fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove non-reacted Sulfo-LC-SPDP using a desalting column equilibrated with the Reaction Buffer.
-
Conjugation to Molecule 2:
-
Dissolve Molecule 2 in the Reaction Buffer.
-
Add the sulfhydryl-containing Molecule 2 to the purified, SPDP-modified Molecule 1. A 1:1 molar ratio is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification of the Conjugate: Purify the final conjugate from unconjugated molecules and byproducts using size-exclusion chromatography or other appropriate purification methods.
Protocol 2: Conjugation of Two Amine-Containing Molecules
This protocol is used when neither molecule has a free sulfhydryl group. It involves introducing a sulfhydryl group onto one of the molecules after its initial modification with Sulfo-LC-SPDP.
Materials and Reagents:
-
Same as Protocol 1, with the addition of a reducing agent like DTT.
Step-by-Step Procedure:
-
Modification of Both Molecules with Sulfo-LC-SPDP:
-
Separately modify both Molecule 1 and Molecule 2 with Sulfo-LC-SPDP as described in Protocol 1, Step 1 and 2.
-
Remove the excess crosslinker from both modified molecules using separate desalting columns as in Protocol 1, Step 3.
-
-
Generation of a Free Sulfhydryl on one Molecule:
-
To one of the SPDP-modified molecules, add DTT to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to cleave the pyridyldithiol group and expose a free sulfhydryl.
-
Immediately remove the DTT using a desalting column equilibrated with degassed Reaction Buffer.
-
-
Conjugation of the Two Molecules:
-
Combine the SPDP-modified molecule with the newly generated sulfhydryl-containing molecule.
-
Incubate and purify the conjugate as described in Protocol 1, Steps 4 and 5.
-
Reaction Parameters and Optimization
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.0 | Optimal for both NHS ester and pyridyldithiol reactions. Higher pH increases the rate of NHS ester hydrolysis. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used for sensitive proteins. |
| Incubation Time (Amine reaction) | 30 - 60 minutes | |
| Incubation Time (Sulfhydryl reaction) | 1 - 16 hours | |
| Molar Ratio (Crosslinker:Molecule) | 10:1 to 50:1 | The optimal ratio depends on the number of available primary amines and the desired degree of labeling. |
| Buffer Composition | Phosphate, Borate, or Bicarbonate buffers | Avoid buffers containing primary amines (e.g., Tris) as they will compete with the target molecule for reaction with the NHS ester. |
Visualization of Workflow and Mechanism
Caption: Experimental workflow for Sulfo-LC-SPDP crosslinking.
Caption: Chemical reaction mechanism of Sulfo-LC-SPDP crosslinking.
References
Application Notes and Protocols for Protein Immobilization using Sulfo-SPDP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the heterobifunctional crosslinker, Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate (Sulfo-SPDP), for the covalent immobilization of proteins onto various surfaces. Detailed protocols, data presentation, and troubleshooting advice are included to facilitate the successful application of this versatile reagent in research and drug development.
Introduction to Sulfo-SPDP Chemistry and Applications
Sulfo-SPDP is a water-soluble, heterobifunctional crosslinker that enables the covalent conjugation of molecules containing primary amines to molecules containing sulfhydryl groups.[1] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. The other end of the crosslinker contains a pyridyldithio group that reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a cleavable disulfide bond.[1]
The key features of Sulfo-SPDP include:
-
Heterobifunctionality: Allows for specific, two-step conjugation, minimizing the formation of homodimers.
-
Water Solubility: The presence of a sulfonate group on the NHS ring makes it soluble in aqueous buffers, which is ideal for reactions with proteins that may be sensitive to organic solvents.[2]
-
Cleavable Disulfide Bond: The resulting disulfide linkage can be cleaved using reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (2-ME), allowing for the release of the immobilized protein if required.[3]
-
Reaction Monitoring: The reaction of the pyridyldithio group with a sulfhydryl releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the progress of the coupling reaction.[2]
These properties make Sulfo-SPDP a valuable tool for a wide range of applications, including:
-
Immunoassays: Covalent immobilization of antibodies or antigens onto microplates or beads for ELISA and other immunoassays.
-
Biosensors: Attachment of proteins to sensor surfaces, such as gold films for Surface Plasmon Resonance (SPR) analysis.
-
Cell Adhesion Studies: Immobilization of extracellular matrix (ECM) proteins or ligands to study cell adhesion and subsequent signaling events.
-
Receptor-Ligand Interaction Studies: Immobilization of ligands to study their binding to cell surface receptors and trigger downstream signaling.
-
Drug Discovery: Development of protein-based screening assays and targeted drug delivery systems.
Experimental Protocols
General Considerations
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT, 2-ME) during the respective coupling steps, as they will compete with the target molecules. Phosphate-buffered saline (PBS) or borate (B1201080) buffers at a pH of 7.2-8.0 are generally suitable.
-
Protein Purity: Use purified protein solutions to avoid the immobilization of contaminating proteins.
-
Crosslinker Stability: Sulfo-SPDP is moisture-sensitive. Store it desiccated at -20°C and warm the vial to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Protocol 1: Immobilization of Proteins on Amine-Functionalized Surfaces
This protocol describes a two-step process where the protein is first modified with Sulfo-SPDP to introduce a pyridyldithiol group, which then reacts with a sulfhydryl-modified surface. Alternatively, if the amine-functionalized surface is to be modified, the protein would need to present a free sulfhydryl group. The following protocol details the modification of a protein with Sulfo-SPDP for subsequent immobilization.
Workflow for Protein Immobilization on an Amine-Functionalized Surface:
References
Protocol for Cleaving Sulfo-SPDP Crosslinks with Dithiothreitol (DTT)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional crosslinker, Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate (Sulfo-LC-SPDP), is a valuable tool in bioconjugation, enabling the covalent linkage of molecules containing primary amines and sulfhydryl groups. A key feature of the resulting conjugate is the presence of a disulfide bond within the spacer arm, which can be readily cleaved under mild reducing conditions. Dithiothreitol (DTT), also known as Cleland's reagent, is a widely used reducing agent for this purpose. This document provides a detailed protocol for the cleavage of Sulfo-SPDP crosslinks using DTT, including reaction conditions, quantitative data on factors influencing cleavage efficiency, and post-cleavage processing steps.
The cleavage of the disulfide bond in the SPDP crosslinker by DTT is a two-step thiol-disulfide exchange reaction. The first thiol group of DTT attacks the disulfide bond, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the same DTT molecule attacks this intermediate, leading to the formation of a stable, six-membered ring with an internal disulfide bond and the release of the two now-separate molecules that were previously crosslinked.[1]
Factors Influencing Cleavage Efficiency
The efficiency of SPDP-sulfo crosslink cleavage with DTT is influenced by several key parameters, including DTT concentration, temperature, and pH.
DTT Concentration
Higher concentrations of DTT generally lead to more efficient and complete reduction of disulfide bonds. For the cleavage of SPDP crosslinks, a concentration range of 20-50 mM DTT is commonly employed.
| DTT Concentration (mM) | Approximate Thiol Groups Generated per Antibody* |
| 0.1 | ~0.4 |
| 1 | ~1.2 |
| 5 | ~5.4 |
| 10 | ~7.0 |
| 20 | ~8.0 |
| 50 | ~8.0 |
| 100 | ~8.0 |
*Data adapted from a study on the reduction of interchain disulfide bonds in antibodies, which serves as a relevant model for the reduction of the disulfide bond in the SPDP crosslinker.
Temperature
Increasing the reaction temperature can enhance the rate of disulfide bond reduction. However, care must be taken to consider the thermal stability of the molecules involved.
| Temperature (°C) | Approximate Thiol Groups Generated per Antibody* (at 5 mM DTT) |
| 4 | ~3.8 |
| 25 (Room Temperature) | ~4.6 |
| 37 | ~5.4 |
| 56 | ~6.0 |
*Data adapted from a study on the reduction of interchain disulfide bonds in antibodies.
pH
The reducing activity of DTT is highly pH-dependent. DTT is most effective at pH values above 7, where its thiol groups are deprotonated to the more reactive thiolate form.[2] In acidic conditions, the protonated thiol groups are less nucleophilic, resulting in significantly slower reduction rates.[3]
-
pH 4.5: At this pH, DTT can be used to selectively cleave the SPDP crosslinker with a reduced risk of cleaving native, solvent-inaccessible disulfide bonds within a protein's structure.[4]
-
pH 7.0-9.0: This pH range is optimal for efficient cleavage of the SPDP crosslinker.[5]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the cleavage of Sulfo-SPDP crosslinks with DTT.
Materials
-
Sulfo-SPDP crosslinked conjugate
-
Dithiothreitol (DTT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Acetate Buffer, pH 4.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Microcentrifuge tubes
-
Variable-speed bench-top microcentrifuge
Protocol 1: Standard Cleavage at Neutral pH
This protocol is suitable for most applications where the complete and efficient cleavage of the SPDP crosslinker is desired.
-
Prepare the DTT Solution: Immediately before use, prepare a 1 M stock solution of DTT in deionized water.
-
Reaction Setup:
-
In a microcentrifuge tube, add the Sulfo-SPDP crosslinked conjugate to a final concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Add the 1 M DTT stock solution to the conjugate solution to achieve a final DTT concentration of 20-50 mM.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature (25°C) or for 30 minutes at 37°C for enhanced efficiency.
-
Removal of Excess DTT: Proceed immediately to the desalting step to remove excess DTT and the cleaved crosslinker fragments.
Protocol 2: Selective Cleavage at Acidic pH
This protocol is designed for applications where the preservation of native disulfide bonds within the conjugated proteins is critical.
-
Prepare the DTT Solution: Immediately before use, prepare a 1 M stock solution of DTT in deionized water.
-
Reaction Setup:
-
In a microcentrifuge tube, add the Sulfo-SPDP crosslinked conjugate to a final concentration of 1-5 mg/mL in Sodium Acetate Buffer, pH 4.5.
-
Add the 1 M DTT stock solution to the conjugate solution to achieve a final DTT concentration of 25 mM.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature (25°C).
-
Removal of Excess DTT: Proceed immediately to the desalting step.
Post-Cleavage Desalting Protocol
It is crucial to remove excess DTT after the cleavage reaction to prevent interference with downstream applications.
-
Equilibrate the Desalting Column:
-
Remove the bottom closure of the desalting column and loosen the cap.
-
Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.
-
Add 300 µL of the desired buffer for the final product (e.g., PBS, pH 7.4) to the column and centrifuge at 1,500 x g for 1 minute. Repeat this step two more times.
-
-
Sample Loading:
-
Place the equilibrated column into a new collection tube.
-
Slowly apply the reaction mixture from the cleavage step to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column at 1,500 x g for 2 minutes to collect the desalted, cleaved product.
-
The collected sample is now ready for downstream analysis or use.
-
Visualizations
Experimental Workflow for this compound Crosslink Cleavage
Caption: Workflow for cleaving this compound crosslinks with DTT.
Chemical Reaction of this compound Cleavage by DTT
References
Application Notes and Protocols for the Purification of Sulfo-SPDP Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with Sulfo-SPDP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) is a widely used method for creating protein-protein linkages, attaching haptens to carrier proteins for antibody production, and preparing antibody-drug conjugates (ADCs). The Sulfo-SPDP crosslinker reacts with primary amines on a protein to introduce a pyridyldithiol group, which can then react with a sulfhydryl group on a second molecule to form a disulfide bond. A critical step following the conjugation reaction is the purification of the resulting protein conjugate to remove unconjugated protein, excess crosslinker, and other reaction byproducts. This document provides detailed application notes and protocols for the purification of Sulfo-SPDP conjugated proteins using common laboratory techniques.
Chemical Reaction and Conjugation Workflow
The overall process involves the initial reaction of a protein with Sulfo-SPDP, followed by purification to remove excess crosslinker, and then the reaction with a sulfhydryl-containing molecule to form the final conjugate. The final conjugate is then purified from unconjugated species.
Reaction of Sulfo-SPDP with a Primary Amine:
Caption: Reaction of Sulfo-SPDP with a protein's primary amine group.
Experimental Workflow for Conjugation and Purification:
Caption: General workflow for protein conjugation and purification.
Quantitative Data on Purification Methods
The choice of purification method depends on factors such as the scale of the preparation, the required purity, and the properties of the protein conjugate. The following table summarizes typical performance metrics for common purification techniques based on data from protein conjugate purification literature.
| Purification Method | Principle | Typical Protein Recovery | Typical Purity | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | 50-90%[1] | >95% | High resolution, gentle conditions. | Can lead to sample dilution, not readily scalable for large volumes. |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane with cross-flow. | >90% | >90% | Highly scalable, can concentrate the sample, efficient buffer exchange. | May not provide as high resolution as chromatography for removing closely sized impurities. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | 80-99% | Variable, can be >95% | High capacity, can separate based on charge differences between conjugated and unconjugated protein. | Requires optimization of buffer pH and ionic strength. |
| Desalting Columns / Spin Columns | A form of SEC for rapid buffer exchange and removal of small molecules. | >90% | N/A (removes small molecules) | Fast, simple, high recovery for buffer exchange. | Not suitable for separating unconjugated protein from the conjugate. |
Experimental Protocols
Protocol 1: Purification of Sulfo-SPDP Activated Protein using a Desalting Column
This protocol is for the removal of excess, unreacted Sulfo-SPDP from the protein solution before the addition of the sulfhydryl-containing molecule.
Materials:
-
SPDP-activated protein solution
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Equilibration:
-
Remove the bottom closure of the desalting column and loosen the cap.
-
Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.
-
Add 300 µL of Reaction Buffer to the top of the resin bed.
-
Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Repeat the wash step two more times.
-
-
Sample Application:
-
Place the equilibrated column in a new collection tube.
-
Slowly apply the SPDP-activated protein sample to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, SPDP-activated protein.
-
The collected eluate is now ready for conjugation with a sulfhydryl-containing molecule.
-
Protocol 2: Purification of the Final Protein Conjugate using Size Exclusion Chromatography (SEC)
This protocol is suitable for separating the final protein conjugate from unconjugated protein and other larger impurities.
Materials:
-
Crude protein conjugate solution
-
SEC column (e.g., Superdex™ 200 Increase)
-
Chromatography system (e.g., ÄKTA pure)
-
SEC Running Buffer (e.g., PBS, pH 7.4)
-
0.22 µm filter
Procedure:
-
System and Column Preparation:
-
Equilibrate the chromatography system and the SEC column with at least two column volumes of filtered and degassed SEC Running Buffer.
-
Establish a stable baseline at the desired detection wavelength (e.g., 280 nm).
-
-
Sample Preparation:
-
Centrifuge the crude conjugate solution at 10,000 x g for 10 minutes to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatography:
-
Inject the filtered sample onto the equilibrated SEC column. The injection volume should typically not exceed 2% of the total column volume for optimal resolution.
-
Run the chromatography at a constant flow rate recommended for the column.
-
Monitor the elution profile by UV absorbance at 280 nm. The conjugated protein will typically elute earlier than the unconjugated protein due to its larger size.
-
Collect fractions corresponding to the desired peaks.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to confirm the presence of the conjugate and assess purity.
-
Protocol 3: Purification and Concentration of the Final Protein Conjugate using Tangential Flow Filtration (TFF)
This protocol is ideal for larger scale purifications and for concentrating the final product.
Materials:
-
Crude protein conjugate solution
-
TFF system with an appropriate molecular weight cut-off (MWCO) membrane (typically 3-5 times smaller than the molecular weight of the conjugate).
-
Diafiltration Buffer (e.g., PBS, pH 7.4)
-
Pressure gauges
-
Peristaltic pump
Procedure:
-
System Preparation:
-
Install the TFF membrane cassette or hollow fiber module into the system.
-
Flush the system with purified water to remove any storage solution.
-
Equilibrate the system with Diafiltration Buffer.
-
-
Concentration (Optional):
-
Load the crude conjugate solution into the reservoir.
-
Start the recirculation pump to create a tangential flow across the membrane.
-
Apply a transmembrane pressure (TMP) to drive the buffer and low molecular weight impurities through the membrane into the permeate.
-
Continue until the desired sample volume (concentration) is reached in the retentate.
-
-
Diafiltration (Buffer Exchange):
-
Add Diafiltration Buffer to the retentate reservoir at the same rate as the permeate is being removed to maintain a constant volume.
-
Continue diafiltration for at least 5-10 diavolumes to effectively remove unconjugated small molecules and exchange the buffer.
-
-
Final Concentration and Recovery:
-
After diafiltration, stop adding buffer and continue to concentrate the sample to the final desired volume.
-
Recover the purified and concentrated conjugate from the retentate line.
-
Conclusion
The purification of Sulfo-SPDP conjugated proteins is a critical step to ensure the quality and reliability of downstream applications. The choice of purification method should be carefully considered based on the specific requirements of the experiment. Desalting columns are excellent for the rapid removal of excess crosslinker. Size Exclusion Chromatography offers high-resolution separation for achieving high purity on a smaller scale. Tangential Flow Filtration is the method of choice for scalable purification and concentration of protein conjugates. By following these detailed protocols, researchers can effectively purify their Sulfo-SPDP conjugated proteins for a wide range of scientific and therapeutic applications.
References
Application Notes and Protocols for Quantifying Protein Conjugation Efficiency with Sulfo-SPDP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfo-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker used to conjugate proteins and other molecules.[1] It contains an amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a sulfhydryl-reactive pyridyldithiol group. The Sulfo-NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues) on a protein to form a stable amide bond. The pyridyldithiol group reacts with sulfhydryl groups (cysteine residues) to form a cleavable disulfide bond.[2][3] This reaction releases a byproduct, pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to determine the efficiency of the conjugation reaction.
This document provides detailed protocols for protein conjugation using Sulfo-SPDP and for quantifying the conjugation efficiency.
Reaction Mechanism
The conjugation process using Sulfo-SPDP typically involves two main steps. First, a protein containing primary amines is modified with Sulfo-SPDP. Second, the modified protein is reacted with a sulfhydryl-containing protein to form a disulfide-linked conjugate.
References
Revolutionizing Targeted Therapeutics: Applications of Sulfo-SPDP in Drug Delivery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The landscape of targeted drug delivery is continually evolving, with a significant focus on enhancing the specificity and efficacy of therapeutic agents while minimizing off-target toxicity. A key player in this advancement is the heterobifunctional crosslinker, Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate (Sulfo-SPDP). This water-soluble reagent facilitates the conjugation of amine-containing molecules, such as antibodies or other targeting ligands, to sulfhydryl-containing molecules, including cytotoxic drugs or drug carriers. The resulting disulfide bond is cleavable under the reducing conditions found within the intracellular environment, enabling the controlled release of the therapeutic payload at the target site. This application note provides a comprehensive overview of the applications of Sulfo-SPDP in targeted drug delivery, complete with detailed protocols and quantitative data to guide researchers in this field.
Core Principle: The Chemistry of Sulfo-SPDP Linkage
Sulfo-SPDP is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group.[1] The NHS ester reacts with primary amines on a targeting protein (e.g., an antibody) to form a stable amide bond.[2] The pyridyldithiol group reacts with a sulfhydryl group on a therapeutic agent or drug carrier, creating a disulfide bond.[2] This disulfide bond is relatively stable in the bloodstream but is readily cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells.[] This targeted release mechanism is a cornerstone of modern antibody-drug conjugate (ADC) design.[]
Applications in Targeted Drug Delivery
The primary application of Sulfo-SPDP is in the creation of antibody-drug conjugates (ADCs) for cancer therapy. In this paradigm, a monoclonal antibody that specifically recognizes a tumor-associated antigen is conjugated to a potent cytotoxic drug via the Sulfo-SPDP linker. Upon administration, the antibody targets the tumor cells, and the ADC is internalized through receptor-mediated endocytosis. Inside the cell, the disulfide linker is cleaved, releasing the cytotoxic drug and leading to tumor cell death.
Beyond ADCs, Sulfo-SPDP is utilized in the development of other targeted delivery systems, such as:
-
Nanoparticle Functionalization: Targeting ligands (e.g., antibodies, peptides) can be attached to the surface of nanoparticles (e.g., liposomes, dendrimers) using Sulfo-SPDP to enhance their accumulation at the desired site.
-
siRNA Conjugation: For targeted gene silencing, siRNA molecules can be conjugated to targeting moieties to ensure their delivery to specific cell types.
Quantitative Data Summary
The following tables summarize key quantitative parameters often evaluated in the development of targeted drug delivery systems using disulfide linkers like Sulfo-SPDP.
| Parameter | Typical Values | Analytical Method(s) | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (LC-MS) | ,,, |
| Conjugation Efficiency | 50 - 90% | Spectrophotometry (A280/A343), SDS-PAGE | |
| Drug Loading Content (Nanoparticles) | 1 - 10% (w/w) | UV-Vis Spectroscopy, HPLC, Infrared Spectroscopy | ,, |
| Drug Loading Efficiency (Nanoparticles) | 30 - 95% | UV-Vis Spectroscopy, HPLC | ,, |
Table 1: Key Quantitative Parameters in SPDP-sulfo Mediated Conjugation. This table provides an overview of typical values for important metrics in the development of drug delivery systems using Sulfo-SPDP.
| Conjugate Type | Targeting Ligand | Payload | In Vitro Efficacy (IC50) | In Vivo Efficacy Model | Reference(s) |
| ADC | Anti-CD30 mAb | MMAE | ~1-10 ng/mL | Xenograft | |
| ADC | Anti-PSMA sdAb | DGN549 | ~20 pM (free drug) | Xenograft | , |
| Targeted Nanoparticle | 3dAFPpG | Doxorubicin | ~1-5 µM | Xenograft |
Table 2: Examples of Efficacy Data for Drug Delivery Systems with Disulfide Linkers. This table presents examples of in vitro and in vivo efficacy for different targeted therapeutics developed using disulfide linkage chemistry.
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation using Sulfo-SPDP
This protocol outlines the fundamental steps for conjugating a sulfhydryl-containing drug to an antibody.
Materials:
-
Antibody (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Sulfo-SPDP
-
Sulfhydryl-containing drug
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Desalting columns
-
Reducing agent (e.g., DTT or TCEP) - for reducing native disulfides in the antibody if desired
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If targeting native antibody disulfides for conjugation, partially reduce the antibody with a controlled concentration of TCEP or DTT, followed by purification to remove the reducing agent.
-
-
Modification of Antibody with Sulfo-SPDP:
-
Equilibrate the vial of Sulfo-SPDP to room temperature before opening.
-
Prepare a fresh 20 mM solution of Sulfo-SPDP in water.
-
Add a 10-20 fold molar excess of the Sulfo-SPDP solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted Sulfo-SPDP using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation with Sulfhydryl-Containing Drug:
-
Dissolve the sulfhydryl-containing drug in an appropriate solvent.
-
Add the drug solution to the SPDP-modified antibody solution. The molar ratio of drug to antibody will influence the final Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unconjugated drug and other impurities.,
-
Characterize the ADC for DAR, purity, and aggregation using HIC-HPLC, SEC-HPLC, and mass spectrometry.,
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
Method 1: Spectrophotometric Method
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and 343 nm (A343). The absorbance at 343 nm corresponds to the release of pyridine-2-thione during the conjugation reaction.
-
Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of the antibody at 280 nm.
-
Calculate the concentration of conjugated drug using the molar extinction coefficient of pyridine-2-thione (8080 M⁻¹cm⁻¹ at 343 nm).
-
The DAR is the molar ratio of the conjugated drug to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the number of conjugated drug molecules.
-
Analyze the purified ADC on a HIC column.
-
The resulting chromatogram will show peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR based on the peak areas of the different species.
Visualizations
Cellular Uptake and Payload Release Pathway
Caption: Cellular processing of an ADC with a cleavable disulfide linker.
Experimental Workflow for ADC Preparation and Characterization
Caption: Workflow for ADC synthesis, purification, and characterization.
Logical Relationships in Targeted Drug Delivery Design
Caption: Decision-making process for designing a targeted drug delivery system.
Conclusion
Sulfo-SPDP is a versatile and indispensable tool in the field of targeted drug delivery. Its ability to create cleavable linkages between targeting moieties and therapeutic payloads has been instrumental in the development of more effective and less toxic therapies, particularly in the realm of oncology. The protocols and data presented in this application note provide a solid foundation for researchers to design, synthesize, and characterize novel targeted drug delivery systems. As our understanding of disease biology and linker technology continues to advance, the applications of Sulfo-SPDP and similar reagents are poised to expand, paving the way for the next generation of precision medicines.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Sulfo-SPDP Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during Sulfo-SPDP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) conjugation reactions, particularly focusing on the causes and remedies for low conjugation yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common reasons for low yield in a Sulfo-SPDP conjugation reaction?
Low conjugation yield is a frequent issue that can typically be traced back to a few critical areas. The primary factors include premature hydrolysis of the Sulfo-SPDP reagent, suboptimal reaction buffer conditions, issues with the protein's reactive groups, incorrect stoichiometry, and inefficient purification steps.[1] A systematic evaluation of each step is crucial for identifying the root cause.
Q2: My initial protein modification with Sulfo-SPDP appears to be inefficient. What could be the problem?
The first step, where the N-hydroxysuccinimide (NHS) ester of Sulfo-SPDP reacts with primary amines on your protein, is highly sensitive to moisture and pH.
-
Reagent Hydrolysis: The Sulfo-NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions, which decreases rapidly as the pH increases.[2][3] For example, the half-life is several hours at pH 7, but less than 10 minutes at pH 9.[2][3] Always prepare the Sulfo-SPDP solution immediately before use and avoid storing it in solution.
-
Incorrect Buffer Composition: Your reaction buffer must be free of primary amines, such as Tris or glycine, as they will compete with your protein's lysine (B10760008) residues for reaction with the NHS ester.
-
Suboptimal pH: The reaction of the NHS ester with amines is most efficient at a pH between 7 and 8. A common choice is phosphate-buffered saline (PBS) at a pH of 7.2-7.5.
-
Low Protein Concentration: Protein concentrations that are too low can result in poor modification efficiency. Aim for a protein concentration of at least 1-2 mg/mL.
Q3: The final conjugation step between my SPDP-modified protein and my sulfhydryl-containing protein is failing. What are the likely causes?
This step involves the reaction of the 2-pyridyldithio group with a free sulfhydryl (-SH) group.
-
Absence of Available Sulfhydryls: Ensure your second protein has an accessible, reduced sulfhydryl group. If you are generating a sulfhydryl by reducing a native disulfide bond or a previously introduced SPDP group, the reducing agent (e.g., DTT, TCEP) must be completely removed before this step. Failure to remove the reducing agent will prevent the disulfide exchange reaction.
-
Inefficient Purification: After modification, the SPDP-modified protein must be purified from excess, non-reacted Sulfo-SPDP using a desalting column or dialysis. Residual crosslinker can cap the sulfhydryl groups on the second protein, preventing conjugation.
-
Optimal pH: The disulfide exchange reaction proceeds optimally at a pH between 7 and 8.
Q4: How can I verify that my protein has been successfully modified with Sulfo-SPDP?
The reaction between the 2-pyridyldithio group of the crosslinker and a sulfhydryl-containing molecule results in the displacement of a pyridine-2-thione group. The concentration of this leaving group can be quantified by measuring its absorbance at 343 nm. This measurement can be used to calculate the degree of SPDP incorporation before proceeding to the final conjugation step.
Q5: My protein precipitates after adding the Sulfo-SPDP reagent. How can I prevent this?
Protein precipitation can occur for several reasons:
-
High Molar Excess: Using a very high molar ratio of Sulfo-SPDP to protein can lead to over-modification, altering the protein's isoelectric point and causing it to aggregate and precipitate.
-
Solvent Effects: While Sulfo-SPDP is water-soluble, non-sulfated versions (SPDP, LC-SPDP) require an organic solvent like DMSO or DMF. Adding too much organic solvent to an aqueous protein solution can cause precipitation. Sticking to the water-soluble Sulfo-LC-SPDP can mitigate this.
-
Protein Instability: The protein itself may be unstable under the required buffer conditions. Ensure the protein is stable and soluble at the working concentration and pH before starting the conjugation.
Data Presentation: Optimizing Reaction Conditions
Successful conjugation depends on carefully controlling key quantitative parameters. The tables below summarize the recommended starting conditions.
Table 1: Recommended Reaction Conditions for Sulfo-SPDP Conjugation
| Parameter | Step 1: Amine Modification (NHS Ester Reaction) | Step 2: Sulfhydryl Conjugation (Disulfide Exchange) | Remarks / Justification |
| pH | 7.2 – 7.5 | 7.0 – 8.0 | Balances NHS ester reactivity with its stability against hydrolysis. |
| Protein Concentration | 1 – 10 mg/mL | 1 – 10 mg/mL | Higher concentrations favor reaction kinetics and reduce hydrolysis. |
| Molar Ratio | 5:1 to 20:1 (SPDP:Protein) | 1:1 (SPDP-Protein:SH-Protein) | The optimal ratio should be determined empirically for each protein. |
| Temperature | Room Temperature (20-25°C) | Room Temp. or 4°C | Room temperature is typical; 4°C can be used for sensitive proteins. |
| Reaction Time | 30 – 60 minutes | 2 – 18 hours | NHS ester reaction is rapid; disulfide exchange may require longer incubation. |
Table 2: Incompatible Reagents for Reaction Buffers
| Component Type | Examples | Reason for Incompatibility | Impacted Step |
| Primary Amines | Tris, Glycine, Ammonium salts | Compete with protein amines for reaction with the NHS ester. | Step 1 (Amine Modification) |
| Thiols / Reducing Agents | DTT, TCEP, β-mercaptoethanol | Will cleave the disulfide bond within the SPDP reagent. | Step 1 & 2 |
| Preservatives | Sodium Azide | Can interfere with the reaction; should be removed via buffer exchange. | Step 1 & 2 |
Experimental Workflows & Chemical Mechanisms
The following diagrams illustrate the standard experimental workflow, the underlying chemical reaction, and a logical approach to troubleshooting.
References
how to prevent hydrolysis of SPDP-sulfo in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of SPDP-sulfo in solution and ensure successful bioconjugation experiments.
Troubleshooting Guide
Issue: Low Conjugation Efficiency or No Conjugate Formation
This is often a primary indicator of this compound hydrolysis. If the N-hydroxysuccinimide (NHS) ester group hydrolyzes, it can no longer react with primary amines on your target molecule, leading to poor or no conjugation.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound stock solution | This compound is moisture-sensitive. Always store the lyophilized powder at -20°C with a desiccant. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare the stock solution immediately before use. Do not store this compound in solution, even for short periods. |
| Incorrect buffer pH | The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1][2] A pH above 8.5 significantly accelerates the rate of hydrolysis.[1][3][4] Verify the pH of your reaction buffer before adding the this compound. |
| Presence of primary amines in the buffer | Buffers such as Tris and glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the this compound. Use a non-amine-containing buffer like phosphate, bicarbonate, or borate (B1201080) buffer. |
| Low protein concentration | In dilute protein solutions, the hydrolysis of the NHS ester becomes a more significant competing reaction. For optimal results, the recommended protein concentration is at least 2 mg/mL. |
| Prolonged reaction time at high pH | The longer the this compound is in an aqueous environment at a pH above 7, the more hydrolysis will occur. Minimize the reaction time as much as is feasible for your specific application. |
Issue: Inconsistent Results Between Experiments
Variability in conjugation efficiency can be frustrating. Often, subtle differences in reagent handling and reaction setup are the culprits, frequently related to hydrolysis.
| Potential Cause | Recommended Solution |
| Acidification of the reaction mixture | During large-scale labeling reactions, the hydrolysis of the NHS ester can lead to the release of N-hydroxysuccinimide, causing a drop in the pH of the reaction mixture. This can slow down the desired aminolysis reaction. Monitor the pH of the reaction throughout the process or use a more concentrated buffer to maintain a stable pH. |
| Variable quality of reagents and solvents | Impurities in the this compound reagent or the use of non-anhydrous organic solvents for initial stock preparation (if applicable) can introduce moisture and accelerate hydrolysis. Use high-quality reagents and anhydrous solvents like DMSO or DMF if required for non-sulfo SPDP variants. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction with this compound?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. At a lower pH, the primary amine is protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction and reduces efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.
Q2: How should I store and handle this compound to prevent hydrolysis?
Store lyophilized this compound at -20°C in a desiccated container. Before opening, allow the vial to equilibrate to room temperature to prevent moisture from condensing on the reagent. Prepare solutions immediately before use and discard any unused solution.
Q3: Can I use Tris buffer for my conjugation reaction?
No, you should avoid buffers that contain primary amines, such as Tris and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts. Phosphate, bicarbonate, or borate buffers are recommended alternatives.
Q4: How does temperature affect the this compound reaction?
This compound conjugations are typically performed at room temperature or 4°C. The reaction is faster at room temperature, often completing within 30 minutes to 4 hours. Lowering the temperature to 4°C can be beneficial for sensitive proteins and also slows the rate of hydrolysis, which can be advantageous for reactions at higher pH.
Quantitative Data: Stability of the NHS Ester of this compound
The stability of the amine-reactive NHS ester of this compound is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Ambient | ~1 hour |
| 8.0 | 4 | 1 hour |
| 8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
Experimental Protocol to Minimize this compound Hydrolysis
This protocol provides a detailed methodology for the conjugation of a protein with this compound, with specific steps to minimize hydrolysis.
Materials:
-
This compound (lyophilized)
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer.
-
If the protein buffer contains primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column.
-
-
This compound Solution Preparation (Perform immediately before use):
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Dissolve the this compound in the Reaction Buffer to the desired concentration (e.g., 20 mM). Vortex gently to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the freshly prepared this compound solution to the protein solution. A common starting point is a 20-fold molar excess of this compound to the protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and quench any unreacted this compound, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Visualizations
Caption: Mechanism of this compound Hydrolysis.
Caption: Workflow for Minimizing this compound Hydrolysis.
References
Technical Support Center: Optimizing SPDP-Sulfo Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the incubation time of SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) and Sulfo-SPDP reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for an SPDP-sulfo reaction?
A1: For most protein modification reactions with this compound reagents, a starting incubation time of 30-60 minutes at room temperature is recommended.[1][2] However, this is a general guideline and the optimal time can vary significantly depending on the specific molecules being conjugated, their concentrations, and the buffer conditions.
Q2: How do reaction conditions like pH and temperature affect the incubation time?
A2: Both pH and temperature play a critical role in the reaction kinetics and, consequently, the required incubation time.
-
pH: The amine-reactive NHS-ester group of this compound reacts most efficiently with primary amines at a pH of 7-9.[3] However, the stability of the NHS-ester decreases as the pH increases, leading to hydrolysis.[1][2] The sulfhydryl-reactive 2-pyridyldithio group reacts optimally with sulfhydryls between pH 7 and 8. Therefore, a pH range of 7.2-8.0 is a common starting point.
-
Temperature: Most protocols recommend room temperature (20-25°C) for the incubation. Lowering the temperature to 4°C can slow down the reaction, including the hydrolysis of the NHS ester, and may require a longer incubation time (e.g., 2 hours or overnight).
Q3: How can I monitor the progress of my this compound reaction?
A3: The reaction between the 2-pyridyldithio group of an SPDP-modified molecule and a sulfhydryl-containing molecule releases a byproduct called pyridine-2-thione. The concentration of this byproduct can be measured spectrophotometrically by monitoring the absorbance at 343 nm. This allows for real-time or near real-time monitoring of the conjugation reaction progress. An increase in absorbance at 343 nm indicates that the reaction is proceeding.
Q4: My conjugation efficiency is low. Could the incubation time be the problem?
A4: Yes, an inappropriate incubation time can lead to low conjugation efficiency.
-
Too short: The reaction may not have had enough time to go to completion.
-
Too long: If the reaction involves an NHS ester, prolonged incubation, especially at a high pH, can lead to hydrolysis of the crosslinker, rendering it inactive.
To determine if incubation time is the issue, it is recommended to perform a time-course experiment, analyzing aliquots at different time points.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation | Incubation time too short. | Increase the incubation time. Perform a time-course experiment (e.g., test 30 min, 1 hr, 2 hr, 4 hr, and overnight) to find the optimal duration. |
| Hydrolysis of NHS ester. | If using an NHS-ester based SPDP reagent, ensure the pH is not too high (ideally between 7.2-8.0). Consider performing the reaction at 4°C to reduce the rate of hydrolysis, but be prepared to increase the incubation time. | |
| Incorrect buffer composition. | Buffers containing primary amines (e.g., Tris or glycine) or thiols will compete with the target molecules for reaction with the this compound reagent. Use a non-amine, non-thiol buffer such as phosphate-buffered saline (PBS). | |
| Low protein concentration. | Low concentrations of reactants can slow down the reaction rate, requiring longer incubation times. If possible, increase the concentration of your protein or antibody. | |
| Precipitation of protein during incubation | Solubility issues with the crosslinker. | Non-sulfonated SPDP reagents have limited aqueous solubility and should be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is not detrimental to your protein's stability. Alternatively, use the more water-soluble Sulfo-SPDP reagent. |
| Inconsistent results between experiments | Variability in incubation time or temperature. | Standardize the incubation time and temperature for all experiments. Use a temperature-controlled incubator or water bath for better consistency. |
| Moisture contamination of the crosslinker. | SPDP and Sulfo-SPDP reagents are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Store the reagent under desiccated conditions. |
Experimental Protocols
Protocol: Time-Course Experiment to Optimize Incubation Time
This protocol describes a method to determine the optimal incubation time for the modification of a protein with Sulfo-LC-SPDP.
Materials:
-
Protein to be modified (in a suitable buffer like PBS, pH 7.5)
-
Sulfo-LC-SPDP
-
Reaction Buffer: 100mM sodium phosphate, 150mM NaCl, pH 7.5
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
-
Spectrophotometer
Procedure:
-
Prepare the Protein: Dissolve your protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
Prepare the Crosslinker: Immediately before use, prepare a 20mM solution of Sulfo-LC-SPDP by dissolving it in ultrapure water.
-
Initiate the Reaction: Add a calculated molar excess of the Sulfo-LC-SPDP solution to the protein solution. A common starting point is a 20-fold molar excess.
-
Incubation and Sampling: Incubate the reaction mixture at room temperature. At various time points (e.g., 15 min, 30 min, 60 min, 2 hours, 4 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add the quenching solution to the aliquot to stop the reaction by consuming the unreacted Sulfo-LC-SPDP.
-
Remove Excess Reagent: For each time point, remove the unreacted and quenched crosslinker using a desalting column equilibrated with your buffer of choice (e.g., PBS).
-
Analysis: Analyze the degree of modification for each time point. This can be done by measuring the release of pyridine-2-thione after reacting the modified protein with a reducing agent like DTT and measuring the absorbance at 343 nm. The optimal incubation time is the point at which the degree of modification plateaus.
Visual Guides
Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound reaction incubation time.
Troubleshooting Logic for Low Conjugation Efficiency
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
Technical Support Center: Purification of SP-DP-sulfo Conjugation Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted SPDP-sulfo from conjugation mixtures. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my conjugation mixture?
A1: Residual this compound can lead to several downstream issues. It can react with other molecules in your assay, leading to non-specific signaling and inaccurate results. Furthermore, for therapeutic applications, unreacted crosslinkers can be immunogenic and must be removed to ensure the safety and efficacy of the final product.
Q2: What are the most common methods for removing small molecules like this compound?
A2: The most prevalent and effective methods for removing small molecules from protein and antibody conjugates are size-exclusion chromatography (SEC), dialysis, and ultrafiltration/diafiltration (UF/DF).[1][2] Each method has its advantages and is suitable for different experimental scales and requirements.
Q3: How can I determine if all the unreacted this compound has been removed?
A3: The removal of unreacted this compound can be indirectly monitored by tracking the removal of its reaction byproduct, pyridine-2-thione. This can be done spectrophotometrically by measuring the absorbance of the purification flow-through or dialysate at 343 nm.[3][4] When the absorbance at 343 nm returns to baseline, it indicates that the small molecule byproducts, and by extension the unreacted this compound, have been effectively removed.
Q4: Can I use the same purification method for different protein conjugates?
A4: While the principles of purification remain the same, the optimal method and specific parameters may vary depending on the properties of your protein conjugate, such as its size, stability, and isoelectric point. It is always recommended to optimize the purification protocol for each specific conjugate to ensure high recovery and purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of conjugated protein after purification. | Protein precipitation: The buffer conditions (pH, ionic strength) may not be optimal for your protein's stability, leading to aggregation and loss during purification. | Optimize the buffer composition. Ensure the pH is at least one unit away from the protein's isoelectric point. Consider adding stabilizing excipients if necessary. |
| Non-specific binding to the purification matrix: The protein may be interacting with the chromatography resin or dialysis membrane. | For SEC, choose a resin with low non-specific binding properties. For dialysis and UF/DF, select membranes made of inert materials like regenerated cellulose (B213188) or polyethersulfone (PES).[5] | |
| Residual this compound or byproducts detected after purification. | Insufficient purification cycles: The number of dialysis buffer changes, diafiltration volumes, or the column length in SEC may be inadequate for complete removal. | For dialysis, increase the number of buffer changes and the total dialysis time. For UF/DF, perform additional diafiltration volumes (typically 5-10 volumes are sufficient). For SEC, ensure the column is sufficiently long to provide good resolution between the conjugate and small molecules. |
| Inappropriate pore size/MWCO: The membrane pore size in dialysis or UF/DF, or the pore size of the SEC resin, may be too large, allowing for incomplete separation. | Select a dialysis membrane or UF/DF cassette with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein conjugate (e.g., 10-30 kDa MWCO for an antibody of 150 kDa). For SEC, choose a resin with a fractionation range appropriate for separating your large conjugate from the small this compound molecule. | |
| Conjugate instability after purification. | Harsh purification conditions: High pressures during UF/DF or shear stress during pumping can denature sensitive proteins. | Optimize the transmembrane pressure and cross-flow rate in UF/DF to minimize stress on the protein. For SEC, use a lower flow rate. |
| Buffer incompatibility: The final formulation buffer may not be suitable for long-term stability of the conjugate. | Ensure the final buffer has the optimal pH and excipients for the stability of your specific conjugate. |
Comparison of Purification Methods
The following table summarizes the general performance of the three most common methods for removing unreacted this compound. The actual performance may vary depending on the specific application and optimization.
| Parameter | Size-Exclusion Chromatography (SEC) | Dialysis | Ultrafiltration/Diafiltration (UF/DF) |
| Principle | Separation based on molecular size as molecules pass through a porous resin. | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient. | Pressure-driven separation of molecules across a semi-permeable membrane. |
| Purity Achieved | High | High | High |
| Protein Recovery | >90% | >95% | >95% |
| Processing Time | Fast (minutes to hours) | Slow (hours to days) | Fast (hours) |
| Scalability | Good | Poor | Excellent |
| Gentleness | Very Gentle | Very Gentle | Can induce shear stress |
| Dilution of Sample | Yes | No | No (can concentrate) |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC)
This protocol is suitable for the rapid removal of unreacted this compound and buffer exchange.
Materials:
-
SEC column (e.g., Sephadex G-25, Bio-Gel P-6)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Chromatography system or spin columns
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the desired elution buffer.
-
Sample Loading: Load the conjugation reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume for optimal separation.
-
Elution: Elute the sample with the equilibration buffer. The larger conjugated protein will elute first, while the smaller, unreacted this compound and byproducts will be retained longer in the porous beads and elute later.
-
Fraction Collection: Collect fractions and monitor the protein elution profile using a UV detector at 280 nm.
-
Analysis: Pool the protein-containing fractions. To confirm the removal of this compound byproducts, the absorbance of the later fractions can be monitored at 343 nm.
Protocol 2: Dialysis
This method is gentle and effective for removing small molecules, though it is a slower process.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Large volume of dialysis buffer (at least 200-500 times the sample volume)
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with water or buffer.
-
Sample Loading: Load the conjugation mixture into the dialysis tubing or cassette, leaving some headspace.
-
Dialysis: Immerse the sealed dialysis device in the dialysis buffer. Stir the buffer gently at 4°C or room temperature.
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first two changes, then dialyze overnight for the final change to ensure complete removal of small molecules.
-
Sample Recovery: Carefully remove the purified conjugate from the dialysis device.
Protocol 3: Ultrafiltration/Diafiltration (UF/DF)
UF/DF is a rapid and scalable method for buffer exchange and removal of small molecules.
Materials:
-
Tangential Flow Filtration (TFF) system
-
UF/DF membrane cassette with an appropriate MWCO (e.g., 30 kDa)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Preparation: Install the membrane cassette and equilibrate the TFF system with buffer according to the manufacturer's protocol.
-
Concentration (Optional): If desired, concentrate the conjugation mixture to a smaller volume by ultrafiltration.
-
Diafiltration: Add the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This constant volume diafiltration process effectively washes out the small molecules.
-
Buffer Exchange: Continue the diafiltration for 5-10 diavolumes to ensure complete removal of unreacted this compound.
-
Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final concentration.
-
Sample Recovery: Recover the final product from the system.
Visualizing the Workflow
The following diagrams illustrate the overall experimental workflow and the logical steps involved in the purification process.
Caption: Experimental workflow for this compound conjugation and purification.
Caption: Decision tree for selecting a purification method.
References
side reactions of SPDP-sulfo and how to avoid them
Welcome to the technical support center for SPDP-sulfo crosslinkers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges during your conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the main side reactions of Sulfo-SPDP and how can I recognize them?
A1: The two primary side reactions to be aware of when using Sulfo-SPDP are the hydrolysis of the NHS-ester and the undesired cleavage of the disulfide bond.
-
NHS-ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis in aqueous solutions. This reaction results in an inactive carboxylate group that can no longer react with primary amines on your target molecule. You can suspect hydrolysis if you observe low conjugation efficiency. The rate of hydrolysis is highly dependent on pH, increasing as the pH rises.[1][2][3][4][5]
-
Premature Disulfide Bond Cleavage: The disulfide bond in the SPDP crosslinker can be prematurely cleaved by reducing agents. If your buffers contain even trace amounts of reducing agents like DTT or TCEP, the disulfide bond will be reduced, preventing the final conjugation step.
Q2: My conjugation efficiency is very low. What are the possible causes and solutions?
A2: Low conjugation efficiency is a common issue. Here are the most likely causes and how to address them:
-
Hydrolysis of Sulfo-SPDP: As mentioned above, the NHS-ester is moisture-sensitive.
-
Solution: Always use fresh, high-quality Sulfo-SPDP. Prepare the crosslinker solution immediately before use. Avoid storing it in aqueous solutions.
-
-
Incorrect pH of Reaction Buffer: The reaction of the NHS-ester with primary amines is optimal at a pH of 7.2-8.5. If the pH is too low, the primary amines will be protonated and less reactive. If the pH is too high, hydrolysis of the NHS-ester will be rapid.
-
Solution: Carefully prepare and verify the pH of your reaction buffer. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.5.
-
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS-ester.
-
Solution: Use amine-free buffers like PBS, MES, or HEPES.
-
-
Insufficient Molar Excess of Sulfo-SPDP: Using too little crosslinker will result in a low degree of labeling.
-
Solution: Optimize the molar ratio of Sulfo-SPDP to your protein. A good starting point is a 10- to 40-fold molar excess of the crosslinker.
-
Q3: I am observing aggregation or precipitation of my protein after adding Sulfo-SPDP. Why is this happening and what can I do?
A3: Protein aggregation or precipitation can occur for a few reasons:
-
High Degree of Modification: Modifying too many primary amines on the surface of a protein can alter its charge and solubility, leading to aggregation.
-
Solution: Reduce the molar excess of Sulfo-SPDP used in the reaction. You can also try decreasing the reaction time.
-
-
Solvent Incompatibility: While Sulfo-SPDP is water-soluble, some non-sulfonated versions (SPDP) require an organic solvent like DMSO or DMF. Adding a high percentage of organic solvent to your protein solution can cause it to precipitate.
-
Solution: Use the water-soluble Sulfo-SPDP to avoid organic solvents. If using SPDP, ensure the final concentration of the organic solvent is low (typically <10%).
-
Q4: How can I confirm that the first step of the reaction (modification of my protein with Sulfo-SPDP) was successful?
A4: You can indirectly monitor the second step of the conjugation, the reaction of the pyridyldithiol group with a sulfhydryl, by measuring the release of the byproduct, pyridine-2-thione. This compound has a distinct absorbance at 343 nm. By measuring the increase in absorbance at this wavelength, you can quantify the extent of the disulfide exchange reaction.
Quantitative Data Summary
Table 1: pH Dependence of NHS-Ester Hydrolysis
| pH | Half-life of NHS-Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| 9.0 | <10 minutes |
Data compiled from multiple sources.
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value |
| NHS-Ester Reaction | |
| pH | 7.2 - 8.5 |
| Buffer | Phosphate, Borate, Carbonate/Bicarbonate (amine-free) |
| Molar Excess of SPDP | 10-40 fold |
| Incubation Time | 30-60 minutes |
| Temperature | Room Temperature |
| Pyridyldithiol Reaction | |
| pH | 7.0 - 8.0 |
| Buffer | Phosphate, Borate, Carbonate/Bicarbonate (thiol-free) |
| Incubation Time | 1-2 hours |
| Temperature | Room Temperature |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Modification of a Protein with Sulfo-SPDP
This protocol describes the first step of a two-step conjugation, where a protein with primary amines is modified with Sulfo-SPDP.
Materials:
-
Protein to be modified (in an amine-free buffer like PBS, pH 7.2-7.5)
-
Sulfo-SPDP
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Desalting column
Procedure:
-
Prepare a solution of your protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 20 mM solution of Sulfo-SPDP in the reaction buffer.
-
Add a 20-fold molar excess of the Sulfo-SPDP solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted Sulfo-SPDP and byproducts using a desalting column equilibrated with the reaction buffer.
Protocol 2: Conjugation of a Sulfo-SPDP-Modified Protein to a Sulfhydryl-Containing Molecule
This protocol describes the second step, where the modified protein is conjugated to a molecule containing a free sulfhydryl group.
Materials:
-
Sulfo-SPDP-modified protein (from Protocol 1)
-
Sulfhydryl-containing molecule (in a thiol-free buffer like PBS, pH 7.2-7.5)
-
Thiol-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
Procedure:
-
Combine the Sulfo-SPDP-modified protein with the sulfhydryl-containing molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the sulfhydryl-containing molecule is recommended.
-
Incubate the reaction for 1-2 hours at room temperature.
-
The conjugation reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography.
Visualizations
Caption: Workflow for a two-step conjugation using Sulfo-SPDP.
Caption: Troubleshooting guide for low conjugation efficiency.
References
Technical Support Center: Enhancing the Stability of Sulfo-SPDP Modified Proteins
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the modification of proteins with Sulfo-SPDP.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-SPDP and how does it work?
A1: Sulfo-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker. It contains two reactive groups: a Sulfo-NHS ester that reacts with primary amines (like lysine (B10760008) residues) on a protein, and a pyridyldithio group that reacts with sulfhydryl groups (cysteines) to form a cleavable disulfide bond.[1][2][3] This allows for the conjugation of two different molecules, often two proteins.
Q2: What are the optimal reaction conditions for Sulfo-SPDP modifications?
A2: The Sulfo-NHS ester reacts optimally with primary amines at a pH of 7.0-9.0.[4] However, the rate of hydrolysis of the Sulfo-NHS ester also increases with pH.[1] The pyridyldithio group reacts with sulfhydryl groups most effectively at a pH between 6.5 and 7.5. Therefore, a common compromise is to perform the conjugation at a pH of 7.2-7.5.
Q3: How should I store my Sulfo-SPDP reagent and modified protein?
A3: Sulfo-SPDP reagent is moisture-sensitive and should be stored at -20°C, protected from moisture. It is recommended to equilibrate the vial to room temperature before opening to prevent condensation. Unused reconstituted reagent should be discarded and not stored in solution. Antibody conjugates prepared with SPDP have been shown to be stable for at least 1.5 years at 4–6°C. For long-term storage of modified proteins, it is best to aliquot and store them frozen.
Q4: Can I cleave the disulfide bond formed by Sulfo-SPDP?
A4: Yes, the disulfide bond in the linker is readily cleaved by reducing agents like Dithiothreitol (DTT) or TCEP. This feature is often used to release a conjugated molecule from the protein.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Sulfo-SPDP.
| Problem | Possible Cause | Recommended Solution |
| Low Modification Efficiency | Hydrolysis of Sulfo-SPDP: The Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions, especially at higher pH. | Prepare the Sulfo-SPDP solution immediately before use. Perform the reaction at a pH between 7.2 and 7.5 to balance reactivity and hydrolysis. |
| Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the protein for reaction with the Sulfo-NHS ester. | Use amine-free buffers such as phosphate-buffered saline (PBS). If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction. | |
| Low protein concentration: A low protein concentration can lead to inefficient modification. | Concentrate the protein to a recommended concentration of >2.0 mg/ml for efficient modification. | |
| Protein Precipitation after Modification | Over-modification: The addition of too many linker molecules can alter the protein's net charge, isoelectric point (pI), and solubility, leading to precipitation. | Optimize the molar excess of Sulfo-SPDP used in the reaction. Start with a lower molar ratio and titrate up. |
| Changes in buffer conditions: The addition of the crosslinker solution (which may contain an organic solvent if using the non-sulfo version) can affect the final buffer composition and cause precipitation. | Ensure the final concentration of any organic solvent is low and compatible with your protein's stability. For Sulfo-SPDP, which is water-soluble, this is less of an issue. | |
| Inherent instability of the protein: The protein itself may be prone to aggregation, and the modification process can exacerbate this. | Include stabilizers in your buffer, such as sugars or surfactants, but test their compatibility first as some can reduce stability. | |
| Instability of the Conjugate During Storage | Oxidation: Reactive side chains, such as methionyl and free sulfhydryl groups, can be oxidized during long-term storage. | Store the conjugate in a buffer containing antioxidants or under an inert gas. Store at -80°C for long-term stability. |
| Freeze-thaw cycles: Repeated freezing and thawing can compromise protein stability and lead to aggregation. | Aliquot the conjugate into single-use volumes before freezing to avoid multiple freeze-thaw cycles. | |
| Proteolysis: Contaminating proteases in the protein preparation can degrade the conjugate over time. | Add protease inhibitors to the storage buffer. Ensure high purity of the protein before conjugation. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Modifying a Protein with Sulfo-SPDP
-
Buffer Preparation: Prepare an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.
-
Protein Preparation: Dissolve the protein to be modified in the reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
Sulfo-SPDP Preparation: Immediately before use, dissolve the Sulfo-SPDP in the reaction buffer to a desired stock concentration (e.g., 20 mM).
-
Reaction: Add a calculated molar excess of the Sulfo-SPDP solution to the protein solution. A common starting point is a 20-fold molar excess for protein concentrations of 1–4 mg/mL.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Removal of Excess Reagent: Remove non-reacted Sulfo-SPDP using a desalting column or dialysis.
Visualizing the Workflow
Caption: Workflow for protein modification with Sulfo-SPDP.
Protocol 2: Troubleshooting Low Modification Efficiency
-
Verify Buffer Composition: Ensure the reaction buffer is free of primary amines. If in doubt, prepare a fresh batch of buffer.
-
Check Reagent Activity: To test if the Sulfo-SPDP is active, perform a small-scale control reaction with a known amine-containing molecule and measure the release of pyridine-2-thione at 343 nm after reduction.
-
Optimize Molar Ratio: Perform a series of reactions with varying molar ratios of Sulfo-SPDP to protein (e.g., 5:1, 10:1, 20:1, 40:1) to determine the optimal ratio for your specific protein.
-
Increase Protein Concentration: If the protein concentration is low, concentrate it using an appropriate method (e.g., spin concentrator) before modification.
Visualizing the Troubleshooting Logic
Caption: Troubleshooting logic for low modification efficiency.
This technical support guide provides a starting point for improving the stability of your Sulfo-SPDP modified proteins. Remember that every protein is unique, and some degree of optimization will always be necessary to achieve the best results.
References
Technical Support Center: Scaling Up SPDP-Sulfo Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges when scaling up SPDP-sulfo conjugation processes. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Q1: We are observing a lower drug-to-antibody ratio (DAR) after scaling up our this compound conjugation. What are the potential causes and solutions?
A1: A decrease in DAR upon scale-up is a common issue that can stem from several factors related to reaction kinetics and mixing inefficiencies.
-
Inadequate Mixing: At larger scales, achieving homogenous mixing of the this compound linker and the antibody solution is more challenging. This can lead to localized areas of low linker concentration, resulting in incomplete conjugation.
-
Slower Reagent Addition: The rate of addition of the this compound linker can significantly impact the final DAR. Slower addition at a larger scale can lead to hydrolysis of the NHS ester before it has a chance to react with the antibody's primary amines.
-
Temperature Gradients: Poor temperature control in large reaction vessels can create temperature gradients, affecting the reaction rate and the stability of the this compound reagent.
-
pH Fluctuations: Localized pH changes upon addition of the linker can affect the reactivity of both the NHS ester and the target amine groups on the antibody.
Troubleshooting Steps & Solutions:
| Parameter | Potential Issue at Scale | Recommended Solution |
| Mixing | Inefficient mixing leading to non-homogenous reaction | Characterize and optimize mixing parameters (e.g., impeller type, agitation speed) in a scale-down model. Ensure the vessel geometry is appropriate for the reaction volume. |
| Reagent Addition | Slower addition rate leading to linker hydrolysis | Implement a controlled and consistent addition rate. Consider using a syringe pump or a similar automated system for precise delivery. |
| Temperature | Poor heat transfer causing temperature gradients | Utilize a jacketed reaction vessel with precise temperature control. Monitor the temperature at multiple points within the vessel if possible. |
| pH Control | Localized pH shifts affecting reactivity | Ensure adequate buffering capacity of the reaction solution. Monitor pH throughout the reaction and adjust as necessary with a pre-determined, compatible buffer. |
Q2: We are experiencing increased aggregation of our antibody-drug conjugate (ADC) during and after scale-up. How can we mitigate this?
A2: Aggregation is a critical challenge in ADC manufacturing, often exacerbated at larger scales due to increased protein concentration and processing times.[1][2]
-
Increased Protein Concentration: Higher concentrations used in large-scale manufacturing can increase the likelihood of intermolecular interactions, leading to aggregation.[2]
-
Hydrophobicity of the Linker-Payload: Many cytotoxic payloads are hydrophobic, and their conjugation to the antibody increases its overall hydrophobicity, promoting aggregation.[1]
-
Extended Processing Times: Longer reaction and purification times at scale can expose the ADC to suboptimal conditions for longer durations, increasing the risk of unfolding and aggregation.
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength of the buffer can reduce the stability of the ADC and promote aggregation.
Troubleshooting Steps & Solutions:
| Parameter | Potential Issue at Scale | Recommended Solution |
| Protein Concentration | Higher concentration promotes aggregation | Optimize the protein concentration in a scale-down model. It may be necessary to work at a slightly lower concentration than in small-scale experiments. |
| Buffer Composition | Inadequate stabilization of the ADC | Include stabilizing excipients such as arginine, polysorbate 20, or sucrose (B13894) in the reaction and formulation buffers. Optimize the buffer pH and ionic strength for maximum ADC stability. |
| Reaction Temperature | Elevated temperature can induce unfolding | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer period to minimize protein unfolding and aggregation. |
| Purification | Inefficient removal of aggregates | Employ purification techniques effective at removing aggregates, such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[3] |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of this compound conjugation?
A1: The following CPPs are crucial for ensuring a robust and reproducible large-scale conjugation process:
-
Molar ratio of this compound linker to antibody: This directly influences the final DAR.
-
Reaction temperature: Affects reaction kinetics and reagent stability.
-
Reaction time: Determines the extent of conjugation.
-
pH of the reaction buffer: Impacts the reactivity of the NHS ester and the stability of the antibody.
-
Mixing speed and method: Ensures homogeneity of the reaction mixture.
-
Protein concentration: Can affect both reaction efficiency and aggregation.
Q2: How can we ensure batch-to-batch consistency when scaling up our this compound conjugation?
A2: Achieving batch-to-batch consistency requires a well-characterized and controlled manufacturing process. Key strategies include:
-
Process Understanding: Utilize a Quality by Design (QbD) approach, including Design of Experiments (DoE), to understand the impact of process parameters on critical quality attributes (CQAs) like DAR and aggregation.
-
Raw Material Qualification: Implement stringent specifications for all raw materials, including the antibody, this compound linker, and buffer components.
-
Standardized Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all manufacturing steps.
-
In-Process Controls (IPCs): Implement IPCs to monitor the progress of the reaction and ensure it is proceeding as expected.
-
Robust Analytical Methods: Use validated analytical methods to characterize the final ADC and ensure it meets all specifications.
Q3: What are the most suitable purification methods for large-scale this compound conjugates?
A3: The choice of purification method depends on the specific characteristics of the ADC and the impurities to be removed. Common large-scale purification techniques include:
-
Tangential Flow Filtration (TFF): Also known as ultrafiltration/diafiltration (UF/DF), TFF is widely used for buffer exchange and removal of unconjugated linker-payload. It is a highly scalable and efficient method.
-
Size Exclusion Chromatography (SEC): Effective for removing aggregates and other high or low molecular weight impurities.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADCs with different DARs and to remove aggregates.
-
Ion-Exchange Chromatography (IEX): Useful for removing charged impurities and can also provide some separation of different DAR species.
Experimental Protocols
General Protocol for this compound Conjugation (Scale-Up Considerations)
This protocol provides a general framework. Specific parameters should be optimized for each antibody-linker combination.
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.2-8.0) using TFF. The buffer should be free of primary amines (e.g., Tris) and other nucleophiles.
-
Adjust the antibody concentration to the pre-determined optimal level for the scale of the reaction.
-
-
This compound Linker Preparation:
-
Allow the this compound linker to equilibrate to room temperature before opening.
-
Dissolve the linker in a suitable, anhydrous solvent (e.g., DMSO) immediately before use to minimize hydrolysis.
-
-
Conjugation Reaction:
-
Bring the antibody solution to the optimal reaction temperature in a jacketed and agitated reaction vessel.
-
Add the dissolved this compound linker to the antibody solution at a controlled rate while maintaining constant mixing.
-
Incubate the reaction for the predetermined time, monitoring temperature and mixing throughout.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., lysine (B10760008) or glycine) to consume any unreacted NHS esters.
-
-
Purification:
-
Purify the ADC using a validated and scalable method such as TFF followed by SEC or HIC to remove unreacted linker, unconjugated antibody, and aggregates.
-
-
Characterization:
-
Characterize the purified ADC for critical quality attributes including DAR, aggregate content, purity, and potency.
-
Visualizations
Caption: Workflow for scaled-up this compound conjugation.
References
SPDP-sulfo Reaction Technical Support Center
Welcome to the technical support center for SPDP-sulfo crosslinking reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound reagents for bioconjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound conjugation, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my conjugation yield low or non-existent?
Low conjugation efficiency with Sulfo-SPDP can stem from several factors related to the reactants, buffer conditions, or the reagent itself.
-
Problem Area 1: Issues with the Amine-Containing Molecule
-
Possible Cause: The presence of competing primary amines in your buffer, such as Tris or glycine, can react with the Sulfo-NHS ester of the crosslinker, reducing the amount available to react with your target molecule.[1][2][3][4][5]
-
Solution: Ensure your reaction buffer is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate, or borate (B1201080) buffers at a pH of 7.2-8.5. If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column prior to starting the reaction.
-
-
Problem Area 2: Issues with the Sulfhydryl-Containing Molecule
-
Possible Cause: Cysteine residues on your protein may be oxidized and forming disulfide bonds (cystine), leaving no free sulfhydryl (-SH) group available for reaction with the pyridyldithiol group of the SPDP-modified molecule.
-
Solution: Before conjugation, treat your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce any existing disulfide bonds. It is critical to remove the reducing agent completely before adding the SPDP-modified reagent, as it will compete with your protein for the pyridyldithiol group. Desalting columns are effective for this removal step.
-
-
Problem Area 3: Suboptimal Reaction Conditions
-
Possible Cause: The pH of the reaction buffer is critical. The Sulfo-NHS ester reaction with primary amines is most efficient at a pH of 7.2-8.5. The pyridyldithiol reaction with sulfhydryls is optimal between pH 7 and 8. A pH outside of this range can lead to inefficient reactions.
-
Solution: Verify that your reaction buffer pH is within the optimal range.
-
-
Problem Area 4: Hydrolysis of the Sulfo-NHS Ester
-
Possible Cause: The Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to primary amines. The rate of hydrolysis increases with increasing pH. For example, the half-life of an NHS ester is several hours at pH 7, but only about 10 minutes at pH 8.6.
-
Solution: Prepare the Sulfo-SPDP solution immediately before use. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
-
Q2: How can I stop or "quench" the Sulfo-SPDP reaction?
Quenching the reaction is important to prevent further, non-specific labeling, especially if you are adding other amine-containing molecules in subsequent steps. There are two primary methods for quenching the unreacted Sulfo-NHS ester.
-
Method 1: Addition of a Quenching Reagent
-
Description: A small molecule containing a primary amine is added to the reaction mixture to react with and consume any remaining Sulfo-NHS esters.
-
Common Quenching Agents:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Hydroxylamine
-
Ethanolamine
-
-
Protocol: Add the quenching agent to a final concentration of 20-100 mM and incubate for an additional 15-30 minutes.
-
-
Method 2: Hydrolysis of the Sulfo-NHS Ester
-
Description: The pH of the reaction mixture is raised to accelerate the hydrolysis of the unreacted Sulfo-NHS ester, converting it back to a carboxyl group.
-
Protocol: Increase the pH of the reaction mixture to >8.5. At a pH of 8.6, the half-life of the NHS ester is approximately 10 minutes.
-
Q3: How do I remove excess, unreacted Sulfo-SPDP reagent?
After the reaction, it is crucial to remove any unreacted or quenched Sulfo-SPDP to prevent interference in downstream applications.
-
Solution: The most common method for removing excess reagent is through size-exclusion chromatography, often using a desalting column (e.g., Sephadex G-25). This technique separates the larger, labeled protein from the smaller, unreacted crosslinker. Dialysis is also an effective, though slower, method.
Q4: Can I monitor the progress of my conjugation reaction?
Yes, the reaction of the pyridyldithiol group of SPDP with a sulfhydryl group releases a byproduct, pyridine-2-thione. This molecule has a maximum absorbance at 343 nm, allowing for spectrophotometric monitoring of the reaction progress in real-time.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful Sulfo-SPDP reactions.
Table 1: Recommended Quenching Agent Concentrations
| Quenching Agent | Final Concentration (mM) |
| Tris | 20-100 |
| Glycine | 20-100 |
| Hydroxylamine | 10-100 |
| Ethanolamine | 20-50 |
Table 2: Effect of pH on NHS Ester Half-Life
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation using Sulfo-SPDP
This protocol describes a two-step process for conjugating two proteins, one with primary amines and the other with free sulfhydryls.
-
Modification of the Amine-Containing Protein (Protein-NH2) a. Prepare the Protein-NH2 at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0). b. Immediately before use, prepare a 20 mM solution of Sulfo-LC-SPDP in water. c. Add a 10- to 20-fold molar excess of the Sulfo-LC-SPDP solution to the protein solution. d. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. e. (Optional) Quench the reaction: Add a quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes. f. Remove the excess Sulfo-LC-SPDP and byproducts using a desalting column equilibrated with a suitable reaction buffer for the next step (e.g., PBS, pH 7.0-7.5).
-
Conjugation to the Sulfhydryl-Containing Protein (Protein-SH) a. Combine the SPDP-modified Protein-NH2 with the Protein-SH at a desired molar ratio. b. Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C. c. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. d. Purify the final conjugate from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
Visualizations
Caption: Experimental workflow for a two-step Sulfo-SPDP conjugation.
Caption: Decision tree for quenching unreacted Sulfo-SPDP.
References
Technical Support Center: Cleaving SPDP-Sulfo Linkers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the cleavage of SPDP-sulfo linkers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound linker cleavage?
The this compound linker contains a disulfide bond (-S-S-) that is susceptible to reduction. Cleavage is achieved by treating the conjugate with a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). The reducing agent breaks the disulfide bond, releasing the two molecules that were linked.
Q2: Which reducing agent should I choose, DTT or TCEP?
Both DTT and TCEP are effective for cleaving this compound linkers, but they have different properties. TCEP is often preferred as it is more stable, odorless, and effective over a broader pH range.[1][2] DTT is a strong reducing agent but is less stable and its activity is pH-dependent.[2]
Q3: How can I confirm that the linker has been successfully cleaved?
Successful cleavage can be confirmed using several analytical techniques:
-
SDS-PAGE: Under reducing conditions, you can visualize the separation of the two molecules that were linked by a shift in their molecular weight compared to the non-reduced conjugate.[3][4]
-
Ellman's Test: This colorimetric assay quantifies the number of free sulfhydryl (-SH) groups generated after cleavage.
-
Mass Spectrometry (LC-MS): This technique provides precise mass information to confirm the identity of the cleaved products.
Q4: What are the optimal conditions for cleavage?
Optimal conditions depend on the specific molecules in your conjugate and the chosen reducing agent. A good starting point for DTT is a concentration of 20-50 mM in a buffer at pH 7.0-8.0, incubated for 30-60 minutes at room temperature. For TCEP, a concentration of 5-50 mM is typically used.
Troubleshooting Guide
This section addresses common issues encountered during the cleavage of this compound linkers.
Issue 1: Low or No Cleavage Yield
| Possible Cause | Recommended Solution |
| Inactive Reducing Agent | Prepare fresh solutions of DTT or TCEP immediately before use. DTT solutions are particularly prone to oxidation. |
| Insufficient Concentration of Reducing Agent | Increase the molar excess of the reducing agent. A 10- to 20-fold molar excess over the linker is a good starting point. |
| Suboptimal Reaction Conditions (Time, Temperature, pH) | Optimize the incubation time and temperature. Increasing the temperature can improve cleavage efficiency, but be mindful of protein stability. Ensure the buffer pH is optimal for your chosen reducing agent (typically pH 7-8 for DTT). |
| Steric Hindrance | The disulfide bond may be inaccessible. Consider introducing a mild denaturant, but be cautious as this can affect protein structure and function. |
Issue 2: Protein Aggregation or Precipitation Upon Addition of Reducing Agent
| Possible Cause | Recommended Solution |
| Disruption of Native Disulfide Bonds | If your protein's structure is stabilized by internal disulfide bonds, the reducing agent may be cleaving these as well, leading to unfolding and aggregation. |
| - Use the minimum effective concentration of the reducing agent. - Perform the reaction at a lower temperature (e.g., 4°C). - Consider using a milder reducing agent or a different cleavage chemistry if the issue persists. | |
| High Protein Concentration | High concentrations can promote aggregation once stabilizing disulfide bonds are cleaved. |
| - Perform the cleavage reaction at a lower protein concentration. | |
| Suboptimal Buffer Conditions | The buffer composition may not be ideal for the reduced protein. |
| - Optimize the pH and ionic strength of the buffer. - Consider adding stabilizing excipients like glycerol (B35011) (5-20%). |
Data Presentation
Table 1: Comparison of DTT and TCEP as Reducing Agents for this compound Linker Cleavage
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction |
| Optimal pH | > 7.0 | 1.5 - 8.5 |
| Stability | Prone to air oxidation; solutions should be freshly prepared. | More stable in solution and resistant to air oxidation. |
| Odor | Strong, unpleasant odor. | Odorless. |
| Interference | Can interfere with subsequent maleimide-based conjugation reactions. | Generally does not interfere with maleimide (B117702) chemistry. |
| Reversibility | Reversible reaction. | Irreversible reaction. |
Table 2: Effect of DTT Concentration and Temperature on Antibody Reduction
This table summarizes data on the number of free thiols generated per antibody (trastuzumab) after a 30-minute incubation with varying DTT concentrations and at different temperatures. This illustrates how cleavage efficiency can be modulated.
| DTT Concentration (mM) | Temperature (°C) | Approximate Thiols per Antibody |
| 0.1 | 37 | 0.4 |
| 1 | 37 | 1.2 |
| 5 | 37 | 5.4 |
| 10 | 37 | 7.0 |
| 20 | 37 | 8.0 |
| 50 | 37 | 8.0 |
| 100 | 37 | 8.0 |
| 5 | 4 | 3.8 |
| 5 | 25 | 4.6 |
| 5 | 56 | 6.0 |
Experimental Protocols
1. Standard Protocol for Cleavage of this compound Linker
This protocol provides a general procedure for cleaving a protein-small molecule conjugate.
-
Materials:
-
This compound linked conjugate
-
Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column
-
-
Procedure:
-
Dissolve the this compound linked conjugate in the reaction buffer to a known concentration.
-
Add the reducing agent to the desired final concentration (e.g., 20-50 mM DTT).
-
Incubate the reaction at room temperature for 30-60 minutes.
-
To remove the excess reducing agent and the cleaved linker byproduct, pass the reaction mixture through a desalting column equilibrated with the appropriate buffer for your downstream application.
-
Analyze the cleaved products using SDS-PAGE, Ellman's Test, or mass spectrometry.
-
2. Protocol for Ellman's Test to Quantify Free Thiols
This protocol allows for the quantification of sulfhydryl groups generated upon cleavage.
-
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer
-
-
Procedure:
-
Prepare a standard curve using known concentrations of cysteine or N-acetylcysteine.
-
Prepare a solution of Ellman's Reagent in the reaction buffer (e.g., 4 mg/mL).
-
In a microplate well or cuvette, add your cleaved sample to the reaction buffer.
-
Add the Ellman's Reagent solution and mix well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
-
Visualizations
Caption: Experimental workflow for cleaving this compound linkers.
Caption: Chemical mechanism of this compound linker cleavage.
References
Validation & Comparative
A Head-to-Head Battle of Crosslinkers: SPDP-sulfo vs. SMCC for Antibody Conjugation
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal crosslinker for antibody conjugation.
In the realm of targeted therapeutics and diagnostic assays, the covalent attachment of molecules to antibodies is a cornerstone technology. The choice of crosslinking agent is a critical decision that profoundly influences the efficacy, stability, and homogeneity of the resulting antibody conjugate. Among the most prevalent heterobifunctional crosslinkers are SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) and its sulfonated analog, sulfo-SPDP, and SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its water-soluble counterpart, sulfo-SMCC. This guide provides an objective, data-driven comparison of these two classes of reagents to aid in the selection process for your specific application.
At a Glance: Key Differences
| Feature | SPDP-sulfo | SMCC (and sulfo-SMCC) |
| Reactive Groups | NHS-ester (reacts with primary amines), Pyridyldithiol (reacts with sulfhydryls) | NHS-ester (reacts with primary amines), Maleimide (B117702) (reacts with sulfhydryls) |
| Bond Formed | Cleavable Disulfide Bond (-S-S-) | Stable Thioether Bond (-S-) |
| Cleavability | Reducible with agents like DTT or TCEP | Non-cleavable |
| Stability | Less stable, especially in reducing environments (e.g., intracellularly) | Highly stable in plasma and under physiological conditions.[1][2] |
| Solubility | sulfo-SPDP is water-soluble | SMCC requires an organic co-solvent (e.g., DMSO, DMF); sulfo-SMCC is water-soluble.[3] |
| Primary Use Case | Reversible conjugation, applications requiring payload release via disulfide cleavage | Stable, long-circulating conjugates (e.g., antibody-drug conjugates). |
Delving Deeper: A Performance-Based Comparison
The fundamental difference between SPDP and SMCC lies in the nature of the bond they form with a sulfhydryl group. SPDP forms a disulfide bond, which can be cleaved by reducing agents. This feature is advantageous for applications requiring the release of a conjugated molecule, such as a drug, within the reducing environment of a cell. In contrast, SMCC forms a highly stable, non-reducible thioether bond, making it the preferred choice for applications demanding long-term stability in circulation.[1]
The introduction of a sulfonate group in sulfo-SPDP and sulfo-SMCC imparts water solubility, a crucial characteristic that eliminates the need for organic solvents like DMSO or DMF during the conjugation reaction.[3] This is particularly beneficial when working with antibodies that are sensitive to organic solvents, as it helps to prevent denaturation and aggregation.
Linker Stability: A Critical Determinant of In Vivo Performance
The stability of the linker is paramount for the therapeutic efficacy and safety of antibody-drug conjugates (ADCs). The thioether bond formed by SMCC is significantly more stable in plasma compared to the disulfide bond of SPDP. Studies have shown that maleimide-based conjugates can be susceptible to a retro-Michael reaction, leading to deconjugation, especially with traditional N-alkyl maleimides. However, the cyclohexane (B81311) ring in the SMCC structure provides increased stability to the maleimide group, reducing its susceptibility to hydrolysis.
Impact on Antibody Function
A critical consideration in any conjugation strategy is the potential impact on the antibody's antigen-binding affinity. While both SPDP and SMCC target primary amines (typically on lysine (B10760008) residues) that are generally distributed across the antibody surface, the conjugation process itself can potentially hinder the antigen-binding site. However, studies have shown that conjugation using SMCC does not significantly affect the binding affinity (Kd) of antibodies like trastuzumab. It is always recommended to perform antigen binding assays, such as ELISA, post-conjugation to confirm that the antibody's functionality is retained.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for a two-step antibody conjugation using sulfo-SPDP and SMCC. Optimization may be required for specific antibodies and molecules to be conjugated.
Protocol 1: Antibody Conjugation with Sulfo-SPDP
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Sulfo-SPDP
-
Sulfhydryl-containing molecule
-
Reducing agent (e.g., DTT or TCEP)
-
Desalting columns
-
Reaction buffers (e.g., PBS)
Procedure:
-
Antibody Modification with Sulfo-SPDP:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Dissolve sulfo-SPDP in water immediately before use.
-
Add a 10- to 50-fold molar excess of sulfo-SPDP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess sulfo-SPDP using a desalting column equilibrated with PBS.
-
-
Preparation of Sulfhydryl-Containing Molecule:
-
If the molecule to be conjugated has a disulfide bond, it must be reduced to generate a free sulfhydryl group.
-
Dissolve the molecule in a suitable buffer and add a 10-fold molar excess of DTT or TCEP.
-
Incubate for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation:
-
Add the sulfhydryl-containing molecule to the SPDP-modified antibody. A molar excess of 1.5 to 5-fold of the sulfhydryl molecule over the available pyridyldithiol groups is recommended.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.
-
Protocol 2: Antibody Conjugation with SMCC
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous DMSO or DMF
-
Sulfhydryl-containing molecule
-
Desalting columns
-
Quenching solution (e.g., L-cysteine)
Procedure:
-
Antibody Activation with SMCC:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Allow the SMCC vial to equilibrate to room temperature before opening.
-
Dissolve SMCC in DMSO or DMF to a known concentration immediately before use.
-
Add the SMCC solution to the antibody solution. The final concentration of the organic solvent should be kept below 10%. The molar excess of SMCC will depend on the antibody concentration (e.g., 5- to 10-fold for 5-10 mg/mL antibody).
-
Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
-
Conjugation:
-
Add the sulfhydryl-containing molecule to the maleimide-activated antibody. A molar excess of 1.5 to 5-fold of the drug is recommended.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubate for an additional 15-30 minutes.
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.
-
Visualizing the Chemistry and Workflow
To further clarify the processes, the following diagrams illustrate the chemical reactions and experimental workflows.
Conclusion: Making the Right Choice
The selection between this compound and SMCC hinges on the desired characteristics of the final antibody conjugate.
-
Choose this compound when a cleavable linker is required, for instance, in applications where the release of the conjugated molecule is triggered by a reducing environment. The water solubility of sulfo-SPDP offers an advantage for sensitive antibodies.
-
Choose SMCC or sulfo-SMCC for applications demanding high stability and a long in vivo half-life, such as the development of ADCs for cancer therapy. The water-soluble sulfo-SMCC is the preferred option when avoiding organic solvents is critical to maintain antibody integrity.
Ultimately, the optimal choice will depend on the specific antibody, the nature of the molecule to be conjugated, and the downstream application of the final conjugate. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and achieve successful antibody conjugation.
References
A Head-to-Head Comparison of Water-Soluble Crosslinkers: SPDP-sulfo vs. Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the development of bioconjugates, particularly antibody-drug conjugates (ADCs). The ideal crosslinker should not only facilitate efficient conjugation but also impart desirable stability and release characteristics to the final product. This guide provides an objective comparison of the water-soluble crosslinker SPDP-sulfo with its common alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the optimal reagent for your research needs.
Water-soluble crosslinkers offer a significant advantage in bioconjugation by allowing reactions to be performed in aqueous buffers, thus avoiding the use of organic solvents that can be detrimental to the structure and function of proteins and other biomolecules. This compound (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) is a prominent member of this class, valued for its ability to create cleavable disulfide bonds.
This compound: A Profile
This compound is a heterobifunctional crosslinker featuring a water-soluble sulfonate group on its N-hydroxysuccinimide (NHS) ester ring. This modification enhances its solubility in aqueous solutions compared to its non-sulfonated counterpart, SPDP. The NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on an antibody, while the pyridyldithiol group reacts with sulfhydryl groups to form a disulfide bond. This disulfide linkage is cleavable under reducing conditions, a feature that is often exploited for the controlled release of payloads within the reducing environment of the cell.
Comparison with Alternatives
The primary competitor to this compound in the realm of water-soluble crosslinkers for ADC development is Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The key distinction between these two reagents lies in the type of bond they form with sulfhydryl groups. While this compound forms a cleavable disulfide bond, Sulfo-SMCC's maleimide (B117702) group reacts with sulfhydryls to create a stable, non-cleavable thioether bond.[1][2]
The choice between a cleavable and a non-cleavable linker is a critical design parameter for ADCs, influencing their stability, efficacy, and potential for off-target toxicity.[2][3][4] Cleavable linkers, like those formed by this compound, are designed to release their payload upon encountering specific triggers in the tumor microenvironment or inside the cancer cell, such as a high concentration of glutathione. This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells. Non-cleavable linkers, on the other hand, rely on the complete degradation of the antibody in the lysosome to release the drug-linker-amino acid complex. This generally leads to higher plasma stability and potentially a wider therapeutic window.
Another important consideration is the length of the spacer arm of the crosslinker, which can influence steric hindrance, solubility, and the biological activity of the final conjugate. Both SPDP and SMCC families of crosslinkers are available with varying spacer arm lengths to allow for optimization of these properties.
Quantitative Data Summary
The following table summarizes key performance metrics for this compound and its common alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Feature | This compound | Sulfo-SMCC | SPDP | SMCC |
| Solubility | High in aqueous buffers | High in aqueous buffers | Low, requires organic co-solvent | Low, requires organic co-solvent |
| Bond with Sulfhydryl | Cleavable Disulfide | Non-cleavable Thioether | Cleavable Disulfide | Non-cleavable Thioether |
| Plasma Stability | Moderate | High | Moderate | High |
| Payload Release Mechanism | Reduction of disulfide bond | Proteolytic degradation of antibody | Reduction of disulfide bond | Proteolytic degradation of antibody |
| "Bystander Effect" Potential | Yes | No | Yes | No |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for the preparation of an antibody-drug conjugate using this compound and a common purification method.
Protocol 1: Antibody-Drug Conjugation using this compound
This protocol outlines the steps for conjugating a drug containing a sulfhydryl group to an antibody using the heterobifunctional crosslinker this compound.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
This compound
-
Sulfhydryl-containing drug molecule
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Desalting columns
-
Reaction buffers (e.g., PBS)
-
Quenching reagent (e.g., lysine)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., PBS).
-
This compound Activation of Antibody:
-
Immediately before use, prepare a stock solution of this compound in an aqueous buffer (e.g., 10 mg/mL in water).
-
Add the this compound solution to the antibody solution with gentle mixing. A 10- to 20-fold molar excess of the crosslinker is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove unreacted this compound from the antibody solution using a desalting column equilibrated with PBS.
-
Drug Conjugation:
-
Add the sulfhydryl-containing drug to the activated antibody solution. The molar ratio of drug to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding a quenching reagent such as lysine to a final concentration of 20-50 mM.
-
Purification: Purify the resulting ADC to remove unconjugated drug and other impurities.
Protocol 2: Purification of Antibody-Drug Conjugates by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique to separate ADC species with different drug-to-antibody ratios (DARs) and to remove unconjugated antibody and free drug.
Materials:
-
Crude ADC solution
-
HIC column (e.g., Phenyl Sepharose)
-
HIC buffers:
-
Buffer A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Buffer B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0)
-
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Buffer A.
-
Sample Loading: Dilute the crude ADC sample with Buffer A and load it onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient from Buffer A to Buffer B. Species with higher DARs are more hydrophobic and will elute at lower salt concentrations.
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectroscopy and SDS-PAGE to determine the DAR and purity of each fraction.
Visualizing the Process
To better understand the chemical reactions and workflows involved, the following diagrams have been generated using the DOT language.
Caption: Reaction mechanism of this compound with an antibody and a sulfhydryl-containing drug.
Caption: General experimental workflow for ADC production using this compound.
Conclusion
The choice between this compound and its alternatives is a critical decision in the design of bioconjugates. This compound's water solubility and the cleavable nature of the disulfide bond it forms make it an excellent choice for applications requiring controlled payload release. In contrast, non-cleavable linkers like those formed by Sulfo-SMCC offer enhanced plasma stability. A thorough understanding of the properties of each crosslinker, supported by robust experimental protocols and characterization, is essential for the successful development of effective and safe biotherapeutics.
References
- 1. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
A Researcher's Guide to Mass Spectrometry Analysis of SPDP-Sulfo Crosslinked Peptides
For researchers, scientists, and drug development professionals navigating the complexities of protein-protein interactions, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful analytical tool. Among the diverse array of crosslinking reagents, Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate (Sulfo-SPDP) offers unique advantages due to its heterobifunctional nature and cleavable disulfide bond. This guide provides a comprehensive comparison of Sulfo-SPDP with alternative crosslinkers, supported by experimental data, detailed protocols, and visual workflows to facilitate informed decision-making in your research.
Performance Comparison of Crosslinking Reagents
The selection of an appropriate crosslinking reagent is paramount for the successful identification and characterization of protein-protein interactions. While Sulfo-SPDP is a valuable tool, its performance should be weighed against other commonly used crosslinkers. The ideal choice depends on the specific application, the nature of the target proteins, and the desired analytical outcome.
A key consideration is the reactivity of the crosslinker. Homobifunctional crosslinkers, such as Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), possess two identical reactive groups, typically NHS esters that target primary amines (e.g., lysine (B10760008) residues). In contrast, heterobifunctional crosslinkers like Sulfo-SPDP and Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) have two different reactive moieties, enabling more controlled, two-step conjugation strategies.
Another critical feature is the cleavability of the crosslinker's spacer arm. Sulfo-SPDP contains a disulfide bond that can be cleaved under reducing conditions, which simplifies data analysis by allowing for the identification of the individual crosslinked peptides. Other crosslinkers, such as DSS and BS3, are non-cleavable. More recently, MS-cleavable crosslinkers like Disuccinimidyl sulfoxide (B87167) (DSSO) have been developed, which fragment in the mass spectrometer, providing characteristic reporter ions that aid in the identification of crosslinked peptides.[1]
The following table summarizes the key characteristics of Sulfo-SPDP and its common alternatives:
| Feature | Sulfo-SPDP | Sulfo-SMCC | DSS/BS3 | DSSO |
| Type | Heterobifunctional | Heterobifunctional | Homobifunctional | Homobifunctional |
| Reactive Groups | NHS ester, Pyridyldithiol | NHS ester, Maleimide | NHS ester | NHS ester |
| Target Residues | Amines (Lys), Sulfhydryls (Cys) | Amines (Lys), Sulfhydryls (Cys) | Amines (Lys) | Amines (Lys) |
| Cleavability | Reducible (Disulfide) | Non-cleavable | Non-cleavable | MS-cleavable |
| Spacer Arm Length | 15.7 Å | 8.3 Å | 11.4 Å | 10.1 Å |
| Water Soluble | Yes | Yes | BS3 is soluble | No |
Quantitative data from a comparative study on Bovine Serum Albumin (BSA) crosslinking highlights the performance of different crosslinkers and fragmentation methods in mass spectrometry. While this particular study did not include Sulfo-SPDP, it provides valuable insights into the number of identified crosslinked peptides for other common reagents.
| Crosslinker | MSn Method | Number of Identified Crosslinked Peptides |
| BS3 | CID | ~18 |
| BS3 | HCD | ~20 |
| BS3 | EThcD | ~25 |
| DSS | CID | ~18 |
| DSS | HCD | ~20 |
| DSS | EThcD | ~25 |
| DSSO | CID | ~15 |
| DSSO | HCD | ~18 |
| DSSO | EThcD | ~25 |
| DSSO | MS2-MS3 | >40 |
Data adapted from a Thermo Scientific application note comparing non-cleavable and MS-cleavable crosslinkers on BSA.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful crosslinking mass spectrometry studies. Below are comprehensive protocols for protein crosslinking using Sulfo-SPDP and a general workflow for the subsequent mass spectrometry analysis.
Sulfo-LC-SPDP Crosslinking Protocol
This protocol is adapted from the manufacturer's instructions for Sulfo-LC-SPDP.[2]
Materials:
-
Sulfo-LC-SPDP
-
Protein #1 (containing primary amines, e.g., lysine)
-
Protein #2 (containing sulfhydryl groups, e.g., cysteine)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns
Procedure:
-
Reagent Preparation: Allow the vial of Sulfo-LC-SPDP to equilibrate to room temperature before opening. Prepare a 20 mM stock solution of Sulfo-LC-SPDP in ultrapure water immediately before use (e.g., 2 mg in 190 µL of water).
-
Protein #1 Modification (Amine Reaction):
-
Dissolve Protein #1 in Reaction Buffer at a concentration of 1-10 mg/mL.
-
Add the Sulfo-LC-SPDP stock solution to the protein solution at a 10- to 50-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted crosslinker using a desalting column equilibrated with Reaction Buffer.
-
-
Protein #2 Conjugation (Sulfhydryl Reaction):
-
Add the sulfhydryl-containing Protein #2 to the desalted, SPDP-modified Protein #1.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Optional: Cleavage of the Disulfide Bond:
-
To cleave the crosslink, add DTT to a final concentration of 50 mM.
-
Incubate for 30 minutes at 37°C.
-
Mass Spectrometry Analysis Workflow
Following crosslinking, the protein sample is processed for mass spectrometry analysis. This typically involves denaturation, reduction, alkylation, and enzymatic digestion.
Procedure:
-
Sample Preparation:
-
Denature the crosslinked protein sample in 8 M urea (B33335).
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate free sulfhydryls with 55 mM iodoacetamide (B48618) for 45 minutes at room temperature in the dark.
-
Dilute the sample with 100 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.
-
Digest the proteins with an appropriate protease (e.g., trypsin) overnight at 37°C.
-
-
Peptide Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Employ a data-dependent acquisition (DDA) method, selecting precursor ions with charge states of +3 and higher for fragmentation.
-
Utilize different fragmentation techniques such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) to obtain comprehensive fragmentation data.
-
-
Data Analysis:
-
Use specialized software for the identification of crosslinked peptides, such as pLink, MaxLynx, or similar programs.[3]
-
The software should be configured with the specific mass of the Sulfo-SPDP crosslinker and the potential modifications to the reactive amino acid residues.
-
Set appropriate tolerances for precursor and fragment ion masses based on the instrument's performance.
-
Validate the identified crosslinked peptides using a target-decoy database approach to control the false discovery rate (FDR).
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the logic behind the analysis, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Characterization of SPDP-Sulfo Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) prepared using the SPDP-sulfo linker chemistry with common alternatives, focusing on key characterization parameters. Experimental data and detailed protocols for the cited characterization techniques are included to support researchers in their ADC development programs.
Introduction to this compound Linker Chemistry
The this compound (Succinimidyl 3-(2-pyridyldithio)propionate with a sulfo-NHS ester) linker is a heterobifunctional crosslinker used in the development of ADCs. It facilitates the conjugation of a cytotoxic payload to an antibody through a disulfide bond. This type of linker is designed to be stable in systemic circulation and release the payload in the reducing environment of the target cell. The key feature of the this compound linker is the disulfide bond, which can be cleaved by intracellular reducing agents like glutathione, releasing the cytotoxic drug inside the cancer cell.
This guide will compare the characterization of ADCs synthesized with this compound chemistry to those synthesized using maleimide-based linkers, a prevalent alternative for thiol-directed conjugation. The comparison will focus on critical quality attributes such as Drug-to-Antibody Ratio (DAR), stability, and in vitro cytotoxicity.
Comparative Data Presentation
The following tables summarize quantitative data comparing the performance of ADCs with disulfide-based linkers (relevant to this compound) and maleimide-based linkers.
Table 1: Comparison of in Vitro Stability of Different ADC Linkers
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Key Observations | Reference |
| Disulfide-based (this compound analogous) | ADC in human plasma | 1 | ~20% | Disulfide linkers can be susceptible to premature cleavage in plasma. | [1] |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | Conventional maleimide (B117702) linkers can exhibit instability due to retro-Michael reaction. | [2] |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | Modified disulfide linkers can show significantly improved plasma stability. | [2] |
| Maleamic Methyl Ester (Stabilized Maleimide) | ADC in presence of albumin | 14 | ~96% | Stabilized maleimide linkers demonstrate high stability in physiological conditions. | [3] |
Table 2: Comparison of in Vitro Cytotoxicity of ADCs
| ADC Linker Type | Cell Line | IC50 (nM) | Key Observations | Reference |
| Maleamic Methyl Ester-based ADC | BT-474 (HER2+) | 0.1026 | High potency against HER2-positive cells. | [3] |
| Conventional Maleimide-based ADC | BT-474 (HER2+) | Not directly compared in this study, but payload (MMAE) IC50 was 0.2986 nM. | The stabilized maleimide ADC showed potent cytotoxicity. | |
| Dibromomaleimide (DBM) rebridging ADC | BT-474 (HER2+) | More potent than T-DM1 at lower concentrations. | Homogeneous ADCs with good cytotoxicity. | |
| Dithiomaleimide (DTM) rebridging ADC | BT-474 (HER2+) | Slightly less potent than DBM and TBM ADCs. | Heterogeneity can impact potency. | |
| Thio-bromomaleimide (TBM) rebridging ADC | BT-474 (HER2+) | Equivalent cytotoxicity to the free payload (MMAE). | High DAR and homogeneity lead to high potency. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound ADCs and their alternatives are provided below.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that can affect the efficacy and toxicity of an ADC.
HIC is a non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Protocol:
-
System: A high-pressure liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.
MS provides a direct measurement of the molecular weight of the ADC and its subunits, allowing for accurate DAR determination.
Protocol:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction of disulfide bonds to separate light and heavy chains. For intact analysis under native conditions, buffer exchange into a volatile buffer like ammonium acetate (B1210297) is required.
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled with a liquid chromatography system (LC-MS).
-
Chromatography (for LC-MS):
-
Reversed-Phase (RP-HPLC): For reduced ADCs, using a C4 or C8 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Size-Exclusion (SEC): For intact ADCs under native conditions, using a mobile phase of ammonium acetate.
-
-
MS Analysis:
-
Ionization: Electrospray ionization (ESI).
-
Data Acquisition: Acquire spectra in the appropriate m/z range.
-
-
Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different species. The DAR is calculated based on the mass shift between the unconjugated antibody and the drug-conjugated species.
In Vitro Stability Assays
This assay evaluates the stability of the ADC linker in plasma, monitoring for premature drug release.
Protocol:
-
Incubation: Incubate the ADC at a concentration of 1 mg/mL in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Sample Processing: At each time point, capture the ADC from the plasma using Protein A or Protein G magnetic beads.
-
Analysis:
-
Intact ADC Analysis (LC-MS): Elute the captured ADC and analyze by LC-MS to determine the change in average DAR over time. A decrease in DAR indicates drug loss.
-
Released Payload Quantification (LC-MS/MS): Precipitate proteins from the plasma supernatant and quantify the amount of free payload using a sensitive LC-MS/MS method.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.
In Vitro Cytotoxicity Assay
These assays determine the potency of the ADC in killing cancer cells. The MTT and XTT assays are common colorimetric methods used for this purpose.
Protocol (MTT Assay):
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free drug for 72-120 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values.
Mandatory Visualizations
This compound Antibody Conjugation Workflow
Caption: Workflow of this compound conjugation to an antibody and subsequent drug release.
General ADC Characterization Workflow
Caption: Key analytical methods for the characterization of Antibody-Drug Conjugates.
Comparison of Disulfide vs. Maleimide Linker Stability
Caption: Mechanisms of instability for disulfide and maleimide-based ADC linkers in plasma.
References
A Guide to Reversible Protein Crosslinking: Alternatives to Sulfo-SPDP
For researchers, scientists, and drug development professionals engaged in the study of protein-protein interactions, the selection of an appropriate crosslinking reagent is a critical determinant of experimental success. While Sulfo-SPDP has been a widely used reagent for reversible protein crosslinking, a variety of alternatives now offer distinct advantages in terms of cleavage mechanism, specificity, and application in advanced analytical techniques such as mass spectrometry. This guide provides an objective comparison of prominent alternatives to Sulfo-SPDP, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: A Comparative Overview of Reversible Crosslinkers
The primary alternatives to the disulfide-containing Sulfo-SPDP can be broadly categorized based on their reversible linkage: disulfide bonds, hydrazone bonds, and mass spectrometry (MS)-cleavable linkers. Each category offers unique features tailored to specific experimental needs.
| Feature | SPDP/Sulfo-SPDP | DSP/DTSSP | Hydrazone Linkers (e.g., PMCA, BMCA) | MS-Cleavable Linkers (e.g., DSSO, DSBU) |
| Reactive Groups | NHS ester, Pyridyldithiol | NHS ester | NHS ester, Aldehyde/Ketone | NHS ester |
| Target Residues | Primary amines, Sulfhydryls | Primary amines | Primary amines, Carbonyls | Primary amines |
| Cleavage Mechanism | Reduction of disulfide bond | Reduction of disulfide bond | pH-dependent hydrolysis | Collision-induced dissociation (CID) in MS/MS |
| Cleavage Conditions | e.g., 10-50 mM DTT | e.g., 10-50 mM DTT | Acidic pH (e.g., pH 5.0-6.0) | In-source fragmentation in a mass spectrometer |
| Spacer Arm Length | 6.8 Å (SPDP), 15.7 Å (LC-SPDP) | 12.0 Å | Variable | 10.1 Å (DSSO), 12.5 Å (DSBU)[1] |
| Key Advantages | Well-established, allows for monitoring of reaction via pyridine-2-thione release. | Homobifunctional, simpler one-step crosslinking of amine-containing proteins. | Orthogonal cleavage condition (pH), useful for applications where reducing agents are not desired. | Facilitates identification of crosslinked peptides in mass spectrometry, reducing data analysis complexity.[2] |
| Key Disadvantages | Heterobifunctional, may require a two-step reaction. | Homobifunctional nature can lead to intramolecular crosslinks and polymerization. | Stability can be sensitive to local chemical environment. | Requires access to advanced mass spectrometry instrumentation with MS/MS and MS3 capabilities. |
In-Depth Comparison of Reversible Crosslinking Chemistries
Disulfide-Containing Crosslinkers: DSP and DTSSP
Dithiobis(succinimidyl propionate) (DSP) and its water-soluble analog, 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), are popular alternatives to SPDP for introducing a reducible disulfide bond between interacting proteins.[3] Unlike the heterobifunctional SPDP, DSP and DTSSP are homobifunctional, with NHS esters at both ends, making them suitable for single-step crosslinking of proteins via their primary amines (e.g., lysine (B10760008) residues).
Reaction Mechanism:
The NHS esters of DSP or DTSSP react with primary amines on proteins to form stable amide bonds, creating a covalent link with a central disulfide bond. This disulfide bond can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME), releasing the individual proteins.
Experimental Data Snapshot:
A study by Akaki et al. (2021) demonstrated the utility of DSP in capturing weak protein-protein interactions. They found that a DSP concentration of 0.1 mM was effective for crosslinking Regnase-1 to its binding partners in HeLa cells, while a higher concentration of 1 mM resulted in large, insoluble protein complexes.[3] The crosslinked complexes could be reversed by the addition of 2-mercaptoethanol.[3]
Hydrazone-Based Crosslinkers
Hydrazone-based crosslinkers offer an alternative reversible linkage that is cleaved under mildly acidic conditions, providing an orthogonal strategy to disulfide reduction. These are typically heterobifunctional reagents containing an NHS ester to react with amines and a ketone or aldehyde group to form a hydrazone bond with a hydrazide-modified protein or molecule.
Reaction Mechanism:
One protein is first modified to introduce a hydrazide group. A second protein is reacted with a heterobifunctional crosslinker containing an NHS ester and a carbonyl group (aldehyde or ketone). The two proteins are then mixed, forming a stable hydrazone linkage. This bond is susceptible to hydrolysis at acidic pH (typically pH 5-6).
Experimental Data Snapshot:
A comparative study of different hydrazone crosslinkers showed that their stability and cleavage kinetics are highly dependent on the chemical structure adjacent to the hydrazone bond. For instance, a crosslinker with an N-4-acetylphenyl maleimide (B117702) (APM) group showed the greatest difference in stability between pH 7.4 and 5.0, with increased hydrolysis and release at the lower pH over a 24-hour period.
Mass Spectrometry (MS)-Cleavable Crosslinkers
The advent of MS-cleavable crosslinkers, such as Disuccinimidyl sulfoxide (B87167) (DSSO) and Disuccinimidyl dibutyric urea (B33335) (DSBU), has revolutionized crosslinking-mass spectrometry (XL-MS) studies. These reagents contain linkers that are designed to fragment in a predictable manner during tandem mass spectrometry (MS/MS), which greatly simplifies the identification of crosslinked peptides.
Reaction Mechanism:
Similar to other NHS-ester-based crosslinkers, MS-cleavable linkers react with primary amines on proteins. The key difference lies in the spacer arm, which contains a "cleavable" bond (e.g., a sulfoxide in DSSO or a urea in DSBU) that is labile to collision-induced dissociation (CID) in the mass spectrometer.
Experimental Data Snapshot:
Studies have shown that the use of MS-cleavable crosslinkers like DSSO can significantly increase the number of identified crosslinked peptides compared to non-cleavable counterparts. The fragmentation of the linker in the MS/MS experiment generates characteristic reporter ions, which allows for the confident identification of both peptides involved in the crosslink in a subsequent MS3 scan.
Experimental Protocols
General Protocol for Protein Crosslinking with DSP/DTSSP
-
Reagent Preparation: Prepare a fresh stock solution of DSP in an organic solvent like DMSO (e.g., 25 mM) or DTSSP in water or buffer (e.g., 25 mM).
-
Protein Sample Preparation: Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.
-
Crosslinking Reaction: Add the crosslinker to the protein solution at a final concentration typically ranging from 0.25 to 2 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cleavage of Crosslinks: To reverse the crosslinking, add a reducing agent such as DTT to a final concentration of 10-50 mM and incubate at 37-50°C for 30-60 minutes.
General Protocol for Crosslinking-Mass Spectrometry with DSSO
-
Reagent Preparation: Prepare a fresh 50 mM stock solution of DSSO in DMSO.
-
Protein Sample Preparation: Dissolve the purified protein or protein complex in a suitable buffer like HEPES at a concentration of approximately 1-10 µM.
-
Crosslinking Reaction: Add the DSSO stock solution to the protein sample to achieve a final concentration of 0.25-1 mM. Incubate for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction by adding ammonium (B1175870) bicarbonate or Tris buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Sample Preparation for MS: The crosslinked protein sample is then subjected to standard proteomics sample preparation steps, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer is typically programmed to perform a data-dependent acquisition where precursor ions are subjected to CID to induce cleavage of the DSSO linker, followed by MS3 fragmentation of the resulting reporter ions for peptide sequencing.
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the chemical reactions and a typical experimental workflow.
Conclusion
The choice of a reversible crosslinker is a critical decision that should be guided by the specific goals of the experiment and the available analytical instrumentation. While Sulfo-SPDP remains a viable option, the alternatives presented here offer a range of functionalities that can enhance the study of protein-protein interactions. Disulfide-based linkers like DSP and DTSSP provide a straightforward method for reversible crosslinking of amine-containing proteins. Hydrazone linkers offer an orthogonal cleavage strategy that is valuable in experimental systems incompatible with reducing agents. For researchers utilizing mass spectrometry, MS-cleavable crosslinkers such as DSSO represent a powerful tool for the confident identification of crosslinked peptides, ultimately providing deeper insights into the architecture of protein complexes. By carefully considering the comparative data and protocols in this guide, researchers can select the optimal reagent to capture and characterize the dynamic world of protein interactions.
References
Unveiling Protein Alliances: A Comparative Guide to Validating Protein-Protein Interactions Using SPDP-Sulfo
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological discovery. The choice of validation method can significantly impact the reliability and interpretation of experimental results. This guide provides an objective comparison of SPDP-sulfo, a chemical cross-linking-based approach, with other widely used techniques for PPI validation, supported by experimental data and detailed protocols.
This guide delves into the specifics of using Sulfosuccinimidyl 3-(2-pyridyldithio)propionate (this compound) for covalently capturing interacting proteins and contrasts its performance with two other common methods: Co-immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H) assays. Understanding the strengths and limitations of each approach is crucial for designing robust experiments and generating high-confidence data.
Methodological Showdown: this compound vs. Alternatives
The validation of protein-protein interactions is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. The choice of method depends on various factors, including the nature of the interaction (stable vs. transient), the cellular context, and the desired level of evidence. Here, we compare this compound cross-linking with Co-immunoprecipitation and Yeast Two-Hybrid systems.
| Feature | This compound Cross-linking | Co-immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) |
| Principle | Covalent linkage of interacting proteins in proximity. | Isolation of a target protein and its binding partners using a specific antibody. | Reconstitution of a functional transcription factor through the interaction of two proteins fused to its domains. |
| Interaction Type | Captures both stable and transient interactions.[1] | Primarily detects stable interactions. Weak or transient interactions may be lost during washing steps.[1] | Detects direct physical interactions. |
| Cellular Context | Can be performed in vivo, in situ, or in vitro. | Typically performed on cell lysates (ex vivo). | In vivo (within yeast cells), but in a non-native host. |
| False Positives | Can be caused by non-specific cross-linking of abundant, non-interacting proteins in close proximity. False discovery rates (FDR) for PPIs identified by cross-linking mass spectrometry can be estimated to be around 1-5%.[2][3] | Non-specific binding of proteins to the antibody or beads is a common source of false positives. | Overexpression of bait and prey proteins can lead to non-physiological interactions. Self-activating baits can also cause false positives.[4] |
| False Negatives | Can occur if no suitable reactive residues (lysine, cysteine) are present at the interaction interface. | Weak or transient interactions are often missed. The antibody epitope being masked by the interaction can also lead to false negatives. | The fusion tags may sterically hinder the interaction. The proteins may not fold or be modified correctly in yeast, preventing interaction. |
| Detection | Typically by SDS-PAGE and Western blot, or more comprehensively by mass spectrometry. | Western blot is the most common detection method. Mass spectrometry can be used for unbiased identification of interaction partners. | Reporter gene activation (e.g., growth on selective media, colorimetric assay). |
| Key Advantage | Ability to "trap" transient or weak interactions that are often missed by other techniques. | Identifies interactions in a more native-like state from cell or tissue lysates. | A powerful genetic method for discovering novel protein-protein interactions on a large scale. |
Delving into the Details: Experimental Protocols
To provide a practical understanding of these techniques, detailed methodologies for each are outlined below.
This compound Cross-linking Protocol
This protocol describes a general workflow for cross-linking two proteins using Sulfo-LC-SPDP.
Materials:
-
Sulfo-LC-SPDP crosslinker
-
Protein #1 (to be modified with SPDP)
-
Protein #2 (containing a free sulfhydryl group)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
-
Desalting column
-
Reducing agent (e.g., DTT or TCEP) for cleaving the cross-link (optional)
Procedure:
-
Preparation of this compound solution: Immediately before use, dissolve Sulfo-LC-SPDP in water to a final concentration of 20 mM.
-
Modification of Protein #1:
-
Dissolve Protein #1 in the reaction buffer.
-
Add the this compound solution to the protein solution (a 10-20 fold molar excess of the crosslinker is a good starting point).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted this compound using a desalting column.
-
-
Cross-linking with Protein #2:
-
Add the sulfhydryl-containing Protein #2 to the desalted, SPDP-modified Protein #1.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the cross-linked complex.
-
Confirm the identity of the proteins in the complex by Western blotting.
-
For identification of unknown interaction partners, the cross-linked complex can be excised from the gel and analyzed by mass spectrometry.
-
-
(Optional) Cleavage of the Cross-link: The disulfide bond in the this compound spacer arm can be cleaved by incubation with a reducing agent like 50 mM DTT for 30 minutes at 37°C.
Co-immunoprecipitation (Co-IP) Protocol
This is a standard protocol for performing Co-IP from cell lysates.
Materials:
-
Cell lysate containing the proteins of interest
-
IP Lysis/Wash Buffer
-
Antibody specific to the "bait" protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Elution Buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse cultured cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors to release proteins while maintaining protein complexes.
-
Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody specific to the bait protein for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting "prey" protein.
Visualizing the Workflow and Biological Context
Diagrams are essential for understanding complex experimental processes and biological pathways.
Chemical cross-linking is a powerful tool for studying the dynamic interactions within signaling pathways, such as those mediated by G protein-coupled receptors (GPCRs).
This compound can be used to capture the transient interaction between an activated GPCR and its corresponding G protein, providing valuable insights into the initial steps of signal transduction.
Conclusion
The validation of protein-protein interactions is a multifaceted process, and no single method is universally superior. This compound cross-linking offers a distinct advantage in its ability to capture transient and weak interactions that are often missed by other techniques like Co-immunoprecipitation. While Co-IP provides valuable information about interactions within a more native cellular context, and Y2H is a powerful tool for discovery, the covalent bond formed by this compound provides a robust method for "freezing" an interaction for subsequent analysis. By carefully considering the nature of the protein-protein interaction under investigation and the specific experimental question, researchers can select the most appropriate validation method to generate high-confidence and publishable data. The integration of chemical cross-linking with advanced mass spectrometry techniques continues to be a powerful approach for the detailed structural and functional characterization of protein interaction networks.
References
- 1. Cross-linking immunoprecipitation-MS (xIP-MS): Topological Analysis of Chromatin-associated Protein Complexes Using Single Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reliable identification of protein-protein interactions by crosslinking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reliable identification of protein-protein interactions by crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of G protein-coupled receptor/G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of SPDP-Sulfo Linkers: A Guide to Selecting the Optimal Length for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the design of antibody-drug conjugates (ADCs) and other bioconjugates. The length of the linker, seemingly a minor detail, can have a profound impact on the stability, efficacy, and therapeutic window of the final product. This guide provides a comparative analysis of short-chain (Sulfo-SPDP) and long-chain (Sulfo-LC-SPDP) SPDP-sulfo linkers, offering a synthesis of available data and experimental protocols to inform rational linker selection.
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) based linkers are heterobifunctional crosslinkers that react with primary amines (e.g., lysine (B10760008) residues on an antibody) and sulfhydryl groups (e.g., on a cytotoxic payload). The "sulfo" moiety enhances the water solubility of the linker, simplifying the conjugation process. The key feature of these linkers is the disulfide bond within their structure, which is designed to be stable in circulation but cleavable within the reducing environment of the target cell, releasing the payload.
Comparative Data of this compound Linkers
The following table summarizes the key characteristics of Sulfo-SPDP and Sulfo-LC-SPDP based on product specifications and general principles of bioconjugation. The performance metrics are presented as expected trends, which should be empirically verified for each specific application.
| Feature | Sulfo-SPDP (Short Chain) | Sulfo-LC-SPDP (Long Chain) | Reference |
| Spacer Arm Length | 6.8 Å | 15.6 Å | [1][2] |
| Conjugation Efficiency | Potentially higher due to less steric hindrance in some contexts. | May be slightly lower in some cases due to increased flexibility and potential for self-interaction, but can also improve accessibility to sterically hindered sites. | General Principle |
| Conjugate Stability (Serum) | Generally considered stable, but the shorter spacer may offer less protection to the disulfide bond from circulating reducing agents. | The longer, more flexible chain may provide better steric protection to the disulfide bond, potentially leading to enhanced serum stability.[3][4] | [3] |
| In Vitro Cytotoxicity | May exhibit higher potency in some cell lines due to more rapid processing upon internalization. | Potency may be slightly reduced or delayed in some instances due to the longer linker requiring more extensive cleavage for payload release. | General Principle |
| Hydrophilicity | Both are water-soluble due to the sulfo-NHS group. | Both are water-soluble due to the sulfo-NHS group. | |
| "Bystander Effect" | A shorter linker may lead to a less membrane-permeable payload metabolite upon cleavage, potentially reducing the bystander effect. | The longer linker may result in a payload metabolite with slightly different physicochemical properties that could influence its ability to diffuse across cell membranes and induce a bystander effect. | General Principle |
| Therapeutic Window | The balance between efficacy and toxicity needs careful evaluation. | A potentially wider therapeutic window may be achieved through improved stability and pharmacokinetics. |
Experimental Protocols
To facilitate a direct comparison of Sulfo-SPDP and Sulfo-LC-SPDP in your specific application, the following detailed experimental protocols are provided.
Protocol 1: Antibody-Drug Conjugation
This protocol describes the general procedure for conjugating a thiol-containing payload to an antibody using either Sulfo-SPDP or Sulfo-LC-SPDP.
Materials:
-
Antibody (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Sulfo-SPDP or Sulfo-LC-SPDP
-
Thiol-containing payload
-
Reaction Buffer: Phosphate buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the payload
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in Reaction Buffer.
-
Linker Activation of Antibody:
-
Prepare a fresh stock solution of Sulfo-SPDP or Sulfo-LC-SPDP in water-free DMSO or DMF at a concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution.
-
Incubate for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Linker: Remove non-reacted linker using a desalting column equilibrated with Reaction Buffer.
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in a minimal amount of DMF or DMSO.
-
Add a 1.5- to 5-fold molar excess of the payload to the activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional): Add a final concentration of 20-50 mM of a quenching reagent (e.g., N-acetyl-L-cysteine) to react with any remaining pyridyldithio groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload and linker.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry. Analyze the purity and aggregation state by SEC-HPLC.
Protocol 2: Serum Stability Assay
This assay evaluates the stability of the ADC linker in serum over time.
Materials:
-
Purified ADCs (prepared with Sulfo-SPDP and Sulfo-LC-SPDP)
-
Human or mouse serum
-
PBS, pH 7.4
-
SDS-PAGE apparatus and reagents
-
Western blot apparatus and reagents (or other detection method)
Procedure:
-
Incubate the ADCs at a final concentration of 0.1-1 mg/mL in serum at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), withdraw aliquots of the ADC-serum mixture.
-
Analyze the samples by non-reducing SDS-PAGE to monitor the release of the drug-linker from the antibody.
-
Quantify the amount of intact ADC at each time point using densitometry of the stained gel or by a suitable quantitative method like ELISA or mass spectrometry.
-
Plot the percentage of intact ADC versus time to determine the stability profile.
Protocol 3: In Vitro Cytotoxicity Assay
This assay compares the potency of the ADCs in killing target cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Purified ADCs (prepared with Sulfo-SPDP and Sulfo-LC-SPDP)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
96-well cell culture plates
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.
-
Incubate the cells for 72-120 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control for each ADC concentration.
-
Plot the cell viability versus ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each ADC.
Visualizing Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for ADC synthesis and comparative analysis.
Caption: Workflow for the serum stability assay.
Conclusion
The length of the this compound linker is a critical parameter that can influence the performance of a bioconjugate. While a shorter linker may be advantageous in certain contexts, a longer linker can offer improved stability and pharmacokinetics, potentially leading to a wider therapeutic window for ADCs. The optimal linker length is highly dependent on the specific antibody, payload, and target, and therefore must be determined empirically. The protocols and comparative framework provided in this guide offer a starting point for researchers to make an informed decision and to design experiments that will elucidate the ideal linker for their application. By systematically evaluating both short and long-chain this compound linkers, scientists can optimize the design of their bioconjugates for enhanced therapeutic potential.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
A Comparative Guide to the Serum Stability of SPDP-Sulfo Conjugates
For researchers and drug development professionals, the stability of an antibody-drug conjugate (ADC) in circulation is a critical parameter that dictates its therapeutic efficacy and safety profile. Premature release of the cytotoxic payload can lead to off-target toxicity, while a linker that is too stable may prevent the drug from reaching its intracellular target. This guide provides an objective comparison of the serum stability of conjugates formed using the cleavable crosslinker SPDP-sulfo against other common linker technologies, supported by experimental data and detailed protocols.
The Chemistry of this compound Conjugation
This compound (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) is a heterobifunctional crosslinker used to create ADCs.[1][2] Its mechanism involves two primary reactions:
-
The N-hydroxysulfosuccinimide (Sulfo-NHS) ester group reacts with primary amine groups, such as the side chains of lysine (B10760008) residues on an antibody, to form a stable amide bond.
-
The pyridyldithiol group reacts with sulfhydryl (thiol) groups on a payload molecule to form a disulfide bond.
This resulting disulfide bond is the key functional component for drug release. It is designed to be cleaved in a reducing environment, a condition found at significantly higher levels inside a target cell compared to the bloodstream.[3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
A Comparative Guide to Analytical Techniques for ADC Characterization
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals that merge the targeting specificity of monoclonal antibodies with the cell-killing power of cytotoxic small molecules.[1][2][3] This targeted delivery approach enhances therapeutic efficacy, particularly in oncology, while minimizing systemic toxicity.[1][2] The complex nature of ADCs, which consist of an antibody, a potent payload, and a chemical linker, presents significant analytical challenges. Rigorous characterization is essential to ensure their safety, efficacy, and consistency, focusing on critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), drug load distribution, aggregation, and charge heterogeneity.
This guide provides a comparative overview of key analytical techniques used for the physicochemical characterization of ADCs, offering objective comparisons and supporting experimental data for researchers, scientists, and drug development professionals.
Core Analytical Techniques: A Quantitative Comparison
The selection of an analytical method is heavily dependent on the specific CQA being investigated, the properties of the ADC's linker and drug, and the stage of development. Below is a summary of the most common techniques and their performance attributes.
| Technique | Primary Application | Key Performance Attributes | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | DAR determination, Drug load distribution for cysteine-linked ADCs | Resolution: Baseline separation of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8). Reproducibility: Excellent retention time and peak area reproducibility (RSDs < 1%). | Primarily suited for cysteine-linked ADCs; high salt mobile phases are often incompatible with mass spectrometry (MS). |
| Reversed-Phase HPLC (RP-HPLC) | Orthogonal method for DAR determination; analysis of ADC fragments (light/heavy chains) | MS Compatibility: Mobile phases are compatible with MS, enabling mass confirmation. Resolution: High resolution for less hydrophobic, site-specific ADCs and their fragments. | Can be denaturing, potentially altering the ADC's structure; may have lower resolution for highly heterogeneous, intact ADCs. |
| Size Exclusion Chromatography (SEC) | Quantification of aggregates, monomers, and fragments | Precision: High reproducibility for retention time and peak area (RSDs < 1%). Versatility: Can be adapted to measure free payload levels simultaneously. | Potential for non-specific interactions between hydrophobic ADCs and the stationary phase, leading to peak tailing. |
| Mass Spectrometry (MS) | Intact mass analysis, DAR confirmation, subunit analysis, conjugation site identification | Accuracy: Provides precise molecular weight information. Sensitivity: High sensitivity, especially with sheathless capillary electrophoresis coupling. Versatility: Can be coupled with various separation techniques (LC, CE). | Native MS requires careful buffer exchange; data can be complex for highly heterogeneous ADCs. |
| Capillary Electrophoresis (CE) | Purity and charge heterogeneity analysis (cIEF, CE-SDS) | Resolution: High-efficiency separation of charge variants and size variants. Sample Consumption: Requires minimal sample amounts (e.g., ~1 ng). | Can be sensitive to buffer composition; coupling to MS can be complex. |
In-Depth Analysis and Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is the benchmark technique for analyzing the drug load distribution of cysteine-linked ADCs. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. The separation occurs under non-denaturing conditions, preserving the ADC's native structure.
-
System Preparation: Use a bio-inert HPLC system to prevent corrosion from high-salt mobile phases.
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR) is typically used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is applied over 20-30 minutes to elute the ADC species. Unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR values.
-
Detection: UV detection at 280 nm.
-
Data Analysis: The relative peak area of each species is used to calculate the weighted average DAR.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC serves as a valuable orthogonal method for DAR characterization. For cysteine-linked ADCs, the analysis typically involves reducing the inter-chain disulfide bonds to separate the light chains (LC) and heavy chains (HC). The drug load on each chain can then be quantified. This method is also well-suited for the analysis of more homogeneous, site-specific ADCs.
-
Sample Preparation: Reduce the ADC sample using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
-
Column: A reversed-phase column with a wide pore size (e.g., C4, C8, or PLRP-S) is suitable for protein fragments.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to separate the unconjugated and drug-conjugated light and heavy chains.
-
Detection: UV (280 nm) and/or MS detection. The MS-compatible mobile phase allows for mass confirmation of each peak.
-
Data Analysis: The weighted average DAR is calculated based on the integrated peak areas of the different light and heavy chain species and their respective drug loads.
Size Exclusion Chromatography (SEC)
Aggregation is a critical quality attribute as it can impact the efficacy and immunogenicity of biotherapeutics. SEC is the standard method used to separate and quantify high-molecular-weight species (aggregates), monomers, and fragments based on their hydrodynamic size.
-
System: An HPLC or UHPLC system, preferably bio-inert, is used.
-
Column: An SEC column with appropriate pore size for separating mAb monomers (~150 kDa) from aggregates (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: An aqueous buffer, typically a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., pH 7.4). For hydrophobic ADCs, the addition of a small amount of organic modifier (e.g., isopropanol) may be needed to prevent secondary interactions.
-
Flow Rate: A low, constant (isocratic) flow rate is maintained.
-
Detection: UV detection at 280 nm.
-
Data Analysis: The percentage of aggregate is calculated from the area of the aggregate peaks relative to the total area of all peaks.
Conclusion
The characterization of Antibody-Drug Conjugates requires a multi-faceted analytical approach. No single technique can provide a complete profile of these complex molecules. HIC remains the gold standard for DAR distribution of cysteine-linked ADCs, while RP-HPLC provides a powerful, MS-compatible orthogonal method. SEC is indispensable for monitoring aggregation, a critical quality attribute for all biotherapeutics. Advanced techniques like native mass spectrometry and capillary electrophoresis offer deeper insights into ADC structure, heterogeneity, and stability. A combination of these methods is crucial throughout the development process to ensure a safe, potent, and consistent ADC product.
References
Safety Operating Guide
Proper Disposal Procedures for Sulfo-SPDP
Essential guidance for the safe handling and disposal of Sulfo-SPDP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) and its derivatives, ensuring laboratory safety and regulatory compliance.
This document provides a comprehensive, step-by-step protocol for the proper disposal of Sulfo-SPDP, a heterobifunctional crosslinker. Adherence to these procedures is critical for the safety of laboratory personnel and to ensure environmental protection. The primary strategy involves the chemical deactivation of its reactive groups prior to disposal as hazardous chemical waste.
Immediate Safety and Hazard Information
Sulfo-SPDP and its variants are classified as hazardous substances. All personnel handling these compounds must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Operations involving solid, powdered forms of Sulfo-SPDP should be conducted in a certified chemical fume hood to prevent inhalation of dust.
Hazard Classifications:
-
May cause respiratory irritation.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for a common variant, Sulfo-LC-SPDP.
| Property | Value | Citations |
| Molecular Weight | 527.57 g/mol | |
| Solubility | Soluble in water (>95 mg/ml) | |
| Appearance | White to off-white solid/powder | |
| Storage Temperature | -20°C, desiccated | |
| Byproduct Absorbance | Pyridine-2-thione at 343 nm | |
| NHS Ester Half-Life (pH 7) | 4-5 hours | |
| NHS Ester Half-Life (pH 8.6) | 10 minutes |
Disposal Protocol: A Step-by-Step Guide
The core of the disposal procedure is the deactivation (quenching) of the reactive Sulfo-NHS ester moiety. This is achieved by reacting the compound with a quenching agent containing a primary amine.
Preparation of Quenching Solution
A quenching solution should be prepared fresh before use. Common and effective quenching agents include Tris(hydroxymethyl)aminomethane (Tris) or glycine (B1666218).
Experimental Protocol: Quenching Solution Preparation
-
Objective: To prepare a solution capable of neutralizing the reactive Sulfo-NHS ester.
-
Materials:
-
Tris or Glycine
-
Purified water
-
pH meter
-
Appropriate glassware
-
-
Procedure:
-
Prepare a 0.1 M solution of Tris or glycine in water.
-
Adjust the pH of the solution to between 7.5 and 8.5. This pH range facilitates the efficient hydrolysis and quenching of the NHS ester.
-
A final concentration of 20-50 mM of the quenching reagent in the final waste mixture is recommended.
-
Deactivation Procedure
This procedure should be performed in a chemical fume hood while wearing appropriate PPE.
For Unused or Expired Solid Sulfo-SPDP:
-
In a designated chemical waste container, dissolve the solid Sulfo-SPDP in a minimal amount of water or buffer.
-
Slowly add the quenching solution to the dissolved Sulfo-SPDP. Ensure a molar excess of the quenching agent.
-
Allow the mixture to stand for at least 4 hours at room temperature in a sealed, designated waste container. This ensures complete deactivation of the NHS ester.
For Reaction Solutions Containing Sulfo-SPDP:
-
To the solution containing unreacted Sulfo-SPDP, add the quenching solution to achieve a final concentration of 20-50 mM Tris or glycine.
-
Ensure the final pH of the mixture is between 7.5 and 8.5.
-
Let the mixture stand for at least 4 hours at room temperature in a sealed, designated waste container.
For Contaminated Labware (e.g., pipette tips, tubes):
-
Rinse the contaminated items with the quenching solution.
-
Immerse the rinsed items in a bath of the quenching solution for at least 4 hours.
-
After decontamination, the labware can be disposed of as solid chemical waste.
Waste Collection and Disposal
Once the deactivation procedure is complete, the resulting waste mixture must be handled as hazardous waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," and the contents described (e.g., "Deactivated Sulfo-SPDP with Tris").
-
Storage: The sealed and labeled waste container should be stored in a designated satellite accumulation area for chemical waste.
-
Byproduct Consideration: The reaction of Sulfo-SPDP with sulfhydryl groups releases pyridine-2-thione. This byproduct is also a hazardous substance. The recommended disposal method for pyridine-containing compounds is incineration by a licensed hazardous waste disposal company.
-
Institutional Procedures: Follow your institution's specific guidelines for the pickup and disposal of chemical waste. Do not pour the deactivated solution down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Sulfo-SPDP waste.
References
Essential Safety and Operational Guide for Handling SPDP-Sulfo
This guide provides critical safety, logistical, and procedural information for the handling and disposal of SPDP-sulfo (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data sheets, this compound and its analogues are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to the following personal protective equipment protocols is mandatory to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale & Citation |
| Eye & Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 or EU EN166 standards. A face shield is recommended when there is a risk of splashing.[3][4] | To prevent serious eye irritation from splashes or dust.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant coveralls must be worn. | To prevent skin irritation and absorption. Contaminated clothing must be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is insufficient, a suitable respirator should be worn. | To prevent respiratory tract irritation from dust or aerosols. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is crucial to prevent contamination and ensure experimental accuracy and personal safety. The following protocol outlines the key steps for safe handling.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
